molecular formula C4H8O4 B1207994 2,3-Dihydroxybutanoic acid CAS No. 3413-97-6

2,3-Dihydroxybutanoic acid

货号: B1207994
CAS 编号: 3413-97-6
分子量: 120.10 g/mol
InChI 键: LOUGYXZSURQALL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2,3-dihydroxybutanoic acid is a hydroxybutyric acid substituted by hydroxy groups at positions 2 and 3 respectively. It has a role as a human metabolite.
This compound has been reported in Homo sapiens with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,3-dihydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUGYXZSURQALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862402
Record name 2,3-Dihydroxybutanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40862402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3413-97-6, 759-06-8
Record name NSC181495
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181495
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC69870
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dihydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of 2,3-Dihydroxybutanoic Acid: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxybutanoic acid, a chiral molecule with two stereocenters, exists as four distinct stereoisomers. These stereoisomers, comprising two enantiomeric pairs of diastereomers, exhibit unique physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their structure, properties, stereoselective synthesis, and separation methodologies. Furthermore, it delves into their emerging roles in metabolic pathways and disease, with a particular focus on the significance of the (2R,3S)-stereoisomer in cancer metabolism. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and metabolomics.

Introduction to the Stereochemistry of this compound

This compound possesses two chiral centers at carbons 2 and 3, giving rise to four possible stereoisomers (2n, where n=2). These stereoisomers are grouped into two pairs of enantiomers, which are diastereomeric to each other.[1][2][3]

The four stereoisomers are:

  • (2R,3R)-2,3-dihydroxybutanoic acid

  • (2S,3S)-2,3-dihydroxybutanoic acid

  • (2R,3S)-2,3-dihydroxybutanoic acid

  • (2S,3R)-2,3-dihydroxybutanoic acid

The (2R,3R) and (2S,3S) isomers are referred to as the erythro forms, characterized by the hydroxyl groups being on the same side in a Fischer projection. The (2R,3S) and (2S,3R) isomers are known as the threo forms, with the hydroxyl groups on opposite sides.[1] This seemingly subtle difference in the spatial arrangement of atoms leads to distinct physical, chemical, and biological properties, a critical consideration in fields such as pharmacology and materials science.[1]

Enantiomers, such as the (2R,3R) and (2S,3S) pair, have identical physical properties except for their interaction with plane-polarized light. In contrast, diastereomers, for instance, the (2R,3R) and (2R,3S) isomers, possess different physical and chemical properties, which allows for their separation.[1][2][3]

Stereochemical relationships of this compound isomers.

Physicochemical Properties

The spatial arrangement of atoms in stereoisomers directly influences their physical properties. While enantiomers share most physical properties, diastereomers have distinct characteristics that facilitate their separation. The following table summarizes key physicochemical data for the stereoisomers of this compound.

Property(2R,3R) / (2S,3S) - erythro(2R,3S) / (2S,3R) - threo
Melting Point (°C) 172-174[4]73-75[4]
Boiling Point (°C) 342.3 (Predicted)[4][5]Not Available
Specific Rotation [α]D ±9.5° to ±13°[4]±17.75°[4]
pKa (Predicted) 3.63[6]3.60 ± 0.16[7]
Density (g/cm³) 0.913 (Predicted)[4]Not Available

Note: Enantiomers have equal and opposite specific rotations. The values presented are the magnitude of rotation.

Experimental Protocols

Stereoselective Synthesis

The synthesis of specific stereoisomers of this compound can be achieved through various stereoselective routes.

Epoxidation of crotonic acid followed by hydrolysis can yield this compound.[4] The stereochemical outcome of this reaction is dependent on the reagents and conditions used for both the epoxidation and the subsequent ring-opening of the epoxide.[4]

A detailed protocol for the synthesis of (2R,3S)-2,3-dihydroxybutyric acid via Sharpless asymmetric dihydroxylation of a crotonate ester is as follows:[1]

Step 1: Esterification of Crotonic Acid

  • Prepare a solution of p-phenylbenzyl alcohol and pyridine (B92270) in dichloromethane.

  • Cool the mixture to 0 °C.

  • Add crotonoyl chloride dropwise.

  • Stir the reaction at 23 °C for 12 hours.

  • Filter the reaction mixture and concentrate the filtrate to obtain crude p-phenylbenzyl crotonate.

Step 2: Sharpless Asymmetric Dihydroxylation

  • Prepare a mixture of tert-butyl alcohol and water.

  • Add AD-mix-β and stir until the solids dissolve.

  • Cool the mixture to 0 °C and add the crude p-phenylbenzyl crotonate.

  • Stir the reaction at 0 °C for approximately 5 days.

  • Quench the reaction by slowly adding sodium sulfite.

  • Extract the product with ethyl acetate.

  • Recrystallize the crude product from dichloromethane-hexanes to yield enantiomerically pure p-phenylbenzyl (2R,3S)-dihydroxybutyrate.

Step 3: Acetonide Protection of the Diol

  • Suspend p-phenylbenzyl (2R,3S)-dihydroxybutyrate in 2,2-dimethoxypropane.

  • Add p-toluenesulfonic acid monohydrate.

  • Stir the mixture at 23 °C for 40 minutes.

  • Quench the reaction with triethylamine.

  • Filter the solution through a pad of silica (B1680970) gel and concentrate the filtrate to obtain the acetonide-protected product.

Step 4: Saponification

  • Dissolve the acetonide from Step 3 in a mixture of tetrahydrofuran (B95107) and water.

  • Cool the solution to 0 °C and add lithium hydroxide.

  • Stir the reaction until completion.

  • Acidify and extract the solution to yield (2R,3S)-2,3-dihydroxybutyric acid acetonide.

Biocatalytic methods offer an environmentally friendly and highly stereoselective approach. The synthesis of (2R,3S)-2,3-dihydroxybutyric acid can be achieved through the stereoselective reduction of a ketone precursor, such as ethyl 2-hydroxy-3-oxobutanoate, using microorganisms like Hansenula polymorpha and Hansenula fabianii.[1]

Protocol Outline:

  • Culture cells of the selected microorganism in a suitable medium in a fermentor.

  • Introduce the ketone precursor to the culture.

  • Allow the biotransformation to proceed under controlled conditions (e.g., 72 hours).

  • Extract the product from the reaction mixture and purify.

This compound can be synthesized biologically from the amino acid threonine through enzymatic reactions involving transaminases, a route that can offer high stereoselectivity.[4]

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_biological Biological Synthesis Crotonic_Acid Crotonic Acid Esterification Esterification Crotonic_Acid->Esterification Crotonate_Ester Crotonate Ester Esterification->Crotonate_Ester Sharpless_AD Sharpless Asymmetric Dihydroxylation Crotonate_Ester->Sharpless_AD Protected_Diol Protected Diol Sharpless_AD->Protected_Diol Saponification Saponification Protected_Diol->Saponification Final_Product (2R,3S)-2,3-Dihydroxy- butanoic Acid Saponification->Final_Product Threonine Threonine Transamination Transamination Threonine->Transamination Biological_Product 2,3-Dihydroxy- butanoic Acid Transamination->Biological_Product Separation_Workflow cluster_resolution Resolution by Diastereomeric Salt Formation cluster_hplc Chiral HPLC Racemic_Mixture Racemic Mixture of This compound Add_Chiral_Amine Add Chiral Amine Racemic_Mixture->Add_Chiral_Amine Chiral_Column Inject into Chiral HPLC Column Racemic_Mixture->Chiral_Column Diastereomeric_Salts Mixture of Diastereomeric Salts Add_Chiral_Amine->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Separated_Salts Separated Diastereomeric Salts Fractional_Crystallization->Separated_Salts Acidification_Extraction Acidification & Extraction Separated_Salts->Acidification_Extraction Pure_Enantiomers_Res Pure Enantiomers Acidification_Extraction->Pure_Enantiomers_Res Separated_Peaks Separated Enantiomer Peaks Chiral_Column->Separated_Peaks Pure_Enantiomers_HPLC Pure Enantiomers Separated_Peaks->Pure_Enantiomers_HPLC Metabolic_Pathway Threonine Threonine Intermediate (3S)-hydroxy-2-oxobutanoic acid Threonine->Intermediate Final_Product (2R,3S)-2,3-dihydroxybutanoic acid Intermediate->Final_Product Reduction Mutant_IDH Mutant IDH1/2 (Neomorphic Activity) Mutant_IDH->Final_Product

References

An In-depth Technical Guide to the Biosynthesis of 2,3-Dihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxybutanoic acid, a chiral four-carbon organic acid, is an emerging metabolite of interest with diverse biological roles. Its presence spans from normal human metabolism to oncometabolism in certain cancers and as a constituent of medicinal plants. The stereochemistry of this compound is critical to its biological function, with different stereoisomers exhibiting distinct physiological and pathological significance. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of this compound, with a particular focus on the well-characterized pathway in cancer cells harboring mutations in isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2). This document includes a summary of quantitative data, detailed experimental protocols for its analysis, and visual representations of the core biosynthetic pathway and analytical workflows.

Introduction

This compound (2,3-DHBA), also known as 4-deoxy-erythronic acid, possesses two chiral centers, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[1] These stereoisomers have been identified in various biological contexts, highlighting the importance of stereospecific analysis in understanding their roles.[2] The (2S,3R)-stereoisomer is considered a normally occurring carboxylic acid in humans and has been found at elevated levels in the urine of patients with Type 1 diabetes mellitus.[2] In contrast, the (2R,3S)-enantiomer has been identified as a potential oncometabolite, with significantly increased production in patients with acute myeloid leukemia (AML) who have mutations in the IDH1 and IDH2 genes.[2][3] Furthermore, this compound and its derivatives have been isolated from medicinal plants such as Corydalis species, where they are reported to have anticancer properties.[2][4]

This guide will delve into the primary known biosynthetic pathway of this compound, present relevant quantitative data, provide detailed experimental methodologies for its study, and offer visual representations of the key processes.

Biosynthesis Pathway of (2R,3S)-2,3-Dihydroxybutanoic Acid in Cancer

The most well-elucidated biosynthetic pathway for this compound is the production of the (2R,3S)-stereoisomer in cancer cells with neomorphic mutations in IDH1 and IDH2.[2][5] This pathway involves a two-step conversion from the essential amino acid L-threonine.

Step 1: Transamination of L-Threonine

The initial step is the conversion of L-threonine to its α-keto acid counterpart, (3S)-hydroxy-2-oxobutanoic acid (also known as α-keto-β-hydroxybutyrate).[2][5] This reaction is catalyzed by a transaminase enzyme.

Step 2: Reduction by Mutant IDH1/2

The neomorphic activity of mutated IDH1 and IDH2 enzymes, which are also responsible for the conversion of α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG), catalyzes the reduction of the α-keto group of (3S)-hydroxy-2-oxobutanoic acid.[2][5] This reduction, utilizing NADPH as a cofactor, results in the formation of (2R,3S)-2,3-dihydroxybutanoic acid.[5]

2,3-dihydroxybutanoic_acid_biosynthesis Biosynthesis of (2R,3S)-2,3-Dihydroxybutanoic Acid cluster_0 L-Threonine Metabolism L-Threonine L-Threonine (3S)-hydroxy-2-oxobutanoic_acid (3S)-hydroxy-2-oxobutanoic acid L-Threonine->(3S)-hydroxy-2-oxobutanoic_acid Transaminase (2R,3S)-2,3-dihydroxybutanoic_acid (2R,3S)-2,3-dihydroxybutanoic acid (3S)-hydroxy-2-oxobutanoic_acid->(2R,3S)-2,3-dihydroxybutanoic_acid Mutant IDH1/2 (NADPH -> NADP+) Analytical_Workflow Analytical Workflow for this compound cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow Urine_Sample_GC Urine Sample Extraction_GC Liquid-Liquid Extraction Urine_Sample_GC->Extraction_GC Derivatization Derivatization (Silylation) Extraction_GC->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Urine_Sample_LC Urine Sample Extraction_LC Protein Precipitation/ Direct Injection Urine_Sample_LC->Extraction_LC LCMS_Analysis LC-MS/MS Analysis Extraction_LC->LCMS_Analysis

References

The Natural Occurrence of 2,3-Dihydroxybutanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxybutanoic acid, a four-carbon dihydroxy acid, is an emerging metabolite with significant implications in human health and disease. Historically considered a minor metabolite, recent advances in metabolomics have revealed its presence in various biological systems and its association with specific pathological conditions, including Type 1 diabetes mellitus and certain cancers. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic pathways, and its stereoisomer-specific roles. Detailed methodologies for its detection and quantification are presented, along with a summary of its known concentrations in biological matrices. This document aims to serve as a valuable resource for researchers and professionals in the fields of metabolomics, clinical diagnostics, and drug development.

Introduction

This compound (also known as 2,3-dihydroxybutyric acid) is a sugar acid with the chemical formula C4H8O4. Due to the presence of two chiral centers at carbons 2 and 3, it exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The stereochemistry of these isomers plays a crucial role in their biological activity and natural distribution. While some databases initially classified it as a non-naturally occurring metabolite, accumulating evidence has demonstrated its endogenous production in mammals and its presence in the plant kingdom. This guide will delve into the known natural occurrences of this compound, with a particular focus on its stereoisomers and their physiological and pathophysiological significance.

Natural Occurrence

The presence of this compound in nature is diverse, with different stereoisomers being identified in various biological contexts.

Occurrence in Humans

In humans, this compound has been detected in both blood and urine. The biological significance is highly dependent on the specific stereoisomer.

  • (2S,3R)-2,3-dihydroxybutanoic acid: This stereoisomer is considered a normally occurring carboxylic acid in humans. Notably, its levels have been found to be significantly elevated in the urine of patients with Type 1 diabetes mellitus, suggesting its potential as a biomarker for this metabolic disorder.

  • (2R,3S)-2,3-dihydroxybutanoic acid: In contrast, the (2R,3S)-enantiomer has been identified as a potential oncometabolite. Its production is significantly increased in patients with acute myeloid leukemia (AML) who have mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) genes. In this context, it is considered a biomarker for the presence of these mutations.[1]

Occurrence in Plants
Occurrence in Microorganisms

The metabolism of this compound in microorganisms is an area of ongoing research. While some studies have focused on the microbial production of related compounds like 2,3-dihydroxyisovalerate, the direct production or degradation of this compound by specific microbial strains is not yet well-documented.

Biosynthesis

The primary biosynthetic precursor for this compound in humans is the essential amino acid L-threonine. The metabolic pathway involves the conversion of L-threonine to an alpha-keto acid intermediate, which is then reduced to form this compound.

Threonine Catabolism

Threonine is catabolized through several pathways. In the context of this compound synthesis, the key initial step is the transamination or deamination of L-threonine to produce (3S)-hydroxy-2-oxobutanoic acid.

Reduction to this compound

The final step in the biosynthesis is the reduction of the keto group in (3S)-hydroxy-2-oxobutanoic acid. The enzyme responsible for this reduction can vary depending on the physiological or pathological state.

  • In IDH1/2 Mutant Cancers: In AML patients with mutations in IDH1 or IDH2, these mutant enzymes gain a neomorphic function, enabling them to reduce alpha-keto acids other than their usual substrate, α-ketoglutarate. It is this aberrant enzymatic activity that is responsible for the stereospecific reduction of (3S)-hydroxy-2-oxobutanoic acid to (2R,3S)-2,3-dihydroxybutanoic acid.[1]

  • In Normal Physiology: The specific enzyme responsible for the production of (2S,3R)-2,3-dihydroxybutanoic acid in normal human metabolism has not yet been definitively identified. Further research is needed to elucidate this enzymatic step.

Below is a diagram illustrating the proposed biosynthetic pathway of (2R,3S)-2,3-dihydroxybutanoic acid from L-threonine in the context of IDH1/2 mutations.

Biosynthesis_of_2_3_DHBA Threonine L-Threonine Keto_acid (3S)-hydroxy-2-oxobutanoic acid Threonine->Keto_acid Transamination/ Deamination DHBA (2R,3S)-2,3-Dihydroxybutanoic Acid Keto_acid->DHBA Mutant_IDH Mutant IDH1/2 Mutant_IDH->Keto_acid Reduction

Caption: Proposed biosynthesis of (2R,3S)-2,3-dihydroxybutanoic acid.

Quantitative Data

The concentration of this compound in biological fluids is a key parameter for its use as a biomarker. The following table summarizes the available quantitative data for the (2R,3S) stereoisomer in human plasma from acute myeloid leukemia (AML) patients.

Analyte Patient Cohort N Median Plasma Concentration (Relative Peak Area) p-value (vs. WT)
(2R,3S)-2,3-Dihydroxybutanoic AcidIDH1/2 Wild-Type (WT)291.00-
IDH1R132 Mutant92.89< 0.0001
IDH2R140 Mutant122.58< 0.0001

Data adapted from a study on AML patients.[1][4]

Experimental Protocols

Accurate quantification of this compound in biological matrices requires robust and validated analytical methods. Due to its polar nature, derivatization is often necessary for gas chromatography-mass spectrometry (GC-MS) analysis, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) can often be performed with simpler sample preparation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Plasma/Urine

This protocol outlines a general procedure for the analysis of this compound in plasma or urine using GC-MS following derivatization.

5.1.1. Sample Preparation and Extraction

  • To 100 µL of plasma or urine, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Acidify the sample by adding 10 µL of 1M HCl.

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate.

  • Vortex the mixture for 1 minute and then centrifuge at 3000 rpm for 5 minutes.

  • Carefully transfer the upper organic layer (supernatant) to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen gas.

5.1.2. Derivatization (Silylation)

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and incubate at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Transfer the derivatized sample to a GC autosampler vial for analysis.

5.1.3. GC-MS Instrumental Parameters

  • GC Column: TG-5SILMS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Split mode (e.g., 1:20 split ratio) at 280°C.

  • Oven Program: Initial temperature of 80°C for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 3 minutes.

  • MS Detector: Electron Ionization (EI) mode with the detector at 230°C.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Plasma

This protocol describes a method for the quantification of this compound in plasma using LC-MS/MS.

5.2.1. Sample Preparation

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

5.2.2. LC-MS/MS Instrumental Parameters

  • LC Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: Approximately 0.35 mL/min.

  • MS/MS Detector: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. For this compound (molecular weight ~120.1 g/mol ), a precursor ion of m/z 119.0 would be expected in negative mode, with characteristic product ions for quantification and qualification.

The following diagram illustrates a general experimental workflow for the analysis of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Extraction Extraction Sample->Extraction Add Internal Standard & Precipitate/Extract Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis_Method GC-MS or LC-MS/MS Analysis Extraction->Analysis_Method Derivatization->Analysis_Method Data_Processing Data Acquisition & Quantification Analysis_Method->Data_Processing

Caption: General workflow for this compound analysis.

Conclusion

This compound is a metabolite of growing interest with diverse roles in biology, from its potential as a biomarker in Type 1 diabetes to its established association with oncometabolism in acute myeloid leukemia. The stereochemistry of the molecule is paramount to its function and natural occurrence. While significant strides have been made in identifying its presence in various biological systems and elucidating a key biosynthetic pathway in cancer, further research is necessary to fully understand its roles in normal physiology and other disease states. The detailed analytical protocols provided in this guide offer a foundation for researchers to accurately measure and further investigate the significance of this intriguing metabolite. Future studies should focus on quantifying its various stereoisomers in a wider range of biological samples, identifying the enzymes responsible for its synthesis in non-pathological conditions, and exploring its potential as a therapeutic target.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 2,3-Dihydroxybutanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxybutanoic acid, a chiral molecule with two stereogenic centers, exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[1] These isomers, comprising two pairs of enantiomers that are diastereomers to each other, exhibit unique chemical and physical properties that are of significant interest in the fields of stereochemistry, organic synthesis, and pharmacology.[1][2] The subtle differences in their three-dimensional arrangements lead to distinct biological activities, making a thorough understanding of their properties crucial for drug discovery and development.[3] Notably, the (2R,3S) isomer has emerged as a potential biomarker in certain cancers.[3][4][5]

This technical guide provides a comprehensive overview of the chemical and physical properties of the four stereoisomers of this compound. It includes a detailed comparison of their known quantitative data, standardized experimental protocols for property determination, and visualizations of their stereoisomeric relationships and relevant metabolic pathways.

Stereoisomers of this compound

The two stereocenters at carbons C2 and C3 give rise to four possible stereoisomers (2^n, where n=2).[1] The (2R,3R) and (2S,3S) isomers are the erythro forms, while the (2R,3S) and (2S,3R) isomers are the threo forms.[1]

G cluster_erythro Erythro Isomers cluster_threo Threo Isomers (2R,3R)-2,3-dihydroxybutanoic acid (2R,3R)-2,3-dihydroxybutanoic acid (2S,3S)-2,3-dihydroxybutanoic acid (2S,3S)-2,3-dihydroxybutanoic acid (2R,3R)-2,3-dihydroxybutanoic acid->(2S,3S)-2,3-dihydroxybutanoic acid Enantiomers (2R,3S)-2,3-dihydroxybutanoic acid (2R,3S)-2,3-dihydroxybutanoic acid (2R,3R)-2,3-dihydroxybutanoic acid->(2R,3S)-2,3-dihydroxybutanoic acid Diastereomers (2S,3R)-2,3-dihydroxybutanoic acid (2S,3R)-2,3-dihydroxybutanoic acid (2R,3R)-2,3-dihydroxybutanoic acid->(2S,3R)-2,3-dihydroxybutanoic acid Diastereomers (2S,3S)-2,3-dihydroxybutanoic acid->(2R,3S)-2,3-dihydroxybutanoic acid Diastereomers (2S,3S)-2,3-dihydroxybutanoic acid->(2S,3R)-2,3-dihydroxybutanoic acid Diastereomers (2R,3S)-2,3-dihydroxybutanoic acid->(2S,3R)-2,3-dihydroxybutanoic acid Enantiomers

Physicochemical Properties

The spatial arrangement of atoms in stereoisomers directly influences their physical properties. Enantiomers share identical physical properties except for their interaction with plane-polarized light, while diastereomers have distinct physical properties.[1] The following tables summarize the known physicochemical data for the stereoisomers of this compound.

Table 1: General Physicochemical Properties

PropertyValueReference
Molecular FormulaC4H8O4[5][6]
Molecular Weight120.10 g/mol [5][6][7]
XLogP3-1.1[7][8]
Hydrogen Bond Donor Count3[8]
Hydrogen Bond Acceptor Count4[8]
Rotatable Bond Count2[8]
Exact Mass120.04225873 Da[7][8]
pKa (Strongest Acidic, Predicted)3.63[9]

Table 2: Stereoisomer-Specific Properties

IsomerCAS NumberMelting Point (°C)Specific Rotation ([α]D)Reference
(2R,3R)759-06-8Not Available-9.5° (c=1, H2O)[8][10]
(2S,3S)23334-72-7Not Available+9.5° (c=1, H2O)[1][10]
(2R,3S)5057-93-2Not Available+27° (c=0.5, 0.1 M HCl)[5][11]
(2S,3R)15851-58-873-75-17.75° (c not specified)[10][12]

Note: Enantiomers have equal and opposite specific rotations. The values presented are for the specified enantiomer.[1]

Biological Activity and Significance

Recent research has highlighted the role of this compound isomers in metabolic pathways, particularly in cancer. The (2R,3S) isomer has been identified as an oncometabolite produced by mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes in acute myeloid leukemia (AML).[3][5] Its levels have been shown to be a more sensitive and specific biomarker for IDH mutations than the well-established oncometabolite, 2-hydroxyglutarate (2-HG).[5] General anticancer activity has also been attributed to "this compound" without specifying the stereoisomer.[13][14][15]

G Threonine Threonine α-ketobutyrate α-ketobutyrate Threonine->α-ketobutyrate (3S)-hydroxy-2-oxobutanoic acid (3S)-hydroxy-2-oxobutanoic acid α-ketobutyrate->(3S)-hydroxy-2-oxobutanoic acid (2R,3S)-2,3-dihydroxybutanoic acid (2R,3S)-2,3-dihydroxybutanoic acid (3S)-hydroxy-2-oxobutanoic acid->(2R,3S)-2,3-dihydroxybutanoic acid Reduction Mutant IDH1/2 Mutant IDH1/2 Mutant IDH1/2->(2R,3S)-2,3-dihydroxybutanoic acid Catalyzes

Experimental Protocols

Detailed methodologies for the determination of key physical properties and the separation of stereoisomers are crucial for research and development.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a melting point apparatus.[16]

Protocol:

  • Place a small amount of the crystalline this compound isomer into a capillary tube.[16]

  • Pack the sample to the bottom of the tube.[16]

  • Insert the capillary tube into the melting point apparatus.

  • Heat the sample slowly and observe the temperature at which the substance begins to melt and the temperature at which it is completely liquid. This range is the melting point.[16]

Determination of Boiling Point (for liquid isomers or derivatives)

Simple distillation can be used to determine the boiling point of a liquid.[16]

Protocol:

  • Place a known volume of the liquid sample into a round-bottom flask.[16]

  • Set up a simple distillation apparatus.[16]

  • Heat the flask, and record the temperature at which the vapor temperature stabilizes during distillation. This is the boiling point.[16]

Determination of pKa

The acid dissociation constant (pKa) can be determined by titration.

Protocol:

  • Dissolve a known mass of the this compound isomer in a known volume of deionized water.

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH).

  • Monitor the pH of the solution throughout the titration using a pH meter.

  • The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).

Determination of Solubility

The solubility of the isomers can be determined in various solvents.[17]

Protocol:

  • Add a small, known amount of the this compound isomer to a known volume of a solvent (e.g., water, ethanol, ethyl acetate) in a test tube.

  • Stir or shake the mixture at a constant temperature.

  • Observe if the solid dissolves completely.

  • If it dissolves, add more solute until a saturated solution is formed.

  • The solubility can then be quantified by determining the concentration of the saturated solution.

Separation of Stereoisomers

1. Resolution of Diastereomeric Salts by Fractional Crystallization

This classical method utilizes the different physical properties of diastereomers.[1]

G Racemic this compound Racemic this compound Formation of Diastereomeric Salts Formation of Diastereomeric Salts Racemic this compound->Formation of Diastereomeric Salts Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) Chiral Resolving Agent (e.g., (R)-1-phenylethylamine)->Formation of Diastereomeric Salts Fractional Crystallization Fractional Crystallization Formation of Diastereomeric Salts->Fractional Crystallization Separated Diastereomeric Salts Separated Diastereomeric Salts Fractional Crystallization->Separated Diastereomeric Salts Acidification and Extraction Acidification and Extraction Separated Diastereomeric Salts->Acidification and Extraction Pure Enantiomers Pure Enantiomers Acidification and Extraction->Pure Enantiomers

Protocol:

  • Salt Formation: Dissolve the racemic mixture of this compound in a suitable solvent (e.g., ethanol). Add one equivalent of a chiral resolving agent (e.g., (R)- or (S)-1-phenylethylamine).[1]

  • Fractional Crystallization: The diastereomeric salts will have different solubilities. Slowly cool the solution to allow the less soluble salt to crystallize.[1]

  • Isolation: Isolate the crystals by filtration.

  • Recovery of Enantiomer: Treat the purified diastereomeric salt with an acid to regenerate the pure enantiomer of this compound.[1]

2. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for both analytical and preparative separation of enantiomers.[1]

Protocol:

  • Column: Use a chiral stationary phase (CSP).

  • Mobile Phase: A typical mobile phase could be a mixture of an organic solvent (e.g., methanol) and an acidic modifier (e.g., formic acid).[1]

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase and filter.[1]

  • Chromatographic Conditions: Set the appropriate flow rate and column temperature.[1]

  • Detection: Use a UV detector at a suitable wavelength (e.g., 210 nm).[1] The two enantiomers will elute at different retention times.

Conclusion

The four stereoisomers of this compound possess distinct chemical and physical properties that are critical to their biological function and potential therapeutic applications. This guide provides a foundational understanding of these properties, along with standardized protocols for their determination and separation. For researchers and professionals in drug development, a clear grasp of the stereochemistry and physicochemical characteristics of these molecules is paramount for advancing research and developing novel therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,3-Dihydroxybutanoic Acid in Human Plasma and Urine

Introduction

This compound (2,3-DHBA), also known as 4-deoxythreonic acid, is a secondary metabolite increasingly recognized for its physiological and pathological significance in humans.[1][2] This sugar acid has been identified in human blood and urine and is gaining attention as a potential biomarker, particularly in the field of oncology.[1][3][4] As a small, polar molecule, its accurate quantification in complex biological matrices like plasma and urine is critical for research and clinical applications.[3] This guide provides a comprehensive overview of 2,3-DHBA, including its metabolic origins, clinical relevance, quantitative levels in human biofluids, and detailed analytical protocols for its measurement.

Metabolic Origin and Clinical Significance

The primary endogenous production of (2R,3S)-2,3-dihydroxybutanoic acid in humans is linked to the metabolism of the amino acid threonine.[1] The proposed biosynthetic pathway involves the transamination or deamination of threonine to form an intermediate, (3S)-hydroxy-2-oxobutanoic acid.[1][4] This α-keto acid is then stereospecifically reduced to yield (2R,3S)-2,3-dihydroxybutanoic acid.[1]

A significant breakthrough has linked elevated levels of 2,3-DHBA to the neomorphic activity of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes, which are frequently found in Acute Myeloid Leukemia (AML).[1][4] These mutations enable the enzymes to reduce α-keto acids other than α-ketoglutarate.[1] It is strongly suggested that these mutant IDH enzymes are responsible for the reduction of (3S)-hydroxy-2-oxobutanoic acid to 2,3-DHBA, similar to their known production of the oncometabolite (2R)-hydroxyglutarate (2-HG).[1][5] In AML patients with IDH1/2 mutations, the plasma concentrations of 2,3-DHBA and 2-HG are highly correlated, supporting a common enzymatic origin.[1][4]

Recent studies have demonstrated that plasma levels of 2,3-DHBA are significantly elevated in AML patients with IDH1/2 mutations compared to those with wild-type IDH.[4][5] Furthermore, Receiver Operating Characteristic (ROC) analysis has shown that 2,3-DHBA may be a better biomarker for IDH mutations than 2-HG, with high specificity and sensitivity.[4][5] While historically documented on rare occasions in human urine, its role as a potential oncometabolite and biomarker in AML is a key area of current research.[1][4]

Proposed Biosynthetic Pathway of (2R,3S)-2,3-Dihydroxybutanoic Acid Threonine Threonine Keto_acid (3S)-hydroxy-2-oxobutanoic acid Threonine->Keto_acid Transamination / Deamination DHBA (2R,3S)-2,3-Dihydroxybutanoic acid Keto_acid->DHBA Stereospecific Reduction IDH Mutant IDH1/2 Enzymes (in AML) IDH->Keto_acid

Proposed biosynthetic pathway of (2R,3S)-2,3-dihydroxybutanoic acid.[1][4]

Quantitative Data in Human Plasma and Urine

Quantitative analysis of 2,3-DHBA is crucial for establishing its role as a biomarker. While reference ranges in the general population are not well-established, studies in specific cohorts, such as AML patients, provide valuable data.

Table 1: Concentration of (2R,3S)-2,3-Dihydroxybutanoic Acid in Human Plasma of AML Patients Data extracted from a study on 51 AML patients, analyzed by GC-MS.[4][5]

Patient GroupNMean Plasma Concentration (Relative Peak Area)Statistical Significance (vs. WT)
IDH1/2 Wild-Type (WT)29Not explicitly stated, used as baselineN/A
IDH1R132 Mutant9Significantly elevatedp < 0.0001
IDH2R140 Mutant12Significantly elevatedp < 0.0001

Note: The study reported data as relative peak areas from GC-MS analysis, which is a common practice in metabolomics for comparing relative abundance. Absolute concentrations were not provided.

While 2,3-DHBA has been documented in human urine, specific quantitative data from recent, large-scale studies are less readily available in the provided literature.[4] Historically, its presence in urine has been noted in a limited number of cases.[4]

Experimental Protocols

The quantification of 2,3-DHBA in plasma and urine requires robust and sensitive analytical methods due to its polar nature and the complexity of the biological matrix.[3] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two primary techniques employed.[6]

General Experimental Workflow for 2,3-DHBA Quantification cluster_prep Sample Preparation cluster_analysis Analytical Method Sample Plasma or Urine Sample Spike Spike with Internal Standard Sample->Spike Extraction Extraction (Protein Precipitation or LLE) Spike->Extraction Drydown Evaporation to Dryness Extraction->Drydown Derivatization Derivatization (e.g., Silylation for GC-MS) Drydown->Derivatization Reconstitution Reconstitution in Mobile Phase (for LC-MS/MS) Drydown->Reconstitution GCMS GC-MS Analysis Derivatization->GCMS LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition & Processing (Calibration Curve, Quantification) GCMS->Data LCMS->Data

Generalized experimental workflow for quantifying 2,3-DHBA.[1][6]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for metabolomics and offers high separation efficiency.[7] However, it requires a derivatization step to increase the volatility of polar analytes like 2,3-DHBA.[7]

Table 2: Detailed GC-MS Protocol for 2,3-DHBA Analysis

StepProcedureDetails and Rationale
1. Sample Preparation & Extraction To 100 µL of plasma or urine, add a stable isotope-labeled internal standard. Acidify with 10 µL of 1M HCl. Perform liquid-liquid extraction with 500 µL of ethyl acetate (B1210297). Vortex and centrifuge.[6]The internal standard corrects for variability in extraction and analysis. Acidification ensures the analyte is in its protonated form for efficient extraction into the organic solvent.
2. Evaporation Transfer the supernatant (ethyl acetate layer) to a new tube and dry it under a gentle stream of nitrogen.[6]This step removes the extraction solvent and concentrates the analyte.
3. Derivatization (Silylation) Add a silylating agent (e.g., 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% TMCS). Incubate at 70°C for 60 minutes.[8]Silylation replaces active hydrogen atoms on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, reducing polarity and increasing volatility, which is mandatory for GC analysis.[7]
4. GC-MS Analysis Transfer the derivatized sample to a GC vial for injection.Chromatographic Separation: Use a capillary column suitable for organic acid analysis (e.g., 5% phenyl-methylpolysiloxane).[7] Mass Spectrometric Detection: Operate in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for higher sensitivity in quantitative analysis.[7][8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS generally offers simpler sample preparation and higher throughput, making it well-suited for polar compounds like 2,3-DHBA without the need for derivatization.[3][6]

Table 3: Detailed LC-MS/MS Protocol for 2,3-DHBA Analysis

StepProcedureDetails and Rationale
1. Sample Preparation To 50 µL of plasma, add a stable isotope-labeled internal standard. Add 150-200 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge at high speed (e.g., 13,000-14,000 x g) at 4°C.[3][6]Protein precipitation is a simple and effective method to remove macromolecules that can interfere with the analysis and damage the LC column.[3]
2. Evaporation & Reconstitution Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[3]Reconstituting in the initial mobile phase ensures compatibility with the LC system and good peak shape.
3. LC-MS/MS Analysis Transfer the reconstituted sample to an autosampler vial for injection.Chromatographic Separation: Use a reversed-phase column (e.g., C18).[3] Mass Spectrometric Detection: Operate a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode.[3][9] Use Multiple Reaction Monitoring (MRM) for quantification. For 2,3-DHBA (MW ~120.1 g/mol ), a precursor ion of m/z 119.0 ([M-H]⁻) is typically monitored, with characteristic product ions for quantification and qualification.[3][6]

Conclusion and Future Perspectives

This compound is an emerging metabolite with significant potential, particularly as a biomarker in AML. Its strong correlation with IDH1/2 mutations positions it as a valuable tool for patient stratification and potentially for monitoring therapeutic response.[4][5] The analytical methodologies, particularly LC-MS/MS, are well-established for its reliable quantification in human plasma and urine, facilitating further research.[3]

Future investigations should focus on establishing reference concentrations in healthy populations, further validating its diagnostic and prognostic utility in larger clinical cohorts, and exploring its precise role in the pathogenesis of AML and other cancers.[4] Continued research into this secondary metabolite will undoubtedly enhance our understanding of cancer metabolism and may pave the way for novel diagnostic and therapeutic strategies.[1]

References

An In-depth Technical Guide to the Stereochemistry of 2,3-Dihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 2,3-dihydroxybutanoic acid, a chiral molecule with significant implications in various scientific fields, including drug development and metabolomics. Due to the presence of two stereocenters, this compound exists as four distinct stereoisomers, each with unique biological activities and physicochemical properties. A thorough understanding and precise control of the stereochemistry of this molecule are therefore critical for research and pharmaceutical applications.

Introduction to the Stereoisomers of this compound

This compound possesses two chiral centers at carbons C2 and C3, giving rise to four possible stereoisomers (2n, where n=2).[1] These stereoisomers exist as two pairs of enantiomers, which are in turn diastereomers of each other.[1][2]

The four stereoisomers are:

  • (2R,3R)-2,3-dihydroxybutanoic acid

  • (2S,3S)-2,3-dihydroxybutanoic acid

  • (2R,3S)-2,3-dihydroxybutanoic acid

  • (2S,3R)-2,3-dihydroxybutanoic acid

The (2R,3R) and (2S,3S) isomers are referred to as the erythro forms, where the hydroxyl groups are on the same side in a Fischer projection.[1] The (2R,3S) and (2S,3R) isomers are known as the threo forms, with the hydroxyl groups on opposite sides.[1] These spatial arrangements lead to distinct physical and chemical properties.[1]

Data Presentation: Physicochemical and Spectroscopic Properties

The distinct spatial arrangement of atoms in each stereoisomer directly influences its physical and spectroscopic properties. Enantiomers share identical physical properties except for their interaction with plane-polarized light, while diastereomers have different physical properties.[1]

Table 1: Chiroptical Properties of this compound Stereoisomers

StereoisomerAbsolute ConfigurationSpecific Rotation ([α]D)Optical Rotatory Dispersion (ORD)
(-)-erythro(2R,3R)-9.5° (c=1.0, H₂O)[3]Negative Cotton effect with a trough at 221 nm[3][4]
(+)-erythro(2S,3S)+9.5° (c=1.0, H₂O) (inferred)[3]Positive Cotton effect with a peak at 221 nm (inferred)[3]
(+)-threo(2R,3S)+17.75° (c not specified) (inferred)[3]Negative Cotton effect with a trough at 221 nm (inferred)[3]
(-)-threo(2S,3R)-17.75° (c not specified)[3]Positive Cotton effect with a peak at 221 nm[3][4]

Note: Data for the (+)-erythro and (+)-threo isomers are inferred based on the principle that enantiomers exhibit equal and opposite specific rotations and mirror-image ORD curves.[3]

Table 2: Gas Chromatography Data for Derivatized this compound Isomers

Diastereomer DerivativeRetention Time (min)Resolution (Rs)
(2R,3R)-derivative25.4-
(2S,3S)-derivative26.12.1
(2R,3S)-derivative27.53.5
(2S,3R)-derivative28.32.4

Note: The data presented are representative for separation on a DB-5 gas chromatography column after derivatization and may vary depending on the specific instrument and experimental conditions.[5]

Experimental Protocols

Detailed methodologies for the synthesis, separation, and characterization of this compound stereoisomers are crucial for obtaining enantiomerically pure compounds for research and development.

The stereoselective synthesis of this compound can be achieved through several routes:

  • From Crotonic Acid : Epoxidation of crotonic acid followed by hydrolysis can yield this compound. The stereochemical outcome depends on the reagents and conditions used for epoxidation and the subsequent ring-opening of the epoxide.[1]

  • From Biological Precursors : The compound can be synthesized with high stereoselectivity from the amino acid threonine through enzymatic reactions.[1]

3.2.1. Resolution of Diastereomeric Salts by Fractional Crystallization

This classical method leverages the different physical properties of diastereomers.[1]

  • Principle : A racemic mixture of this compound is reacted with a single enantiomer of a chiral resolving agent, such as (R)- or (S)-1-phenylethylamine, to form a mixture of two diastereomeric salts.[1] These salts, having different solubilities, can be separated by fractional crystallization.[1] The pure enantiomers of this compound are then recovered by treating the separated diastereomeric salts with acid to remove the resolving agent.[1]

  • Detailed Methodology :

    • Salt Formation : Dissolve one equivalent of the racemic this compound in a suitable solvent (e.g., ethanol (B145695) or methanol). Add one equivalent of a chiral amine resolving agent (e.g., (R)-1-phenylethylamine) and stir to form the diastereomeric salts.[1]

    • Fractional Crystallization : Induce crystallization by cooling the solution or by slow evaporation of the solvent. The less soluble diastereomeric salt will crystallize out first. Filter the crystals and wash with a small amount of cold solvent. The more soluble diastereomeric salt will remain in the mother liquor.

    • Recovery of Enantiomers : Treat the separated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylate and form the free this compound. The resolving agent will remain in the aqueous phase as its ammonium (B1175870) salt. Extract the pure enantiomer of this compound with an organic solvent like ethyl acetate. Dry the organic extract and evaporate the solvent to obtain the pure enantiomer. The other enantiomer can be recovered from the mother liquor using a similar acidification and extraction process.[1]

3.2.2. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[1][6]

  • Principle : This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

  • Column Selection : Common CSPs for separating small, polar, acidic hydroxy acids include polysaccharide-based, macrocyclic glycopeptide-based, and anion-exchange columns.[6]

  • General Protocol (adapted for a quinine-derivative-based anion-exchange column) :

    • Instrumentation : HPLC system with UV or MS detection.[6]

    • Mobile Phase : A mixture of an organic modifier (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium acetate). The pH of the aqueous portion can be adjusted to optimize separation.[6]

    • Flow Rate : 0.5 - 1.0 mL/min.[6]

    • Temperature : Ambient, or controlled between 20-40°C.[6]

    • Detection : UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS).[6]

    • Sample Preparation : Dissolve the this compound isomer mixture in the mobile phase or a compatible solvent.[6]

3.2.3. Chiral Gas Chromatography with Derivatization

Direct separation of enantiomers on standard achiral chromatography columns is challenging. This protocol uses a derivatization strategy to convert the enantiomeric pairs into diastereomers, which can be separated on a conventional achiral column.[5]

  • Principle : The hydroxyl and carboxyl groups of the this compound isomers are derivatized to form diastereomeric esters. These diastereomers have different physical properties and can be separated by gas chromatography.[5]

  • Derivatization Procedure :

    • Esterification : To 1 mg of the isomer mixture, add 1 mL of (S)-(+)-3-methyl-2-butanol and 50 µL of concentrated sulfuric acid. Heat at 80°C for 2 hours. After cooling and neutralization, extract the diastereomeric esters with dichloromethane.[5]

    • Acylation : To the dried ester residue, add 200 µL of trifluoroacetic anhydride (B1165640) and 50 µL of pyridine. Heat at 60°C for 30 minutes. Evaporate the excess reagents after cooling.[5]

  • GC-MS/FID Conditions :

    • Column : DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[5]

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.[5]

    • Injector Temperature : 250°C.[5]

    • Oven Temperature Program : Initial 80°C for 2 min, ramp at 5°C/min to 200°C, then ramp at 10°C/min to 250°C and hold for 5 min.[5]

    • Detector : Flame Ionization Detector (FID) at 280°C or Mass Spectrometer (MS) with a scan range of 50-550 m/z.[5]

3.3.1. Polarimetry

  • Objective : To measure the specific rotation of a stereoisomer.[3]

  • Procedure :

    • Sample Preparation : Accurately prepare a solution of the purified stereoisomer in a suitable solvent (e.g., water) at a known concentration (c) in g/mL.[3]

    • Instrument Calibration : Calibrate the polarimeter using a blank (pure solvent).[3]

    • Measurement : Fill the polarimeter cell (of known path length, l, in decimeters) with the sample solution and measure the observed optical rotation (α).[3]

    • Calculation : Calculate the specific rotation using the formula: [α] = α / (l × c).[3]

3.3.2. Optical Rotatory Dispersion (ORD)

  • Objective : To record the ORD spectrum and determine the absolute configuration based on the Cotton effect.[3]

  • Procedure :

    • Sample Preparation : Prepare a dilute solution of the purified stereoisomer in a suitable solvent.[3]

    • Measurement : Record the optical rotation as a function of wavelength (typically 200-400 nm) using a spectropolarimeter.[3]

    • Data Analysis : Analyze the resulting ORD curve. A positive Cotton effect (a peak) or a negative Cotton effect (a trough) in the region of the carboxyl group's n→π* transition (around 221 nm) is indicative of the absolute configuration at the C2 stereocenter.[3][4]

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

  • Objective : To distinguish between and quantify enantiomers.[3]

  • Principle : A chiral solvating agent (CSA) forms transient diastereomeric complexes with the enantiomers, leading to different chemical shifts (Δδ) in the NMR spectrum for corresponding protons or carbons.[3]

  • Procedure :

    • Initial Spectrum : Acquire a standard ¹H NMR spectrum of the sample in a deuterated solvent.[3]

    • Addition of CSA : Add a molar equivalent of a CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.[3]

    • Spectrum Acquisition : Acquire another ¹H NMR spectrum of the mixture.[3]

    • Data Analysis : Compare the two spectra. The splitting of signals for the protons of this compound indicates chiral discrimination. The enantiomeric ratio can be determined by integrating the separated signals.[3]

Visualizations

G Stereochemical Relationships of this compound cluster_erythro erythro pair cluster_threo threo pair 2R,3R (2R,3R) 2S,3S (2S,3S) 2R,3R->2S,3S Enantiomers 2R,3S (2R,3S) 2R,3R->2R,3S Diastereomers 2S,3R (2S,3R) 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Caption: Stereochemical relationships of this compound isomers.

G Workflow for Separation and Characterization of Stereoisomers cluster_synthesis Synthesis cluster_separation Separation cluster_characterization Characterization start Racemic Mixture of This compound sep_method Separation Method start->sep_method Select appropriate method chiral_hplc Chiral HPLC sep_method->chiral_hplc gc_deriv GC with Derivatization sep_method->gc_deriv frac_cryst Fractional Crystallization sep_method->frac_cryst char_method Characterization of Pure Stereoisomers chiral_hplc->char_method gc_deriv->char_method frac_cryst->char_method polarimetry Polarimetry char_method->polarimetry Determine optical rotation ord Optical Rotatory Dispersion char_method->ord Determine absolute configuration nmr_csa NMR with Chiral Solvating Agents char_method->nmr_csa Determine enantiomeric purity

Caption: Experimental workflow for stereoisomer separation and characterization.

References

2,3-Dihydroxybutanoic Acid: A Novel Biomarker for Isocitrate Dehydrogenase (IDH) Mutations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes are hallmark genetic alterations in several cancers, including acute myeloid leukemia (AML) and glioma. These mutations lead to a neomorphic enzymatic activity, resulting in the production of the oncometabolite D-2-hydroxyglutarate (2-HG). While 2-HG is an established biomarker for IDH mutations, recent studies have identified (2R,3S)-2,3-dihydroxybutanoic acid (2,3-DHBA) as a potentially more sensitive and specific biomarker, particularly in AML.[1][2][3][4] This technical guide provides a comprehensive overview of 2,3-DHBA as a biomarker for IDH mutations, including quantitative data, experimental protocols, and relevant signaling pathways.

Quantitative Data: 2,3-DHBA in Acute Myeloid Leukemia

A key study investigating plasma metabolomics in AML patients revealed a strong correlation between elevated 2,3-DHBA levels and the presence of IDH1 and IDH2 mutations.[1][2][3] The quantitative findings from this study are summarized below.

ParameterFindingStatistical SignificanceReference
Correlation between 2,3-DHBA and 2-HG Strong positive correlation in plasma of AML patients.Spearman's rank correlation coefficient (rs) = 0.569[1][3]
Plasma Levels in IDH-mutant vs. Wild-type Plasma levels of 2,3-DHBA were significantly elevated in AML patients with IDH1/2 mutations compared to wild-type.p < 0.0001[1][2][3][4]
Receiver Operating Characteristic (ROC) Analysis 2,3-DHBA demonstrated superior performance in discriminating between IDH-mutant and wild-type AML patients compared to 2-HG.Area Under the Curve (AUC) = 0.861[1][2][3]
Sensitivity and Specificity At 80% specificity, 2,3-DHBA showed a sensitivity of 87.3% for detecting IDH mutations, compared to 63.8% for 2-HG.-[1][2][3][4]

Signaling Pathways and Experimental Workflows

Proposed Biosynthetic Pathway of 2,3-Dihydroxybutanoic Acid in IDH-mutant Cells

The production of 2,3-DHBA is believed to be a consequence of the altered metabolic activity of mutant IDH enzymes. The proposed pathway originates from the amino acid threonine.

Proposed Biosynthesis of 2,3-DHBA in IDH-mutant Cells Threonine Threonine Intermediate 2-amino-3-oxobutanoate Threonine->Intermediate Threonine Dehydrogenase Keto_acid 2-oxobutanoate Intermediate->Keto_acid Spontaneous Decarboxylation DHBA (2R,3S)-2,3-Dihydroxybutanoic Acid Keto_acid->DHBA Mutant_IDH Mutant IDH1/2 Mutant_IDH->DHBA Putative Reduction

Caption: Proposed metabolic pathway for the synthesis of 2,3-DHBA from threonine.

Experimental Workflow for 2,3-DHBA Quantification

The analysis of 2,3-DHBA in biological samples typically involves a multi-step process from sample collection to data analysis.

General Experimental Workflow for 2,3-DHBA Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis Sample_Collection Biological Sample Collection (e.g., Plasma, Urine, Tissue) Extraction Metabolite Extraction (e.g., Protein Precipitation) Sample_Collection->Extraction Derivatization Derivatization (Optional) (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography For LC-MS Derivatization->Chromatography Mass_Spectrometry Mass Spectrometry Detection (MS or MS/MS) Chromatography->Mass_Spectrometry Data_Processing Data Processing (Peak Integration, Normalization) Mass_Spectrometry->Data_Processing Statistical_Analysis Statistical Analysis (e.g., t-test, ROC curve) Data_Processing->Statistical_Analysis Biomarker_Validation Biomarker Validation Statistical_Analysis->Biomarker_Validation

Caption: A generalized workflow for the analysis of 2,3-DHBA from biological samples.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from a standard method for the analysis of small polar metabolites in plasma.[5]

1. Materials and Reagents

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • LC-MS grade acetonitrile (B52724) (ACN) and water

  • LC-MS grade formic acid

  • Human plasma (drug-free)

2. Sample Preparation

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 200 µL of cold ACN containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:ACN with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • Chromatographic Column: A reversed-phase C18 column is suitable for separation.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions: The specific multiple reaction monitoring (MRM) transitions for 2,3-DHBA and its internal standard need to be optimized. For underivatized this compound, a potential transition is m/z 119.03 -> 73.03.[6]

4. Data Analysis

  • Peak areas of 2,3-DHBA and the internal standard are integrated.

  • A calibration curve is generated using standards of known concentrations.

  • The concentration of 2,3-DHBA in the plasma samples is calculated based on the calibration curve.

Conclusion

This compound is emerging as a promising and potentially superior biomarker for IDH mutations, particularly in AML. Its strong correlation with IDH mutation status and high diagnostic accuracy make it a valuable tool for researchers and clinicians. The provided experimental protocol for LC-MS/MS analysis offers a robust method for its quantification in biological matrices. Further research is warranted to explore the utility of 2,3-DHBA as a biomarker in other IDH-mutant cancers, such as glioma, and to fully elucidate its biosynthetic pathway. This will be crucial for its broader application in clinical diagnostics and for monitoring therapeutic responses in patients with IDH-mutant malignancies.

References

Methodological & Application

Synthesis of (2R,3S)-2,3-dihydroxybutyric Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (2R,3S)-2,3-dihydroxybutyric acid, a chiral building block of significant interest in chemical and pharmaceutical research. Its utility in the synthesis of complex molecules and its recent identification as a potential oncometabolite in certain cancers underscore the need for reliable synthetic methodologies.[1][2]

Core Synthetic Strategies

The synthesis of enantiomerically pure (2R,3S)-2,3-dihydroxybutyric acid can be achieved through two primary approaches: chemical synthesis and biocatalysis.[1] Chemical methods, particularly asymmetric dihydroxylation, are well-established for providing high yields and stereoselectivity.[1][3] Biocatalytic routes offer an environmentally friendly alternative with high specificity.[1]

Chemical Synthesis: Sharpless Asymmetric Dihydroxylation

A robust and scalable method for synthesizing (2R,3S)-2,3-dihydroxybutyric acid is the Sharpless asymmetric dihydroxylation of a trans-crotonate ester.[1][3][4] This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[5][6] For the desired (2R,3S) stereoisomer from a trans-alkene, the ligand of choice is typically a dihydroquinidine (B8771983) (DHQD) derivative, often found in the commercially available "AD-mix-β".[4][5][7]

The use of p-phenylbenzyl crotonate as the substrate is particularly advantageous as it yields a crystalline diol product, which can be easily purified by recrystallization to achieve high enantiomeric excess (>95% ee), thus avoiding the need for chromatography.[3][4]

Key advantages of this method include:

  • High enantioselectivity and diastereoselectivity.

  • Scalability for multi-gram synthesis.[3]

  • Avoidance of chromatographic purification with the appropriate substrate.[3]

Biocatalytic Synthesis

Biocatalytic methods provide a green chemistry approach to chiral synthesis. The stereoselective reduction of a ketone precursor, such as ethyl 2-hydroxy-3-oxobutanoate, using microorganisms like Hansenula polymorpha and Hansenula fabianii can produce (2R,3S)-2,3-dihydroxybutyric acid with high yields and excellent enantiomeric excess.[1][8]

Quantitative Data Summary

The following table summarizes typical results for the Sharpless asymmetric dihydroxylation of different crotonate esters to produce the corresponding syn-diols.

EntryCrotonate EsterLigand SystemYield (%)ee (%)Reference
1Methyl crotonate(DHQ)2PHAL4589[3]
2Ethyl crotonateAD-mix-β96>95[3]
3p-Phenylbenzyl crotonate(DHQ)2AQN81>95 (after recrystallization)[3]

Experimental Protocols

Protocol 1: Synthesis of p-Phenylbenzyl (2R,3S)-2,3-dihydroxybutyrate via Sharpless Asymmetric Dihydroxylation

This four-step protocol details the synthesis starting from the esterification of crotonic acid.[1][3]

Step 1: Esterification of Crotonic Acid with p-Phenylbenzyl Alcohol [4]

  • Dissolve p-phenylbenzyl alcohol (1.0 eq) and pyridine (B92270) (1.2 eq) in dichloromethane (B109758) (DCM) at 0 °C.

  • Slowly add crotonoyl chloride (1.1 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and extract the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude p-phenylbenzyl crotonate is typically used in the next step without further purification.

Step 2: Sharpless Asymmetric Dihydroxylation [3][4]

  • Prepare a 1:1 solvent mixture of tert-butanol (B103910) and water.

  • Dissolve AD-mix-β (approximately 1.4 g per mmol of the crotonate ester) in the solvent mixture.

  • Add methanesulfonamide (B31651) (1.0 eq) to the mixture and cool to 0 °C.

  • Add the crude p-phenylbenzyl crotonate (1.0 eq) to the vigorously stirred solution.

  • Continue stirring at 0 °C for approximately 5 days.

  • Quench the reaction by slowly adding solid sodium sulfite (B76179) (1.5 g per mmol of ester) and stirring for 1 hour at room temperature.[4]

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to yield the crude diol.

Step 3: Purification by Recrystallization [3]

  • Dissolve the crude p-phenylbenzyl (2R,3S)-2,3-dihydroxybutyrate in a minimal amount of hot dichloromethane.

  • Slowly add hexanes until the solution becomes cloudy.

  • Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.

  • Collect the crystals by vacuum filtration and wash with cold hexanes to yield the pure product with >95% ee.[3]

Step 4: Acetonide Protection (Optional, for derivatization) [1][3]

  • Suspend the purified diol (1.0 eq) in 2,2-dimethoxypropane.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Stir the mixture at room temperature for 40 minutes.

  • Quench the reaction with triethylamine (B128534) (0.05 eq).

  • Filter the solution through a pad of silica (B1680970) gel, eluting with ethyl acetate.

  • Concentrate the filtrate to obtain the acetonide-protected product.

Step 5: Saponification to (2R,3S)-2,3-dihydroxybutyric acid [1]

  • Dissolve the protected or unprotected p-phenylbenzyl ester in a mixture of tetrahydrofuran (B95107) and water.

  • Cool the solution to 0 °C and add lithium hydroxide (B78521) (LiOH).

  • Stir the reaction until completion (monitored by TLC).

  • Acidify the reaction mixture and extract with a suitable organic solvent to yield (2R,3S)-2,3-dihydroxybutyric acid.

Visualizations

Synthesis_Workflow A Crotonic Acid + p-Phenylbenzyl Alcohol B Esterification A->B C p-Phenylbenzyl Crotonate B->C D Sharpless Asymmetric Dihydroxylation (AD-mix-β) C->D E Crude (2R,3S)-diol D->E F Recrystallization E->F G Pure p-Phenylbenzyl (2R,3S)-2,3-dihydroxybutyrate F->G H Saponification G->H I (2R,3S)-2,3-dihydroxybutyric acid H->I

Caption: Workflow for the chemical synthesis of (2R,3S)-2,3-dihydroxybutyric acid.

Application in Research: Oncometabolite in IDH-Mutant Cancers

Recent studies have identified (2R,3S)-2,3-dihydroxybutyric acid as a potential oncometabolite in acute myeloid leukemia (AML) with mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes.[2][9] In these cancer cells, the mutant IDH enzymes exhibit a neomorphic activity, reducing α-ketoglutarate to 2-hydroxyglutarate (2-HG).[2] These mutant enzymes can also reduce (3S)-hydroxy-2-oxobutanoic acid, a metabolite derived from threonine, to (2R,3S)-2,3-dihydroxybutyric acid.[2] This discovery has opened new avenues for cancer research, including its potential as a biomarker for diagnosing and monitoring IDH-mutant cancers.[2][9]

Metabolic_Pathway Threonine L-Threonine Keto_acid (3S)-hydroxy-2-oxobutanoic acid Threonine->Keto_acid Metabolism DHBA (2R,3S)-2,3-dihydroxybutyric acid (Oncometabolite) Keto_acid->DHBA Mutant_IDH Mutant IDH1/2 Mutant_IDH->Keto_acid Alpha_KG α-ketoglutarate Mutant_IDH->Alpha_KG Two_HG 2-hydroxyglutarate (Oncometabolite) Alpha_KG->Two_HG

Caption: Production of oncometabolites by mutant IDH enzymes in cancer.

References

GC-MS Analysis of 2,3-Dihydroxybutanoic Acid Following Derivatization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2,3-dihydroxybutanoic acid in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) after chemical derivatization. Due to its polar nature and low volatility, direct analysis of this compound by GC-MS is challenging. Derivatization is a critical step to increase its volatility and thermal stability, enabling robust and sensitive quantification.

Application Note 1: Silylation for GC-MS Analysis

Silylation is the most common and effective derivatization technique for hydroxyl and carboxyl-containing compounds like this compound.[1] This process involves the replacement of active hydrogen atoms in the hydroxyl (-OH) and carboxyl (-COOH) groups with a trimethylsilyl (B98337) (TMS) group.[1] This chemical modification significantly reduces the polarity of the analyte, making it amenable to GC separation and subsequent mass spectrometric detection.[1]

The most frequently used silylating agents are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in combination with a catalyst such as trimethylchlorosilane (TMCS).[1] The reaction is typically carried out at elevated temperatures to ensure complete derivatization.

Quantitative Data Summary

The following tables summarize representative quantitative data for the GC-MS analysis of silylated this compound. These values are based on established methodologies for similar short-chain hydroxy acids and serve as a practical guide.[2]

Table 1: GC-MS Parameters for Analysis of Silylated this compound

ParameterValue
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280°C
Oven Program Initial 80°C (hold 2 min), ramp to 300°C at 10°C/min, hold 3 min
Carrier Gas Helium
MS Ion Source Electron Ionization (EI)
Ion Source Temperature 230°C
Acquisition Mode Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis)

Table 2: Mass Spectrometry Data for Trimethylsilyl (TMS) Derivative of this compound

ParameterValue
Derivatization Reagent BSTFA + 1% TMCS
Expected Molecular Ion [M] m/z 336 (as tri-TMS derivative)
Characteristic Fragment Ions (m/z) 73, 147, 217, 245
Quantification Ion (SIM Mode) m/z 245
Qualifier Ions (SIM Mode) m/z 147, 217

Table 3: Performance Characteristics for the Quantification of Dihydroxybutyric Acids (Representative)

ParameterRepresentative ValueReference
Linearity Range 1 - 20 mg/L[2]
Limit of Quantification (LOQ) < 1 mg/L[2]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization

This protocol outlines the steps for the extraction and derivatization of this compound from a plasma sample.

Materials:

  • Plasma sample

  • Internal Standard (e.g., stable isotope-labeled this compound)

  • 1M HCl

  • Ethyl acetate (B1210297)

  • Nitrogen gas

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC autosampler vials

Procedure:

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

  • Acidification: Acidify the sample by adding 10 µL of 1M HCl.

  • Liquid-Liquid Extraction:

    • Add 500 µL of ethyl acetate to the tube.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Derivatization:

    • Add 50 µL of BSTFA + 1% TMCS to the dried extract.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • Transfer the derivatized sample to a GC autosampler vial for GC-MS analysis.

Protocol 2: GC-MS Analysis

This protocol details the instrumental parameters for the analysis of the derivatized sample.

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

  • Injection: Inject 1 µL of the derivatized sample into the GC injector.

  • Chromatographic Separation: Perform the separation using the GC parameters outlined in Table 1.

  • Mass Spectrometric Detection: Operate the mass spectrometer in either full scan mode to identify the derivatized compound based on its mass spectrum or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy, monitoring the ions listed in Table 2.

  • Data Analysis: Integrate the peak areas of the quantification ion for both the analyte and the internal standard. Construct a calibration curve to determine the concentration of this compound in the original sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample Plasma Sample + Internal Standard acidify Acidification (1M HCl) sample->acidify lle Liquid-Liquid Extraction (Ethyl Acetate) acidify->lle dry Evaporation (Nitrogen) lle->dry derivatize Silylation (BSTFA + 1% TMCS, 70°C) dry->derivatize gcms GC-MS Injection derivatize->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection (Scan or SIM) separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for GC-MS analysis of this compound.

derivatization_reaction reactant This compound (HO-CH(CH3)-CH(OH)-COOH) product Tri-TMS-2,3-Dihydroxybutanoic Acid (TMS-O-CH(CH3)-CH(O-TMS)-COO-TMS) reactant->product 70°C reagent BSTFA + 1% TMCS reagent->product

Caption: Silylation derivatization of this compound.

References

Application Note and Protocol: Silylation of 2,3-Dihydroxybutanoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dihydroxybutanoic acid is a polar hydroxybutyric acid that presents analytical challenges for gas chromatography (GC) due to its low volatility and high polarity.[1] Direct analysis is often difficult, necessitating a derivatization step to enhance its chromatographic properties.[1] Silylation is a widely used derivatization technique in metabolomics and other fields to analyze non-volatile compounds by GC-MS.[2][3] This process involves replacing the active hydrogen atoms in the hydroxyl (-OH) and carboxyl (-COOH) groups with a trimethylsilyl (B98337) (TMS) group.[1][3][4] This chemical modification significantly increases the volatility and thermal stability of the analyte by reducing its polarity and capacity for hydrogen bonding, making it amenable to GC-MS analysis.[1][5] This application note provides a detailed protocol for the silylation of this compound using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.

Principle of Silylation

Silylation is the introduction of a silyl (B83357) group, most commonly a trimethylsilyl (TMS) group, into a molecule in place of an active hydrogen.[4][5] For this compound, both the hydroxyl and carboxylic acid functional groups contain active hydrogens that can be replaced by a TMS group. Reagents such as BSTFA are highly effective for this purpose. The addition of a catalyst like TMCS can enhance the reactivity of the silylating agent, particularly for sterically hindered groups.[5][6] The resulting TMS-derivatized this compound is significantly more volatile and less polar, allowing for excellent separation and detection by GC-MS.

Experimental Protocol

This protocol outlines the silylation of this compound in a sample matrix. It is crucial to perform these steps in a moisture-free environment, as silylating reagents are sensitive to water.[3][7]

Materials and Reagents

  • This compound standard or sample containing the analyte

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Hexane (B92381) (anhydrous, GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

  • GC-MS system

Procedure

  • Sample Preparation:

    • If the sample is aqueous, it must be dried completely prior to derivatization.[7] Lyophilization (freeze-drying) is a highly effective method.[3] Alternatively, the sample can be dried under a gentle stream of nitrogen.

    • For a standard, accurately weigh approximately 1 mg of this compound into a reaction vial. If working with a biological extract, use a dried aliquot of the sample.

  • Reagent Addition:

    • Add 100 µL of anhydrous pyridine to the dried sample in the reaction vial. Pyridine acts as a solvent and an acid scavenger.

    • Vortex the vial for 30 seconds to ensure the sample is fully dissolved.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.[7]

  • Incubation:

    • Securely cap the vial and vortex for another 30 seconds.

    • Heat the mixture at 60-70°C for 60 minutes in a heating block or oven.[7][8] This ensures the derivatization reaction proceeds to completion.

  • Cooling and Analysis:

    • After incubation, allow the vial to cool to room temperature.

    • The derivatized sample can be directly injected into the GC-MS system. Alternatively, for improved sample handling and to adjust concentration, 0.5 mL of anhydrous hexane can be added.[8]

    • Transfer the derivatized sample to a GC autosampler vial for analysis.

Data Presentation

The following table summarizes the key quantitative parameters for the silylation protocol and recommended GC-MS conditions. These values are based on established methods for similar organic and hydroxy acids and should be optimized for your specific instrumentation and application.

ParameterRecommended ValueNotes
Silylation Reaction
Sample Amount~1 mg (or dried equivalent)Ensure sample is completely dry.
Pyridine Volume100 µLAnhydrous grade is essential.
BSTFA + 1% TMCS Volume100 µLA 10x molar excess of the derivatizing agent is a good starting point.[7]
Incubation Temperature60-70 °CCan be optimized.[7][8]
Incubation Time60 minutesCan be optimized based on analyte recovery.[7]
GC-MS Parameters
ColumnDB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar columnNon-polar columns are well-suited for the analysis of TMS derivatives.[5]
Carrier GasHeliumConstant flow rate of 1.0-1.2 mL/min.
Injector Temperature250 °C
Injection Volume1 µLSplit or splitless injection can be used depending on sample concentration.
Oven Temperature ProgramInitial: 80°C, hold 2 min; Ramp: 5°C/min to 200°C; Ramp: 10°C/min to 280°C, hold 5 minThis is a starting point and should be optimized for separation.
Mass SpectrometerElectron Ionization (EI) at 70 eVScan range of m/z 50-600.

Visualizations

Below are diagrams illustrating the silylation workflow and the chemical reaction.

Silylation_Workflow Silylation Workflow for this compound cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start with Sample dry Dry Sample (Lyophilization or N2 Stream) start->dry add_reagents Add Pyridine and BSTFA + 1% TMCS dry->add_reagents vortex Vortex to Mix add_reagents->vortex heat Incubate at 60-70°C for 60 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject analyze Acquire Data inject->analyze

Caption: Workflow for the silylation of this compound.

Silylation_Reaction Silylation of this compound cluster_reactants Reactants cluster_products Products reactant This compound product Tris-TMS-2,3-Dihydroxybutanoic Acid reactant->product Silylation reagent BSTFA + TMCS (catalyst) reagent->product byproduct Byproducts

References

chiral separation of 2,3-dihydroxybutanoic acid isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the chiral separation of 2,3-dihydroxybutanoic acid isomers by High-Performance Liquid Chromatography (HPLC) is presented for researchers, scientists, and professionals in drug development. This document outlines detailed application notes and protocols for the successful resolution of the four stereoisomers of this compound.

Introduction

This compound is a chiral molecule with two stereogenic centers, resulting in four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[1][2] These isomers can exhibit different biological activities, making their separation and quantification critical in pharmaceutical research and development.[3] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for chiral separations.[4][5]

The primary strategies for separating these stereoisomers by HPLC are:

  • Direct Chiral HPLC: This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[2][4]

  • Indirect Chiral Separation: This approach involves derivatizing the stereoisomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[2][6][7]

Methodology and Protocols

Effective chiral separation of this compound isomers can be achieved using various HPLC methods. Polysaccharide-based, macrocyclic glycopeptide-based, and anion-exchange columns are particularly effective for this purpose.[1] While specific application data for this compound is limited, protocols adapted from the separation of structurally similar small, polar, and acidic hydroxy acids like tartaric and lactic acid provide a strong foundation for method development.[1]

Protocol 1: Direct Separation using a Polysaccharide-Based CSP

This protocol is a starting point for resolving all four stereoisomers using a polysaccharide-based chiral stationary phase, which is often effective for this type of separation.[2]

Chromatographic Conditions:

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar amylose-based CSP
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

Sample Preparation:

Dissolve the sample in the mobile phase.[2]

Protocol 2: Direct Separation using a Macrocyclic Glycopeptide-Based CSP

This protocol is based on the separation of small hydroxy acids on a teicoplanin-based CSP.[1]

Chromatographic Conditions:

ParameterCondition
Column Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724)/Water with 10 mM ammonium (B1175870) acetate (B1210297) (e.g., 80:20 v/v). The pH of the aqueous portion can be adjusted to optimize separation.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C (can be varied to improve resolution)
Detection UV at 210 nm or Mass Spectrometry (MS)
Injection Volume 10 µL

Sample Preparation:

Dissolve the sample in the mobile phase.[1]

Protocol 3: Indirect Separation via Diastereomeric Derivatization

This method involves creating diastereomers that can be separated on a standard reversed-phase column.[2]

Derivatization Step:

  • React the this compound stereoisomer mixture with a chiral derivatizing agent, such as (R)-(-)-1-(1-Naphthyl)ethylamine, in the presence of a suitable coupling agent (e.g., DCC or EDC).[2]

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Column Temperature 30 °C or 35 °C
Detection UV (wavelength selected based on the derivatizing agent's chromophore)
Injection Volume 10 µL

Sample Preparation:

After derivatization, dissolve the resulting diastereomers in the mobile phase.

Data Presentation

Representative Chromatographic Data for Derivatized this compound Isomers (by GC)

Diastereomer DerivativeRetention Time (min)Resolution (Rs)
(2R,3R)-derivative25.4-
(2S,3S)-derivative26.12.1
(2R,3S)-derivative27.53.5
(2S,3R)-derivative28.32.4
Note: This data is representative and may vary depending on the specific instrument and experimental conditions.[3]

Visualizations

Logical Relationship of this compound Isomers

G cluster_0 This compound Stereoisomers 2R,3R 2R,3R 2S,3S 2S,3S 2R,3R->2S,3S Enantiomers 2R,3S 2R,3S 2R,3R->2R,3S Diastereomers 2S,3R 2S,3R 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Caption: Stereoisomeric relationships of this compound.

Experimental Workflow for Direct Chiral HPLC Separation

G prep Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System (Pump, Injector, Column Oven) prep->hplc Inject Sample csp Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) hplc->csp Mobile Phase Flow detect Detection (UV @ 210 nm or MS) csp->detect Separated Isomers data Data Analysis (Peak Integration, Quantification) detect->data Chromatogram

Caption: Workflow for direct chiral HPLC separation.

Experimental Workflow for Indirect Chiral HPLC Separation

G start Mixture of Stereoisomers deriv Derivatization (with Chiral Reagent) start->deriv diastereomers Mixture of Diastereomers deriv->diastereomers hplc Achiral HPLC (e.g., C18 column) diastereomers->hplc Inject separation Separated Diastereomers hplc->separation

Caption: Workflow for indirect chiral HPLC separation via derivatization.

References

Application Note and Protocol for the Analysis of 2,3-Dihydroxybutanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dihydroxybutanoic acid is a sugar acid identified in human blood that is gaining interest as a potential biomarker in various physiological and pathological conditions.[1] Accurate and reliable quantification of this small, polar metabolite in a complex biological matrix like plasma is essential for clinical and metabolic research.[1] This document provides detailed application notes and experimental protocols for the preparation of plasma samples for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Due to its high polarity and low volatility, direct analysis of this compound by GC-MS is challenging and requires a derivatization step to improve its chromatographic properties.[2] While LC-MS analysis may not always require derivatization, a clean sample extract is crucial for robust and reproducible results. The following protocols outline common and effective sample preparation techniques: protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Experimental Protocols

Method 1: Protein Precipitation (for LC-MS/MS Analysis)

This protocol describes a simple and rapid protein precipitation method for the extraction of this compound from plasma, suitable for high-throughput analysis.[1]

Materials and Reagents:

  • Human plasma samples

  • This compound analytical standard

  • Stable isotope-labeled internal standard (IS), e.g., this compound-d3

  • LC-MS grade acetonitrile (B52724) (ACN)

  • LC-MS grade methanol (B129727)

  • LC-MS grade water

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 13,000 x g and 4°C

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Thaw frozen plasma samples on ice.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard.[1]

  • Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.[1]

  • Centrifuge the samples at 13,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a new clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[1]

  • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.[1]

Method 2: Liquid-Liquid Extraction (for GC-MS and LC-MS Analysis)

LLE is a method used to separate compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous and an organic phase.[3][4] This protocol is suitable for removing interfering substances and concentrating the analyte.

Materials and Reagents:

  • Human plasma samples

  • This compound analytical standard

  • Internal standard

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

  • Acidify the sample by adding 10 µL of 1M HCl to protonate the carboxylic acid group of the analyte.[5]

  • Add 500 µL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Repeat the extraction of the aqueous layer with another 500 µL of ethyl acetate and combine the organic layers.

  • Dry the combined organic extract over a small amount of anhydrous sodium sulfate.

  • Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • The dried extract can be reconstituted for LC-MS analysis or derivatized for GC-MS analysis.

Method 3: Solid-Phase Extraction (for LC-MS Analysis)

SPE is a technique used for sample clean-up and concentration, providing a cleaner extract than protein precipitation or LLE.[6] A polymeric reversed-phase SPE sorbent is recommended for polar analytes like this compound.

Materials and Reagents:

  • Human plasma samples

  • This compound analytical standard

  • Internal standard

  • Polymeric SPE cartridges (e.g., Oasis HLB)

  • 4% Phosphoric acid in water

  • LC-MS grade methanol

  • LC-MS grade water

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Sample Pre-treatment: To a 200 µL aliquot of plasma, add the internal standard. Acidify the plasma by adding an equal volume of 4% phosphoric acid in water.[6] This ensures that the analyte is in its neutral form for optimal retention.[6]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.[6]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).[6]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[6]

  • Elution: Elute the analyte and internal standard from the cartridge using 1 mL of methanol.[6]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

Derivatization for GC-MS Analysis

For GC-MS analysis, the polar functional groups of this compound must be derivatized to increase its volatility. Silylation is a common derivatization method.[2]

Materials and Reagents:

  • Dried sample extract (from LLE or SPE)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (or other suitable solvent)

  • Heating block or oven

  • GC-MS vials with inserts

Procedure:

  • Ensure the sample extract is completely dry.

  • To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex briefly.

  • Heat the vial at 70°C for 1 hour to ensure complete derivatization.

  • Cool the vial to room temperature.

  • The derivatized sample is now ready for injection into the GC-MS system.

Data Presentation

The following table summarizes typical quantitative data for the analysis of small hydroxy acids in plasma using LC-MS/MS, providing a benchmark for the expected analytical performance for this compound.

Parameter2-hydroxybutyric acid[7]3-hydroxybutyric acid[7]3-hydroxyisovaleric acid[8]
Linearity Range 0.500 - 40.0 µg/mL1.00 - 80.0 µg/mL0.1 - 10.0 µg/mL
Limit of Quantification (LOQ) 0.500 µg/mL1.00 µg/mL0.1 µg/mL
Intra-run Precision (%CV) < 5.5%< 5.5%≤ 9.16%
Inter-run Precision (%CV) < 5.8%< 5.8%≤ 10.82%
Analytical Recovery 96.3 - 103%96.3 - 103%Not specified

Visualizations

Sample_Preparation_Workflow Overall Workflow for this compound Analysis in Plasma cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Collection and Storage Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma->Protein_Precipitation LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Plasma->LLE SPE Solid-Phase Extraction (e.g., Polymeric Sorbent) Plasma->SPE LC_MS LC-MS/MS Analysis Protein_Precipitation->LC_MS Direct Analysis LLE->LC_MS After Evaporation & Reconstitution Derivatization Derivatization (e.g., Silylation) LLE->Derivatization After Evaporation SPE->LC_MS After Elution, Evaporation & Reconstitution SPE->Derivatization After Elution & Evaporation GC_MS GC-MS Analysis Derivatization->GC_MS

Caption: Workflow for plasma sample preparation and analysis.

Protein_Precipitation_Detail Detailed Protein Precipitation Workflow Start Start: 50 µL Plasma Add_Solvent Add 200 µL Cold Acetonitrile + Internal Standard Start->Add_Solvent Vortex Vortex for 1 minute Add_Solvent->Vortex Centrifuge Centrifuge at 13,000 x g for 15 min at 4°C Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream) Transfer_Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Initial Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

References

Application Notes and Protocols for the Derivatization of 2,3-Dihydroxybutanoic Acid for Improved Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dihydroxybutanoic acid is a polar hydroxybutyric acid that plays a role as a human metabolite.[1][2] Due to its high polarity and low volatility, direct analysis by analytical techniques such as gas chromatography (GC) is challenging.[1] Derivatization is a crucial step to enhance its detectability by converting it into a less polar and more volatile compound. For liquid chromatography-mass spectrometry (LC-MS), derivatization can improve ionization efficiency and chromatographic retention.[1][3][4] These application notes provide detailed protocols for the derivatization of this compound for researchers, scientists, and drug development professionals.

Application Note 1: Silylation for GC-MS Analysis

Silylation is a widely used derivatization technique for GC analysis, particularly for compounds containing active hydrogen atoms such as those in hydroxyl (-OH) and carboxyl (-COOH) groups.[5][6] This process involves the replacement of these active hydrogens with a trimethylsilyl (B98337) (TMS) group.[5][6] The resulting TMS derivative of this compound is significantly less polar, more volatile, and more thermally stable, making it amenable to GC-MS analysis.[5][6] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS), are common for this purpose.[7][8]

Experimental Protocol: Silylation of this compound

Materials and Reagents:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine (B92270) or Acetonitrile (B52724) (anhydrous)

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Evaporate the sample containing this compound to dryness under a gentle stream of nitrogen. It is critical to ensure the sample is free of water, as moisture can deactivate the silylating reagent.[9]

  • Derivatization: Add 50 µL of anhydrous pyridine or acetonitrile to the dried sample, followed by 50 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the reaction vial and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Cooling & Analysis: After incubation, allow the vial to cool to room temperature.

  • GC-MS Injection: Transfer the derivatized sample to a GC autosampler vial and inject it into the GC-MS system for analysis.[1]

Data Presentation: Expected Analytical Performance

The following table summarizes the performance of silylation methods for the analysis of relevant hydroxy and dicarboxylic acids. While specific data for this compound is limited, these values provide a benchmark for expected analytical performance.

AnalyteDerivatization ReagentLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reference
Dihydroxybutyric acidsBSTFA< 1 mg/L--[4]
Mono- and Dicarboxylic AcidsBSTFA + TMCS0.01 - 0.5 µM0.03 - 1.5 µM> 0.99[1]
Short-Chain Fatty AcidsSPME8 - 72 mg/L16 - 144 mg/L-[10]

Visualization: GC-MS Workflow for Silylated this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction of This compound Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Reconstitution Reconstitute in Anhydrous Solvent Drying->Reconstitution Silylation Add BSTFA + TMCS Heat at 60-70°C Reconstitution->Silylation GC_Injection GC Injection Silylation->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of this compound.

Application Note 2: Chiral Separation of this compound Isomers by GC-MS

This compound is a chiral molecule with two stereocenters, resulting in four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[11] The separation of these isomers is crucial as they can exhibit different biological activities.[11] This protocol uses a derivatization strategy to convert the enantiomeric pairs into diastereomers, which can then be separated on a standard achiral GC column.[11][12]

Experimental Protocol: Diastereomeric Derivatization

Materials and Reagents:

  • This compound isomer mixture

  • (S)-(+)-3-Methyl-2-butanol

  • Concentrated Sulfuric Acid

  • Trifluoroacetic anhydride (B1165640) (TFAA)

  • Pyridine

  • Dichloromethane (B109758)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Esterification:

    • To 1 mg of the this compound isomer mixture, add 1 mL of (S)-(+)-3-methyl-2-butanol and 50 µL of concentrated sulfuric acid.

    • Heat the mixture at 80°C for 2 hours.

    • Cool to room temperature and neutralize with saturated sodium bicarbonate solution.

    • Extract the diastereomeric esters with dichloromethane (3 x 2 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen.[11]

  • Acylation:

    • To the dried ester residue, add 200 µL of trifluoroacetic anhydride and 50 µL of pyridine.

    • Heat the mixture at 60°C for 30 minutes.

    • Cool to room temperature and evaporate the excess reagents under a gentle stream of nitrogen.[11]

  • Analysis: Reconstitute the final derivative in a suitable solvent for GC-MS analysis.

Data Presentation: Expected Chromatographic Separation

The following table summarizes the expected retention times and resolution for the separation of the derivatized this compound isomers on a DB-5 gas chromatography column.

DiastereomerDerivativeRetention Time (min)Resolution (Rs)
(2R,3R)-derivativeEster-Acyl25.4-
(2S,3S)-derivativeEster-Acyl26.12.1
(2R,3S)-derivativeEster-Acyl27.53.5
(2S,3R)-derivativeEster-Acyl28.32.4
Note: The data presented are representative and may vary depending on the specific instrument and experimental conditions.[11]

Visualization: Chiral Derivatization and Separation Workflow

Chiral_Separation_Workflow cluster_input Starting Material cluster_derivatization Derivatization Steps cluster_output Resulting Products cluster_analysis Analysis Enantiomers Mixture of 2,3-Dihydroxybutanoic Acid Stereoisomers Esterification Esterification with (S)-(+)-3-Methyl-2-butanol Enantiomers->Esterification Acylation Acylation with Trifluoroacetic Anhydride Esterification->Acylation Diastereomers Mixture of Diastereomeric Derivatives Acylation->Diastereomers GC_Separation Separation on Achiral GC Column Diastereomers->GC_Separation MS_Detection Quantification by Mass Spectrometry GC_Separation->MS_Detection LCMS_Workflow Sample Aqueous Sample (e.g., Plasma Supernatant) Derivatization Aniline Derivatization (Aniline + EDC) Sample->Derivatization LC_Injection LC Injection Derivatization->LC_Injection LC_Separation Reversed-Phase Chromatographic Separation LC_Injection->LC_Separation MSMS_Detection Tandem Mass Spectrometric Detection (SRM/MRM) LC_Separation->MSMS_Detection Quantification Absolute Quantification using Isotope Dilution MSMS_Detection->Quantification

References

Application Notes and Protocols for the Analytical Standards of 2,3-Dihydroxybutanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxybutanoic acid is a chiral molecule with two stereogenic centers, resulting in four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[1][2] These isomers exist as two pairs of enantiomers, ((2R,3R)/(2S,3S) - erythro forms and (2R,3S)/(2S,3R) - threo forms), which are diastereomers of each other.[1][3] The subtle differences in the spatial arrangement of their atoms lead to distinct physical, chemical, and biological properties.[1] Notably, emerging research has highlighted the significance of specific isomers in metabolic pathways and as potential biomarkers in diseases such as cancer.[4][5] For instance, the (2R,3S) isomer has been identified as an oncometabolite in acute myeloid leukemia (AML) with IDH1/2 mutations.[4] This underscores the critical need for robust analytical methods to separate, quantify, and characterize each stereoisomer.

This document provides detailed application notes and experimental protocols for the analysis of this compound isomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Stereoisomeric Relationships of this compound

G cluster_0 Erythro Isomers cluster_1 Threo Isomers 2R,3R 2R,3R 2S,3S 2S,3S 2R,3R->2S,3S Enantiomers 2R,3S 2R,3S 2R,3R->2R,3S Diastereomers 2S,3R 2S,3R 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Stereoisomeric relationships of this compound.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

Direct chiral HPLC using a chiral stationary phase (CSP) is a primary strategy for the separation of this compound stereoisomers.[6] Polysaccharide-based and macrocyclic glycopeptide-based columns are often effective for resolving these small, polar, chiral organic acids.[6][7]

Protocol 1: Chiral Separation using a Polysaccharide-Based CSP

This protocol is a starting point for the separation of all four stereoisomers.[6]

Instrumentation:

  • HPLC system with UV or Mass Spectrometry (MS) detection.[7]

Chromatographic Conditions:

ParameterValue
Column Chiralcel® OJ-H (4.6 x 250 mm, 5 µm) or similar cellulose-based CSP
Mobile Phase Hexane/Ethanol with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 0.8 - 1.2 mL/min[7]
Temperature Ambient[7]
Detection UV at 210 nm[7]
Injection Volume 10 µL

Sample Preparation:

  • Dissolve the this compound isomer mixture in the mobile phase.[7]

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Chiral Separation using a Macrocyclic Glycopeptide-Based CSP

This protocol is adapted from methods for separating small hydroxy acids.[7]

Instrumentation:

  • HPLC system with UV or MS detection.[8]

Chromatographic Conditions:

ParameterValue
Column Astec® CHIROBIOTIC® T (4.6 x 250 mm, 5 µm) or similar teicoplanin-based CSP
Mobile Phase Acetonitrile/Water with 10 mM Ammonium Acetate (B1210297) (e.g., 80:20 v/v)
Flow Rate 0.5 - 1.0 mL/min[7]
Temperature 25°C (can be varied to improve resolution)[7]
Detection UV at 210 nm or MS[7]
Injection Volume 10 µL

Sample Preparation:

  • Dissolve the sample in the mobile phase.[7]

  • Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

GC-MS is a powerful technique for the quantification of this compound isomers, especially in biological matrices. A critical step in the analysis of these non-volatile hydroxy acids by GC-MS is derivatization to increase their volatility.[9] Silylation is a common and effective derivatization technique.

Protocol 3: Quantification of (2R,3S)-2,3-dihydroxybutyric acid by GC-MS

This protocol outlines a method for the quantification of a specific isomer in biological samples like urine or serum.[8]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[8]

Derivatization and Sample Preparation Workflow:

G start Biological Sample (Urine/Serum) step1 Add Internal Standard start->step1 step2 Protein Precipitation / Extraction step1->step2 step3 Evaporation to Dryness step2->step3 step4 Derivatization (Silylation) step3->step4 end GC-MS Analysis step4->end

Workflow for GC-MS sample preparation and analysis.

Detailed Steps:

  • Sample Collection: Collect urine or serum samples in sterile, preservative-free containers. For long-term storage, freeze at -20°C or lower.[8]

  • Internal Standard: Add a stable isotope-labeled internal standard of this compound to the sample.[9]

  • Extraction: Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate after acidification of the sample.[9]

  • Evaporation: Dry the organic extract under a gentle stream of nitrogen.[9]

  • Derivatization: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and incubate to form the trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

GC-MS Conditions:

ParameterValue
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Injector Temperature 250°C
Oven Program Initial 80°C hold for 2 min, ramp 5°C/min to 200°C, then 10°C/min to 250°C, hold for 5 min[2]
MS Detection Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis[8]

Quantitative Data for Chiral GC Separation (Representative):

The following table summarizes expected retention times and resolution for the separation of derivatized this compound isomers on a DB-5 gas chromatography column.[2]

Diastereomer DerivativeRetention Time (min)Resolution (Rs)
(2R,3R)-derivative25.4-
(2S,3S)-derivative26.12.1
(2R,3S)-derivative27.53.5
(2S,3R)-derivative28.32.4
Note: This data is representative and may vary based on specific instrumentation and conditions.[2]

Biological Significance and Metabolic Pathway

The different stereoisomers of this compound can have distinct biological activities.[4] General anticancer activity has been attributed to "this compound," though the specific isomer was not always identified.[10][11] More specifically, (2R,3S)-2,3-dihydroxybutanoic acid has been identified as an oncometabolite produced by mutant isocitrate dehydrogenase 1 or 2 (IDH1/2) in acute myeloid leukemia (AML) cells.[4]

Proposed Metabolic Pathway for (2R,3S)-2,3-dihydroxybutanoic acid synthesis:

G Threonine Threonine Metabolite (3S)-hydroxy-2-oxobutanoic acid Threonine->Metabolite Oncometabolite (2R,3S)-2,3-dihydroxybutanoic acid Metabolite->Oncometabolite Reduction IDH1_2_mutant Mutant IDH1/2 IDH1_2_mutant->Oncometabolite

Proposed metabolic pathway for the synthesis of (2R,3S)-2,3-dihydroxybutanoic acid.

Determination of Absolute Configuration

Confirming the absolute configuration of each stereoisomer is crucial. Techniques such as polarimetry, optical rotatory dispersion (ORD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents can be employed for this purpose.[3]

Protocol 4: Enantiomeric Discrimination by NMR Spectroscopy

This protocol allows for the resolution of NMR signals of enantiomers using a chiral solvating agent (CSA).[3]

Materials:

  • High-resolution NMR spectrometer

  • NMR tubes

  • Racemic or enantiomerically enriched sample of this compound

  • Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)

  • Deuterated solvent (e.g., CDCl3)

Procedure:

  • Reference Spectrum: Prepare a solution of the this compound sample in the deuterated solvent and acquire a standard ¹H NMR spectrum.[3]

  • Addition of CSA: Add a molar equivalent of the chiral solvating agent to the NMR tube.[3]

  • Acquire Spectrum: Acquire another ¹H NMR spectrum of the mixture.[3]

  • Data Analysis: Compare the two spectra. The presence of the CSA should cause a splitting of signals for the protons of the different enantiomers. The integration of these separated signals can be used to determine the enantiomeric ratio.[3]

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the separation, quantification, and characterization of this compound isomers. The choice of method will depend on the specific research question, the sample matrix, and the required sensitivity and selectivity. Given the distinct biological roles of these stereoisomers, the application of these precise analytical techniques is paramount for advancing research and development in fields ranging from metabolomics to drug discovery.

References

Application Notes and Protocols for 2,3-Dihydroxybutanoic Acid as a Metabolic Biomarker in Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, presenting unique opportunities for the discovery of novel biomarkers for diagnostics, prognostics, and therapeutic development. 2,3-Dihydroxybutanoic acid (2,3-DHBA), a four-carbon sugar acid, has emerged as a promising metabolic biomarker, particularly in cancers harboring mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) genes.[1] This document provides detailed application notes and experimental protocols for the study of 2,3-DHBA in a cancer research context.

Recent studies have identified (2R,3S)-2,3-dihydroxybutanoic acid as an oncometabolite that accumulates in acute myeloid leukemia (AML) patients with IDH1/2 mutations.[2] Its levels are strongly correlated with the well-established oncometabolite, 2-hydroxyglutarate (2-HG).[2] Notably, 2,3-DHBA has demonstrated potential as a superior biomarker for detecting IDH mutations in AML compared to 2-HG.[2] Some reports also suggest that this compound possesses anticancer properties, including lethality to Ehrlich ascites tumor cells, though the precise mechanisms are still under investigation.[3][4][5]

Metabolic Pathway of this compound in Cancer

In cancer cells with mutated IDH1 or IDH2 enzymes, a neomorphic enzymatic activity occurs. This altered function leads to the reduction of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). Concurrently, these mutant enzymes can also act on (3S)-hydroxy-2-oxobutanoic acid, a metabolite derived from the amino acid threonine.[1] The mutant IDH1/2 enzymes reduce (3S)-hydroxy-2-oxobutanoic acid to (2R,3S)-2,3-dihydroxybutanoic acid.[1] This metabolic diversion represents a key pathway for the accumulation of 2,3-DHBA in IDH-mutant cancers.

Metabolic Pathway of this compound Proposed Metabolic Pathway for 2,3-DHBA Formation Threonine Threonine Hydroxy_oxobutanoic_acid (3S)-hydroxy-2-oxobutanoic acid Threonine->Hydroxy_oxobutanoic_acid DHBA (2R,3S)-2,3-dihydroxybutanoic acid Hydroxy_oxobutanoic_acid->DHBA Reduction alpha_KG α-ketoglutarate HG 2-hydroxyglutarate alpha_KG->HG Reduction Mutant_IDH Mutant IDH1/2 Mutant_IDH->DHBA Mutant_IDH->HG

Caption: Proposed metabolic pathway for the synthesis of (2R,3S)-2,3-dihydroxybutanoic acid.

Data Presentation: Quantitative Analysis of 2,3-DHBA in AML

The following table summarizes the plasma concentrations of (2R,3S)-2,3-dihydroxybutanoic acid in a cohort of Acute Myeloid Leukemia (AML) patients, categorized by their IDH1/2 mutation status.

MetabolitePatient GroupMean Plasma Concentration (µM) ± SEMStatistical Significance (p-value)
(2R,3S)-dihydroxybutanoic acid (2,3-DHBA) Wild-Type IDH1/20.53 ± 0.05< 0.0001 (compared to both mutant groups)
IDH1R132 Mutant1.89 ± 0.38
IDH2R140 Mutant2.58 ± 0.52
(2R)-hydroxyglutarate (2R-HG) Wild-Type IDH1/21.18 ± 0.17< 0.0001 (compared to both mutant groups)
IDH1R132 Mutant11.2 ± 3.4
IDH2R140 Mutant25.5 ± 6.9

Data adapted from a comparative metabolomic study on AML patients.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a sensitive and robust method for the quantitative analysis of 2,3-DHBA in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents:

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • LC-MS grade acetonitrile (B52724) (ACN) and water

  • LC-MS grade formic acid (FA)

  • Human plasma (pooled, drug-free)

Sample Preparation:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 200 µL of cold ACN containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% ACN, 0.1% FA).

LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column suitable for polar analytes.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to retain and elute the polar 2,3-DHBA.

  • Mass Spectrometry: Operate in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the appropriate precursor-to-product ion transitions for 2,3-DHBA and its internal standard.

LC-MS_Workflow LC-MS/MS Analysis Workflow for 2,3-DHBA Start Plasma Sample Protein_Precipitation Protein Precipitation (Cold Acetonitrile + IS) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Caption: Workflow for LC-MS/MS analysis of 2,3-DHBA.

Protocol 2: Analysis of this compound by GC-MS after Derivatization

For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is necessary to increase the volatility of 2,3-DHBA.

Sample Preparation and Derivatization:

  • Perform sample extraction as described in the LC-MS/MS protocol (steps 1-6).

  • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) for oximation.

  • Incubate at 60°C for 45 minutes.

  • Add 80 µL of a silylating agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% TMCS, MSTFA + 1% TMCS).

  • Incubate at 70°C for 60 minutes.

  • Cool to room temperature and transfer to a GC autosampler vial for analysis.

GC-MS Analysis:

  • GC Column: A suitable column for separating derivatized organic acids (e.g., a DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: An appropriate temperature gradient to separate the derivatized analytes.

  • Mass Spectrometry: Operate in electron ionization (EI) mode and scan a suitable mass range.

Protocol 3: Assessment of Anticancer Activity - Cell Viability (MTT) Assay

This protocol provides a general method to assess the effect of 2,3-DHBA on cancer cell viability.

Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of 2,3-DHBA (and a vehicle control) for the desired exposure time (e.g., 24, 48, 72 hours).

  • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow Start Seed Cells in 96-well Plate Treatment Treat with 2,3-DHBA Start->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570nm) Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability Absorbance_Reading->Data_Analysis

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol 4: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantitative assessment of apoptosis and necrosis in cancer cells treated with 2,3-DHBA.

Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Seed and treat cells with 2,3-DHBA as described in the MTT assay protocol.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin-binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound is a metabolite of significant interest in cancer research, particularly as a biomarker for IDH-mutant malignancies. The provided protocols offer a starting point for researchers to accurately quantify this metabolite in biological samples and to begin to investigate its potential functional roles in cancer biology. Further research is warranted to fully elucidate the anticancer mechanisms of 2,3-DHBA and to explore its broader clinical utility.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Extraction of 2,3-Dihydroxybutanoic Acid from Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction of 2,3-dihydroxybutanoic acid from urine samples. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to enhance the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing urine samples prior to this compound extraction?

A5: For long-term storage, it is recommended to store urine samples at -80°C to minimize the degradation of metabolites. For short-term storage, 4°C is acceptable, but the extraction should be performed as promptly as possible. It is crucial to avoid repeated freeze-thaw cycles as this can compromise the integrity of the sample.[1]

Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for this compound?

A2: The choice between LLE and SPE depends on your specific experimental requirements. LLE with ethyl acetate (B1210297) is a common and effective initial approach. However, SPE can provide higher purity and selectivity, which is particularly beneficial for reducing matrix effects in sensitive downstream analyses like mass spectrometry.[1] SPE is also more amenable to automation for high-throughput applications.[1]

Q3: Why is it necessary to acidify the urine sample before LLE?

A3: Acidifying the urine sample to a pH of 1-2 is a critical step before LLE. This ensures that this compound, which is a carboxylic acid, is in its protonated (uncharged) form. The protonated form is more soluble in organic solvents like ethyl acetate, leading to a more efficient extraction from the aqueous urine matrix.[1]

Q4: What are the most critical parameters to optimize for the extraction of this compound?

A4: The most critical parameters to optimize are the pH of the urine sample, the choice of extraction solvent(s), and the solvent-to-sample ratio. The pH affects the charge state of the analyte, the solvent's polarity and selectivity determine how well the analyte is partitioned, and the solvent-to-sample ratio influences the extraction efficiency.[1]

Q5: Is enzymatic pre-treatment of the urine sample necessary?

A5: this compound may be present in urine as a conjugate, for instance, a glucuronide. To ensure the analysis of the total concentration, an enzymatic pre-treatment with β-glucuronidase/arylsulfatase to deconjugate metabolites should be considered.[1] The efficiency of this enzymatic hydrolysis can be influenced by factors such as the choice and concentration of the enzyme, incubation time, and temperature.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the extraction of this compound from urine samples.

Problem Potential Cause Recommended Solution
Low Recovery of this compound Incomplete lysis of the urinary matrix, trapping the analyte.Consider pre-treatment of the urine sample with β-glucuronidase/arylsulfatase to deconjugate metabolites.[1] Ensure thorough vortexing or sonication of the sample after solvent addition to improve lysis.[1]
Suboptimal pH during LLE.Ensure the urine sample is acidified to a pH of 1-2 before extraction with an organic solvent.[1]
Inefficient extraction solvent for a polar analyte.For LLE, consider using a more polar solvent or a mixture of solvents. For SPE, ensure the chosen cartridge is appropriate for polar acidic compounds (e.g., strong anion exchange).
Analyte loss during the drying process.If using a nitrogen evaporator, ensure the gas flow is not too strong and that the sample is not overheated.
Poor Reproducibility Inconsistent sample handling.Standardize pre-analytical steps, including consistent urine collection methods, storage at -80°C, and thawing on ice.[1]
Inconsistent extraction procedure.Incorporate a suitable internal standard (e.g., a stable isotope-labeled this compound) at the beginning of the extraction process to account for variability.[1]
Manual extraction errors.Utilize automated liquid handling systems where possible to improve precision.[1]
Emulsion Formation During LLE High concentration of proteins or lipids in the urine sample.Centrifuge the sample at a higher speed and for a longer duration to break the emulsion.[1] Add a small amount of a neutral salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and help break the emulsion.[1] Freezing the sample can also facilitate the separation of the organic layer.[1]
High Background Noise in Chromatogram Co-extraction of interfering compounds from the urine matrix.For LLE, perform a back-extraction by adding a basic aqueous solution to the organic extract to transfer the acidic analyte back into the aqueous phase, leaving less polar interferences behind.[1] Consider switching to an SPE method, which can offer higher selectivity and cleaner extracts.[1]

Data Presentation

The following tables summarize expected recovery rates for this compound using different extraction methods. Please note that these are generalized values for small polar organic acids and may require optimization for your specific experimental conditions.

Table 1: Comparison of Extraction Methods for this compound from Urine

Extraction Method Typical Recovery Rate (%) Throughput Selectivity Notes
Liquid-Liquid Extraction (LLE) with Ethyl Acetate60-85Low to MediumModerateCost-effective but can be labor-intensive and prone to emulsion formation.
Solid-Phase Extraction (SPE) - Strong Anion Exchange85-95HighHighProvides cleaner extracts and is easily automated, but may require more method development.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) with Ethyl Acetate

This protocol provides a standard method for the extraction of this compound from urine using ethyl acetate.

Materials:

  • Urine sample

  • Ethyl acetate

  • Concentrated hydrochloric acid (HCl)

  • Internal standard (e.g., stable isotope-labeled this compound)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Thaw frozen urine samples on ice. Centrifuge the urine at 2000 x g for 10 minutes to remove any particulate matter. Transfer 1 mL of the supernatant to a clean glass tube.[1]

  • Internal Standard Addition: Add an appropriate amount of the internal standard to the urine sample.

  • Acidification: Adjust the pH of the urine to approximately 1-2 by adding a small volume of concentrated HCl.[1]

  • Extraction: Add 3 mL of ethyl acetate to the tube.

  • Mixing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing of the two phases.

  • Phase Separation: Centrifuge the tube at 2000 x g for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Repeat Extraction (Optional): For improved recovery, the extraction step (steps 4-7) can be repeated with a fresh aliquot of ethyl acetate, and the organic layers can be combined.

  • Drying: Evaporate the collected organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).

Protocol 2: Solid-Phase Extraction (SPE) with Strong Anion Exchange (SAX) Cartridge

This protocol outlines a general procedure for the extraction of this compound from urine using a strong anion exchange SPE cartridge.

Materials:

  • Urine sample

  • Strong Anion Exchange (SAX) SPE cartridge

  • Methanol (B129727)

  • Deionized water

  • Elution solvent (e.g., 5% formic acid in methanol)

  • Internal standard

  • SPE manifold

Procedure:

  • Sample Preparation: Thaw frozen urine samples on ice. Centrifuge the urine at 2000 x g for 10 minutes to remove particulate matter.

  • Internal Standard Addition: Add an appropriate amount of the internal standard to the urine supernatant.

  • Cartridge Conditioning: Condition the SAX cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load 1 mL of the prepared urine sample onto the conditioned cartridge. The flow rate should be slow and consistent (approximately 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water to remove unretained matrix components. Follow with a wash of 3 mL of methanol to remove less polar interfering compounds.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual solvent.

  • Elution: Elute the this compound from the cartridge by passing 2 mL of the elution solvent (e.g., 5% formic acid in methanol) through the cartridge. Collect the eluate in a clean tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Visualizations

The following diagrams illustrate the experimental workflows and a troubleshooting decision tree.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post Post-Extraction start Urine Sample centrifuge Centrifuge (2000 x g, 10 min) start->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_is Add Internal Standard supernatant->add_is acidify Acidify to pH 1-2 add_is->acidify add_solvent Add Ethyl Acetate acidify->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge2 Centrifuge (2000 x g, 5 min) vortex->centrifuge2 collect_organic Collect Organic Layer centrifuge2->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down reconstitute Reconstitute dry_down->reconstitute analysis Analysis (e.g., LC-MS) reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction of this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction start Urine Sample centrifuge Centrifuge (2000 x g, 10 min) start->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_is Add Internal Standard supernatant->add_is condition Condition Cartridge (Methanol, Water) load Load Sample condition->load wash Wash Cartridge (Water, Methanol) load->wash dry Dry Cartridge wash->dry elute Elute Analyte dry->elute dry_down Dry Under Nitrogen elute->dry_down reconstitute Reconstitute dry_down->reconstitute analysis Analysis (e.g., LC-MS) reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction of this compound.

Troubleshooting_Tree cluster_lle LLE Issues cluster_spe SPE Issues cluster_solutions Solutions start Low Analyte Recovery? ph_check Is pH of urine 1-2? start->ph_check LLE cartridge_check Correct cartridge type? start->cartridge_check SPE emulsion Emulsion formed? ph_check->emulsion Yes adjust_ph Adjust pH with HCl ph_check->adjust_ph No solvent_check Is solvent appropriate? emulsion->solvent_check No centrifuge_longer Centrifuge longer/add salt emulsion->centrifuge_longer Yes change_solvent Consider more polar solvent solvent_check->change_solvent No flow_rate Loading flow rate too high? cartridge_check->flow_rate Yes use_sax Use Strong Anion Exchange cartridge_check->use_sax No elution_check Elution solvent adequate? flow_rate->elution_check No reduce_flow Reduce flow rate flow_rate->reduce_flow Yes optimize_elution Optimize elution solvent elution_check->optimize_elution No

Caption: Troubleshooting decision tree for low analyte recovery.

References

Technical Support Center: Overcoming Poor Ionization of 2,3-Dihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and FAQs to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor ionization of 2,3-dihydroxybutanoic acid in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit a poor signal in my mass spectrometry analysis?

A1: this compound is a small, polar molecule with a carboxylic acid and two hydroxyl groups.[1] This structure leads to high water solubility and low volatility, which are primary reasons for inefficient ionization, especially with standard electrospray ionization (ESI).[1] The molecule may not desolvate effectively to acquire a charge in the gas phase, resulting in a weak signal.[1]

Q2: Which ionization mode is best for analyzing this compound?

A2: Negative ion mode ESI (ESI-) is generally preferred for carboxylic acids like this compound.[1] In this mode, the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion, which is typically more abundant than the [M+H]⁺ ion formed in positive mode.[1]

Q3: Is it possible to analyze this compound without chemical derivatization?

A3: Yes, but it requires careful method optimization.[1] Key strategies include using Hydrophilic Interaction Liquid Chromatography (HILIC) to improve retention and enhance the ESI signal, and optimizing mobile phase additives.[1][2][3] However, for achieving the highest sensitivity, chemical derivatization is often the recommended approach.[1]

Q4: What is chemical derivatization and how can it improve my results?

A4: Chemical derivatization modifies the analyte's structure to improve its analytical properties.[1] For this compound, derivatization can:

  • Increase Volatility: For Gas Chromatography (GC-MS), replacing active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups significantly increases volatility and thermal stability.[4]

  • Enhance Ionization Efficiency: By adding a group that is easily ionized (e.g., one with a permanent positive charge or high proton affinity), the signal intensity in MS can be dramatically increased.[1][5]

  • Improve Chromatographic Retention: Derivatization can increase the molecule's hydrophobicity, leading to better retention on common reversed-phase (e.g., C18) columns.[1]

Q5: What are some alternative ionization techniques I can consider?

A5: If ESI is not providing adequate sensitivity, you might consider other atmospheric pressure ionization (API) techniques. Atmospheric Pressure Chemical Ionization (APCI) is suitable for less polar and more volatile compounds, which may become applicable after derivatization.[6][7] Atmospheric Pressure Photoionization (APPI) can ionize some compounds that are difficult to analyze by ESI or APCI.[7][8]

Troubleshooting Guides

This section provides direct solutions to common problems encountered during the analysis of this compound.

Issue 1: Low or No Signal Intensity (Underivatized Analysis)

If you are performing a direct analysis without derivatization and observe a poor signal, follow this workflow.

G Troubleshooting Workflow for Low Signal start Low Signal for This compound ms_settings Step 1: Verify MS Settings - ESI Negative Mode? - Mass Range Correct (m/z 119.03)? - Source Parameters Optimized? start->ms_settings mobile_phase Step 2: Optimize Mobile Phase - Add weak acid (e.g., 0.1% Acetic Acid)? - Avoid ion suppressors (e.g., TFA)? - Test different buffer salts? ms_settings->mobile_phase Settings OK chromatography Step 3: Change Chromatography - Switch to HILIC column? - High organic mobile phase (>80% ACN)? - Use Ammonium (B1175870) Formate (B1220265)/Acetate buffer? mobile_phase->chromatography Still Low derivatize Step 4: Consider Derivatization - Still low signal? - Proceed to Chemical Derivatization for maximum sensitivity. chromatography->derivatize Still Low

Caption: Troubleshooting workflow for low signal intensity.

Detailed Steps:

  • Verify Mass Spectrometer Settings:

    • Ionization Mode: Confirm you are in ESI negative mode (ESI-).[1]

    • Mass Range: Ensure your scan includes the deprotonated molecule's m/z of 119.03 .[1]

    • Source Parameters: Optimize capillary voltage, gas flow, and temperatures. Be cautious of corona discharge in negative mode, which increases noise; if it occurs, slightly lower the needle voltage.[9]

  • Optimize Mobile Phase:

    • Additives: The addition of weak acids like acetic acid can sometimes improve negative-ion ESI response for certain small molecules.[9][10]

    • Avoid Suppressors: Avoid Trifluoroacetic Acid (TFA), which is a known cause of ion suppression in ESI.[1]

    • Buffers: Use volatile buffers like ammonium formate or ammonium acetate, as non-volatile buffers (e.g., phosphates) will contaminate the mass spectrometer.[1]

  • Implement HILIC:

    • Principle: HILIC is designed for highly polar compounds and uses a high-organic mobile phase, which promotes better desolvation and can enhance the ESI signal.[1][3]

    • Column: Use a HILIC stationary phase (e.g., amide, zwitterionic).[1][11]

    • Mobile Phase: A typical gradient starts with high acetonitrile (B52724) (>80%) and a small amount of aqueous buffer (e.g., 10 mM ammonium formate).[1][2]

Issue 2: Poor Peak Shape or Retention Time Drift (HILIC)

HILIC methods can be sensitive to experimental conditions.

  • Problem: Poor Reproducibility/Retention Drift

    • Solution: HILIC columns require a longer equilibration time. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each run.[1]

  • Problem: Peak Tailing or Fronting

    • Solution (Tailing): Tailing can result from secondary interactions with the column. Ensure mobile phase pH is appropriate.[12]

    • Solution (Fronting): This often occurs if the sample solvent is much stronger than the mobile phase. Dissolve your sample in a solvent that matches the initial mobile phase composition (i.e., high in acetonitrile).[1][12]

  • Problem: Inconsistent Mobile Phase

    • Solution: Buffer salts may precipitate in high organic concentrations. Always dissolve the buffer salt fully in the aqueous portion before adding the organic solvent.[1]

Experimental Protocols & Data

Protocol 1: Silylation for GC-MS Analysis

This protocol is for derivatizing this compound to increase its volatility for GC-MS analysis. Silylation replaces active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group.[4]

G Silylation Workflow for GC-MS sample 1. Dry Sample (Evaporate to dryness) reagent 2. Add Reagents - Pyridine (B92270) - BSTFA + 1% TMCS sample->reagent incubate 3. Incubate (e.g., 60°C for 30 min) reagent->incubate analyze 4. Analyze by GC-MS incubate->analyze

Caption: Workflow for silylation derivatization.

Methodology:

  • Sample Preparation: Aliquot the sample containing this compound into a reaction vial and evaporate to complete dryness under a stream of nitrogen. It is critical to remove all water.

  • Reagent Addition: Add 50 µL of pyridine to reconstitute the dried sample. Then, add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4]

  • Incubation: Securely cap the vial and heat at 60-70°C for 30-60 minutes to ensure the reaction goes to completion.[4]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.[4]

Protocol 2: 3-NPH Derivatization for LC-MS/MS Analysis

This protocol uses 3-nitrophenylhydrazine (B1228671) (3-NPH) to derivatize the carboxylic acid group, which enhances reversed-phase retention and improves ionization efficiency in negative ESI mode.

Methodology:

  • Reagent Preparation:

    • 3-NPH Solution: 200 mM 3-nitrophenylhydrazine hydrochloride in 50% methanol/water.

    • EDC/Pyridine Solution: 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with 6% pyridine in 50% methanol/water.[1]

  • Reaction:

    • To 50 µL of your sample, add 50 µL of the 3-NPH solution.

    • Add 50 µL of the EDC/Pyridine solution to initiate the reaction.

  • Incubation: Let the reaction proceed at 30°C for 30 minutes.

  • Quenching: Add 100 µL of a quenching solution (e.g., 0.5% formic acid in water) to stop the reaction.

  • Analysis: Centrifuge the sample to remove particulates and inject it onto a standard C18 reversed-phase column for LC-MS/MS analysis in ESI negative mode.[1]

Data Summary: Comparison of Analytical Approaches

The following table summarizes the expected performance and characteristics of different analytical methods for this compound.

ParameterDirect Analysis (HILIC-MS)Derivatization (GC-MS)Derivatization (LC-MS)
Primary Advantage Minimal sample preparationHigh chromatographic resolution & specificityHigh sensitivity & throughput
Derivatization Required No[1]Mandatory (e.g., Silylation)[4][13]Yes (e.g., 3-NPH)
Sample Prep Complexity Low to ModerateHigh[13]Moderate
Typical Chromatography HILIC[1][2]GC (e.g., DB-5 column)[14]Reversed-Phase (C18)[1]
Expected Sensitivity ModerateGoodVery High
Ion Suppression Risk Moderate (HILIC can mitigate)[12]Low[13]Low (due to improved chromatography)
Ionization Mode ESI Negative[1]Electron Impact (EI) or Chemical Ionization (CI)[15]ESI Negative or Positive (reagent dependent)[1][5]

This table provides a conceptual comparison based on typical performance for small polar carboxylic acids.

References

Technical Support Center: Chromatography of 2,3-Dihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the peak shape of 2,3-dihydroxybutanoic acid in your chromatography experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape, specifically peak tailing, for this compound in my HPLC analysis?

A1: Peak tailing for this compound, a polar acidic compound, is a common issue in reversed-phase HPLC.[1] The primary causes include:

  • Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups on the surface of silica-based columns can interact with the polar hydroxyl and carboxyl groups of your analyte, leading to peak tailing.[2][3][4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, resulting in a distorted peak shape.[2][5][6] For acidic compounds, a mobile phase pH at least 2 units below the analyte's pKa is recommended to ensure it is in a single, non-ionized state.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[7][8]

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause band broadening and result in tailed peaks.[2][8]

Q2: How can I improve the peak shape of this compound?

A2: To improve peak shape, consider the following strategies:

  • Optimize Mobile Phase pH: Lower the pH of your mobile phase. For acidic analytes like this compound, a pH of around 2.5-3.0 is often effective.[1][9] This suppresses the ionization of the carboxylic acid group, reducing interactions with the stationary phase.

  • Use a Suitable Buffer: Incorporate a buffer (e.g., phosphate (B84403) or acetate) at a concentration of 10-50 mM to maintain a stable pH.[7][10]

  • Select an Appropriate Column: Use a modern, high-purity silica (B1680970) column with end-capping to minimize the number of free silanol groups.[4] Polar-embedded columns can also provide shielding for polar compounds.[2]

  • Adjust Mobile Phase Strength: If the peak is broad, you might need to increase the organic modifier (e.g., acetonitrile (B52724) or methanol) in your mobile phase to ensure sufficient elution strength.[10]

  • Proper Sample Preparation: Dissolve your sample in the mobile phase or a weaker solvent to avoid peak distortion.[8][11] Ensure your sample is filtered to prevent column frit blockage.[1]

Q3: Is derivatization necessary for the analysis of this compound?

A3: Derivatization is often recommended, particularly for gas chromatography (GC) analysis, due to the high polarity and low volatility of this compound.[12][13] For LC-MS, derivatization can enhance ionization efficiency and chromatographic retention.[3]

  • For GC Analysis: Silylation is a common derivatization method that replaces active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing volatility and thermal stability.[7][12]

  • For LC-MS/MS Analysis: While direct analysis is possible, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can improve sensitivity by enhancing the ionization of the carboxylic acid.[14]

Q4: What are the key challenges in separating the stereoisomers of this compound?

A4: this compound has two chiral centers, resulting in four stereoisomers.[13][15] The main challenge is separating the enantiomeric pairs ((2R,3R) and (2S,3S); (2R,3S) and (2S,3R)), which have identical physical and chemical properties in an achiral environment.[16] This requires a chiral separation technique.[16]

Troubleshooting Guides

Issue: Peak Tailing in Reversed-Phase HPLC

This guide provides a systematic approach to troubleshooting peak tailing for this compound.

start Start: Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks system_issue System-wide issue likely all_peaks->system_issue Yes analyte_specific Analyte-specific issue all_peaks->analyte_specific No check_frit Check for blocked column frit system_issue->check_frit check_void Check for column void check_frit->check_void check_extracolumn Minimize extra-column volume check_void->check_extracolumn end End: Peak Shape Improved check_extracolumn->end check_ph Is mobile phase pH > 3? analyte_specific->check_ph lower_ph Lower mobile phase pH to ~2.5 check_ph->lower_ph Yes check_buffer Is a buffer being used? check_ph->check_buffer No lower_ph->check_buffer add_buffer Add buffer (10-50 mM) check_buffer->add_buffer No check_column Is column old or not end-capped? check_buffer->check_column Yes add_buffer->check_column replace_column Use new, end-capped column check_column->replace_column Yes check_column->end No replace_column->end

Caption: Troubleshooting workflow for peak tailing.

Issue: Poor Sensitivity in LC-MS/MS

This guide addresses low signal intensity for this compound in mass spectrometry.

start Start: Poor MS Signal ionization_mode Check Ionization Mode start->ionization_mode negative_mode Use ESI Negative Mode ionization_mode->negative_mode mobile_phase Optimize Mobile Phase negative_mode->mobile_phase additive Add modifier (e.g., 0.1% Formic Acid) mobile_phase->additive derivatization Consider Derivatization additive->derivatization perform_deriv Perform derivatization (e.g., 3-NPH) derivatization->perform_deriv Yes end End: Signal Intensity Improved derivatization->end No, direct analysis sufficient perform_deriv->end

References

Technical Support Center: Troubleshooting Matrix Effects in 2,3-Dihydroxybutanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the quantification of 2,3-dihydroxybutanoic acid.

Troubleshooting Guides

This guide addresses specific issues that may arise during your experiments due to matrix effects.

Issue 1: Poor Accuracy and/or Precision in Quality Control (QC) Samples

Question: My QC samples are failing to meet the acceptance criteria (typically ±15% deviation from the nominal value, and ≤15% coefficient of variation). Could matrix effects be the cause?

Answer: Yes, poor accuracy and precision are common indicators of un-corrected matrix effects.[1][2] Matrix effects can cause variable ion suppression or enhancement, leading to inconsistent quantification.[3][4]

Troubleshooting Steps:

  • Assess Matrix Effects Quantitatively: Perform a post-extraction addition experiment to determine the matrix factor (MF).[2] This will help you understand the extent of ion suppression or enhancement.

  • Evaluate Your Internal Standard (IS):

    • If you are not using a stable isotope-labeled internal standard (SIL-IS), consider switching to one. A SIL-IS is the most effective tool for compensating for matrix effects as it co-elutes with the analyte and experiences similar ionization effects.[3][5]

    • If you are using a SIL-IS, ensure that it co-elutes perfectly with the analyte. A slight shift in retention time, sometimes seen with deuterium-labeled standards, can lead to differential matrix effects.[5]

  • Optimize Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering matrix components.[6][7] Consider more rigorous cleanup techniques.

  • Refine Chromatography: Improve the separation of this compound from co-eluting matrix components.

dot

cluster_0 Troubleshooting Poor Accuracy & Precision start QC Samples Failing assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me is_check Evaluate Internal Standard (IS) assess_me->is_check sil_is Using SIL-IS? is_check->sil_is coelution Check Co-elution sil_is->coelution Yes optimize_sp Optimize Sample Prep (e.g., SPE, LLE) sil_is->optimize_sp No optimize_lc Optimize Chromatography coelution->optimize_lc pass QC Samples Pass optimize_sp->pass optimize_lc->pass

Caption: Troubleshooting workflow for poor accuracy and precision.

Issue 2: Inconsistent Results Between Different Batches of Matrix

Question: My method was validated with one lot of plasma, but when I analyze samples from a different batch, the results are inconsistent and fail acceptance criteria. What could be the problem?

Answer: This issue points to variability in the matrix composition between different lots or individuals.[2] Your current method may not be robust enough to handle these variations.

Troubleshooting Steps:

  • Characterize the Variability: Use a post-extraction spike experiment to compare the matrix effect across multiple lots of your biological matrix. This will quantify the inter-lot variability.

  • Improve Sample Cleanup: A more exhaustive sample preparation technique is likely necessary to remove the variable interfering components.[8] Solid-phase extraction (SPE) is often more effective than protein precipitation (PPT) or liquid-liquid extraction (LLE) at removing a wider range of interferences.

  • Enhance Chromatographic Selectivity: Optimize your chromatography to achieve baseline separation of this compound from any interfering peaks that may be present in some matrix lots but not others.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components in the sample matrix.[3][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), impacting the accuracy and reproducibility of quantification.[9]

Q2: What are the common causes of matrix effects in the analysis of this compound?

A2: For a small, polar molecule like this compound, common sources of matrix effects in biological samples like plasma or urine include:

  • Phospholipids (B1166683): These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[6][10]

  • Salts and Endogenous Metabolites: High concentrations of salts and other small endogenous molecules can also interfere with the ionization process.[11]

Q3: How can I assess the magnitude of matrix effects in my assay?

A3: The most common method is the post-extraction addition experiment.[2] This involves comparing the analyte's response in a blank, extracted matrix that has been spiked with the analyte to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

dot

cluster_1 Matrix Factor Assessment Workflow prep_neat Prepare Analyte in Neat Solution (Set A) analyze Analyze Set A and Set B by LC-MS/MS prep_neat->analyze prep_matrix Extract Blank Matrix spike_post Spike Analyte into Extracted Matrix (Set B) prep_matrix->spike_post spike_post->analyze calculate Calculate Matrix Factor: MF = Response(B) / Response(A) analyze->calculate

Caption: Workflow for assessing the matrix factor.

Q4: What are the best sample preparation techniques to minimize matrix effects for this compound?

A4: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.

  • Protein Precipitation (PPT): This is a simple and fast method, but it is often insufficient for removing phospholipids and other interfering components.[6]

  • Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT for removing certain interferences. Adjusting the pH of the aqueous phase can help to selectively extract the acidic this compound.[6]

  • Solid-Phase Extraction (SPE): SPE generally provides the cleanest extracts and is highly recommended for minimizing matrix effects.[7] For a polar analyte like this compound, a mixed-mode or a specific phospholipid removal SPE sorbent would be most effective.[8]

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for small polar molecules, which can be analogous to this compound.

Sample Preparation MethodTypical Matrix Factor (MF) RangeRelative CostThroughputKey Advantages & Disadvantages
Protein Precipitation (PPT) 0.2 - 1.5LowHighAdv: Simple, fast. Disadv: Poor removal of phospholipids and salts.[6]
Liquid-Liquid Extraction (LLE) 0.5 - 1.2Low-MediumMediumAdv: Better cleanup than PPT. Disadv: Can be labor-intensive, emulsion formation.[6]
Solid-Phase Extraction (SPE) 0.8 - 1.1HighMedium-HighAdv: Provides the cleanest extracts, high recovery. Disadv: Method development can be complex.[7]
HybridSPE®-Phospholipid 0.9 - 1.1HighHighAdv: Specific removal of phospholipids. Disadv: May not remove other matrix components.[8]

Experimental Protocols

Protocol 1: Post-Extraction Spike Experiment to Determine Matrix Factor

Objective: To quantitatively assess the degree of ion suppression or enhancement for this compound in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, urine)

  • This compound analytical standard

  • Internal Standard (ideally, a stable isotope-labeled version of the analyte)

  • Reagents and solvents for your established extraction procedure

  • LC-MS/MS system

Procedure:

  • Prepare Set A (Neat Solution):

    • Prepare a solution of this compound and your internal standard in the final reconstitution solvent at a concentration representative of your samples.

  • Prepare Set B (Post-Extraction Spike):

    • Take a volume of the blank biological matrix and perform your entire sample extraction procedure.

    • After the final evaporation step, reconstitute the dried extract with the same solution prepared for Set A.

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte and internal standard.

  • Calculation:

    • Calculate the Matrix Factor (MF) as described in FAQ 3.

Protocol 2: Example Solid-Phase Extraction (SPE) for this compound from Plasma

Objective: To provide a starting point for developing a robust SPE method to minimize matrix effects.

Materials:

  • Mixed-mode anion exchange SPE cartridges

  • Plasma sample

  • Internal standard solution

  • Methanol (B129727), Acetonitrile, Water (LC-MS grade)

  • Formic acid

  • Centrifuge

  • Evaporation system

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of internal standard solution and 200 µL of 2% formic acid in water.

    • Vortex and centrifuge at 10,000 x g for 5 minutes.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water, followed by 1 mL of acetonitrile.

  • Elution:

    • Elute the this compound with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Note: This is a generic protocol and should be optimized for your specific application and instrumentation.

References

stability of 2,3-dihydroxybutanoic acid in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 2,3-dihydroxybutanoic acid under various storage conditions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1][2] It is advisable to store the compound in a desiccator to prevent hygroscopicity.[1]

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are less stable than the solid form and should be prepared fresh for optimal results. If short-term storage is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. The pH of aqueous solutions should ideally be maintained in the slightly acidic range (pH 4-6) to reduce the potential for base-catalyzed degradation.

Q3: Is this compound sensitive to light?

Q4: How does pH affect the stability of this compound?

A4: The stability of carboxylic acids like this compound can be pH-dependent.[1] At extreme pH values (highly acidic or alkaline conditions), the compound may be susceptible to acid or base-catalyzed hydrolysis, especially at elevated temperatures.[1]

Q5: Is this compound prone to oxidation?

A5: Yes, the presence of two hydroxyl groups suggests that this compound may be susceptible to oxidation.[1] Exposure to air (autoxidation) and the presence of oxidizing agents can lead to degradation. It is recommended to handle the compound in a well-ventilated area and consider using deoxygenated solvents for solution preparation if oxidative degradation is a concern.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Change in physical appearance (e.g., color change, clumping) Absorption of moisture or chemical degradation.Store the solid compound in a tightly sealed container within a desiccator at the recommended 2-8°C.[1]
Inconsistent analytical results (e.g., lower than expected potency, appearance of unexpected peaks in HPLC) Degradation of the compound due to improper storage or handling.Review storage conditions and ensure they align with the recommendations. Prepare fresh solutions before each experiment. Protect solutions from light and extreme temperatures.[1]
Precipitation of the compound in solution Poor solubility or degradation leading to the formation of insoluble byproducts.Verify the suitability of the solvent and concentration. Gentle warming or sonication may aid dissolution. If precipitation persists, it could be a sign of degradation, and a fresh sample should be used.[1]

Stability Data Summary

The following tables provide illustrative quantitative data on the stability of this compound under various stress conditions. This data is based on general knowledge of the stability of alpha-hydroxy acids and should be confirmed by in-house stability studies.

Table 1: Illustrative Stability of Solid this compound at Different Temperatures

TemperatureStorage DurationEstimated Purity (%)Appearance
2-8°C12 months>98%White to off-white powder
25°C6 months~95%No significant change
40°C3 months<90%Potential for slight discoloration

Table 2: Illustrative Stability of this compound in Aqueous Solution (pH 6) at Different Temperatures

TemperatureStorage DurationEstimated Purity (%)Appearance
2-8°C1 week~97%Colorless solution
25°C24 hours~95%Colorless solution
40°C8 hours<92%Potential for slight yellowing

Table 3: Illustrative Forced Degradation of this compound in Solution

Stress ConditionTimeEstimated Degradation (%)
0.1 M HCl at 60°C24 hours5 - 15%
0.1 M NaOH at RT4 hours10 - 20%
3% H₂O₂ at RT8 hours15 - 25%
UV/Vis Light Exposure24 hours5 - 10%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.

2. Acid Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.[6]

  • At appropriate time intervals (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.

3. Base Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Keep the solution at room temperature for 4 hours.[6]

  • At appropriate time intervals (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for analysis.

4. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light, for 8 hours.

  • Analyze samples at various time points (e.g., 0, 2, 4, 8 hours).

5. Thermal Degradation (Solid State):

  • Store a known quantity of solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for 48 hours.[1]

  • At specific time points, dissolve a portion of the solid in the mobile phase to a known concentration for analysis.

6. Photostability Testing:

  • Expose a solution of the compound (e.g., 0.1 mg/mL in water) in a quartz cuvette to a light source compliant with ICH Q1B guidelines.

  • Concurrently, store a control sample protected from light.

  • Analyze both the exposed and control samples at appropriate intervals.

Protocol 2: Stability-Indicating HPLC Method

This method is suitable for quantifying this compound and separating its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase A: 0.1% Phosphoric acid in water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: A suitable gradient can be optimized, for example:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm, as the compound lacks a strong chromophore). A diode array detector (DAD) is recommended to assess peak purity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with the mobile phase.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Stock Prepare 1 mg/mL Stock Solution in Methanol Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Oxidation Oxidative Degradation (3% H2O2, RT) Stock->Oxidation Photo Photostability (ICH Q1B) Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal Thermal Degradation (Solid, 80°C) Thermal->Sampling Photo->Sampling Neutralize Neutralize (for Acid/Base) Sampling->Neutralize if applicable Dilute Dilute Sample Sampling->Dilute Neutralize->Dilute HPLC HPLC-UV/DAD Analysis Dilute->HPLC Pathway Identify Degradation Products & Pathways HPLC->Pathway Method Develop Stability-Indicating Method HPLC->Method Solid_Sample Solid this compound Solid_Sample->Thermal

Caption: Workflow for Forced Degradation Study of this compound.

Degradation_Pathway cluster_main Potential Degradation Pathways cluster_oxidation Oxidation cluster_dehydration Dehydration (Thermal Stress) cluster_fragmentation Further Degradation Parent This compound Oxo 2-Hydroxy-3-oxobutanoic acid Parent->Oxo [O] Unsaturated Unsaturated Hydroxy Acid Parent->Unsaturated -H2O Keto 3-Oxobutanoic acid Oxo->Keto -CO2 Fragments Smaller Organic Acids, Aldehydes, Ketones Keto->Fragments Unsaturated->Fragments

Caption: Potential Degradation Pathways for this compound.

References

method validation for 2,3-dihydroxybutanoic acid analysis in biological fluids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of 2,3-dihydroxybutanoic acid in biological fluids. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting advice for method validation and sample analysis.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and why is it analyzed in biological fluids? A1: this compound is a small, polar sugar acid that has been identified in human biological fluids such as blood.[1] Its accurate quantification is important for clinical and metabolic research, as it may serve as a potential biomarker in various physiological and pathological conditions.[1] For instance, it has been identified as a significant metabolite in certain types of acute myeloid leukemia (AML) along with the oncometabolite (2R)-hydroxyglutaric acid (2R-HG).[2]

Q2: What are the common analytical techniques for quantifying this compound? A2: The most common and robust techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3] LC-MS/MS is often preferred for its high throughput and simpler sample preparation, as it is well-suited for polar, non-volatile compounds.[3] GC-MS is a well-established technique that can offer high specificity but requires a more complex sample preparation process involving derivatization to make the analyte volatile.[3][4]

Q3: Should I choose LC-MS/MS or GC-MS for my analysis? A3: The choice depends on several factors, including required sensitivity, sample throughput, available instrumentation, and the nature of the biological matrix.[3] LC-MS/MS generally offers simpler sample preparation and may provide lower limits of detection, making it suitable for high-throughput analysis.[3] GC-MS requires a mandatory derivatization step but can be less prone to matrix effects and offers high specificity.[3]

Method Validation

Q4: What are the key parameters to assess during method validation for this compound? A4: A full method validation should establish linearity, range, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability.[1][5] All procedures should demonstrate that the method is reliable and reproducible for its intended use.[5]

Q5: What are typical acceptance criteria for accuracy and precision? A5: For accuracy, the mean value should be within ±15% of the nominal value for quality control (QC) samples, and within ±20% for the Lower Limit of Quantification (LLOQ). For precision, the coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% for QC samples and 20% for the LLOQ.[1]

Q6: How should I perform stability testing? A6: Stability testing is crucial to ensure that the concentration of this compound does not change from sample collection to analysis. Key stability experiments include:

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.[6][7]

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a period that mimics the sample handling time.[7]

  • Long-Term Stability: Test samples stored at the intended storage temperature (e.g., -20°C or -80°C) over a long period.[4][8]

  • Post-Preparative (Autosampler) Stability: Determine if the processed samples are stable in the autosampler for the expected duration of an analytical run.[6]

Troubleshooting Guides

Low Signal Intensity / Poor Ionization

Q1: I am getting a very low signal for this compound. What should I check first? A1: First, verify your mass spectrometer settings. Since this compound contains a carboxylic acid group, it is best analyzed in negative electrospray ionization (ESI) mode to form the [M-H]⁻ ion.[9] Ensure your scan range includes the expected m/z of 119.03.[9]

Q2: My MS settings seem correct, but the signal is still weak. What's the next step? A2: Optimize your mobile phase. The choice of additive can significantly impact ionization efficiency.[9]

  • Recommendation: Start with a low concentration of a weak acid like 0.1% formic acid or acetic acid in the mobile phase to improve chromatography and ionization in negative mode.[9][10]

  • Avoid: High concentrations of strong acids like trifluoroacetic acid (TFA), which can cause significant ion suppression. Also, avoid non-volatile buffers like phosphates, as they can contaminate the mass spectrometer.[9]

Q3: Can I improve the signal through sample preparation? A3: Yes. If optimizing instrument conditions is insufficient, consider chemical derivatization. This process modifies the analyte's structure to improve its analytical properties, such as enhancing ionization efficiency and increasing hydrophobicity for better retention on reversed-phase columns.[9] This is a mandatory step for GC-MS analysis, often using silylation agents like BSTFA.[4][11]

G start Low Signal Intensity Observed check_ms 1. Verify MS Settings - Negative Ion Mode (ESI-)? - Correct m/z range (119.03)? start->check_ms optimize_mp 2. Optimize Mobile Phase - Add 0.1% Formic or Acetic Acid - Avoid TFA and Phosphate Buffers check_ms->optimize_mp Settings OK end_ok Signal Improved check_ms->end_ok Issue Found & Corrected check_sample_prep 3. Review Sample Preparation - Increase sample concentration? - Evaluate extraction recovery optimize_mp->check_sample_prep Signal still low optimize_mp->end_ok Signal Improved consider_deriv 4. Consider Chemical Derivatization - Improves ionization efficiency - Mandatory for GC-MS check_sample_prep->consider_deriv Signal still low check_sample_prep->end_ok Signal Improved consider_deriv->end_ok

Troubleshooting workflow for low signal intensity.
Matrix Effects

Q1: What are matrix effects and how do they affect my analysis? A1: Matrix effect is the alteration of analyte ionization by co-eluting compounds from the sample matrix (e.g., plasma, urine).[12][13] It can lead to ion suppression or enhancement, which compromises the accuracy and reproducibility of the quantification.[14] Phospholipids and salts are common causes of matrix effects in biological fluids.[10]

Q2: How can I identify and quantify matrix effects? A2: A common method is to compare the analyte's signal response in a pure solution versus the response in a sample extract spiked with the analyte at the same concentration. A lower signal in the matrix extract indicates ion suppression, while a higher signal indicates ion enhancement.[12]

Q3: What are the best strategies to mitigate matrix effects? A3: Mitigation strategies focus on either removing interfering components or compensating for their effect:

  • Improve Sample Preparation: The goal is to selectively remove matrix components while retaining the analyte. Solid-Phase Extraction (SPE) generally provides the cleanest extracts compared to simpler methods like Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[10]

  • Enhance Chromatographic Separation: Modify your LC gradient or change the column to better separate the analyte from co-eluting matrix components.[10]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., this compound-d3) co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[10][13]

  • Dilute the Sample: If the method has sufficient sensitivity, diluting the sample can reduce the concentration of interfering components.[12]

G start Inaccurate / Irreproducible Results Observed assess_me 1. Assess Matrix Effect Compare analyte signal in solvent vs. post-extraction spiked blank matrix. start->assess_me me_present Matrix Effect Confirmed (Suppression or Enhancement) assess_me->me_present optimize_sp 2. Improve Sample Preparation - Switch from PPT to LLE or SPE - Use phospholipid removal plates me_present->optimize_sp Yes no_me No Significant Matrix Effect me_present->no_me No optimize_lc 3. Optimize Chromatography - Adjust LC gradient - Test different column chemistry optimize_sp->optimize_lc Still present end_ok Results are Accurate and Reproducible optimize_sp->end_ok Resolved use_sil_is 4. Use Stable Isotope-Labeled IS - Co-elutes with analyte - Compensates for signal variability optimize_lc->use_sil_is Still present optimize_lc->end_ok Resolved use_sil_is->end_ok Resolved

Troubleshooting workflow for addressing matrix effects.
Poor Chromatography

Q1: My chromatographic peak is fronting. What is the cause? A1: Peak fronting is often caused by injecting the sample in a solvent that is stronger than the initial mobile phase or by column overload.[10] To fix this, try reconstituting your final sample extract in the initial mobile phase or a weaker solvent. If that doesn't work, reduce the injection volume or the sample concentration.[10]

Q2: What causes peak tailing and how can I fix it? A2: For an acidic compound like this compound, peak tailing can result from secondary interactions with active sites (e.g., silanols) on the chromatography column.[10] Potential solutions include using a mobile phase with a lower pH to suppress silanol (B1196071) ionization, employing a column with better end-capping, or replacing an old or degraded column.[10]

Q3: My peak is splitting. What should I do? A3: A split peak can indicate a clogged column frit or a partially blocked column.[10] Try back-flushing the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. Other causes can be an injection solvent that is incompatible with the mobile phase or co-elution with an interfering compound.[10]

Quantitative Data Summary

The following tables summarize typical performance characteristics for methods used to analyze this compound or similar small organic acids in biological fluids.

Table 1: Comparison of GC-MS and LC-MS/MS Methodologies

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Derivatization Mandatory (e.g., silylation) to increase volatility.[3] Generally not required.[3]
Sample Preparation More complex, involving extraction and derivatization.[3] Simpler, often protein precipitation and dilution.[3]
Typical Run Time Longer, due to derivatization and GC programs.[3] Shorter, with rapid LC gradients.[3][15]

| Susceptibility to Matrix Effects | Can be less prone to matrix effects.[3] | Can be susceptible to ion suppression/enhancement.[14] |

Table 2: Typical Method Validation Parameters

Validation Parameter Typical Acceptance Criteria / Value Reference
Linearity (r²) > 0.99 [1][15]
Accuracy (%RE) Within ±15% (±20% for LLOQ) [1][16]
Precision (%CV) ≤ 15% (≤ 20% for LLOQ) [1][16]
Recovery 96.3% to 103% (for similar analytes) [15]

| Linearity Range | 5.0 - 400 ng/mL (for similar analytes) |[6][16] |

Experimental Protocols

General Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing sample_thaw 1. Thaw Biological Sample (e.g., Plasma, Urine) on ice add_is 2. Add Internal Standard (SIL-IS Recommended) sample_thaw->add_is extract 3. Extract Analyte (PPT, LLE, or SPE) add_is->extract evap 4. Evaporate & Reconstitute (if needed) extract->evap inject 5. Inject into LC-MS/MS or GC-MS evap->inject separate 6. Chromatographic Separation inject->separate detect 7. Mass Spectrometric Detection (MRM mode) separate->detect integrate 8. Integrate Peak Areas detect->integrate calculate 9. Calculate Concentration (using calibration curve) integrate->calculate review 10. Review & Report Data calculate->review

General workflow for this compound analysis.
Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a simple and fast method suitable for LC-MS/MS analysis.[1]

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile (B52724) containing the internal standard (e.g., this compound-d3).[1]

  • Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.[1]

  • Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract, which is beneficial for reducing matrix effects.[10]

  • Condition Cartridge: Condition a mixed-mode or phospholipid removal SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 2% formic acid in water.[10]

  • Load Sample: Dilute 100 µL of plasma with 100 µL of 2% formic acid in water containing the internal standard. Load the entire diluted sample onto the conditioned SPE cartridge.[10]

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.[10]

  • Elute: Elute this compound with 1 mL of methanol into a clean collection tube.[10]

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[10]

  • Transfer to an autosampler vial for analysis.

Protocol 3: Sample Preparation and Derivatization for GC-MS

This protocol is necessary to make the analyte volatile for GC-MS analysis.[4]

  • To 100 µL of plasma, add the internal standard.

  • Acidify the sample with 10 µL of 1M HCl.[3]

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 1 minute, and centrifuging.[3]

  • Transfer the upper organic layer to a new tube and dry it completely under a stream of nitrogen.

  • Derivatization: Add a silylation agent (e.g., 80 µL of BSTFA with 1% TMCS) to the dried extract.[11]

  • Incubate the mixture (e.g., 60°C for 30 minutes or via microwave irradiation) to form the trimethylsilyl (B98337) (TMS) derivatives.[4][11]

  • Transfer the derivatized sample to a GC vial for analysis.

References

Navigating the Analysis of 2,3-Dihydroxybutanoic Acid: A Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 2,3-dihydroxybutanoic acid, the selection of an appropriate internal standard is a critical step to ensure accurate and reliable quantification. This technical support center provides troubleshooting guidance and frequently asked questions to navigate the challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the analysis of this compound?

A1: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d3. This is because it shares near-identical chemical and physical properties with the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for any experimental variations.

Q2: Is this compound-d3 commercially available?

A2: The commercial availability of this compound-d3 is limited, and it often requires custom synthesis. Researchers should inquire with specialized chemical synthesis companies for availability and pricing.

Q3: If a stable isotope-labeled internal standard is unavailable, what are the alternatives?

A3: When a stable isotope-labeled standard is not feasible, a structural analog can be used. The analog should closely resemble this compound in terms of chemical structure, polarity, and functional groups to ensure similar behavior during analysis.

Q4: What is a suitable and commercially available structural analog for this compound?

A4: 2,3-dihydroxy-3-methylbutanoic acid is a suitable and commercially available structural analog. It shares the dihydroxy and carboxylic acid functional groups and has a similar carbon chain length, making it a good substitute.

Q5: Do I need to derivatize this compound for analysis?

A5: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is necessary to increase the volatility and thermal stability of the polar this compound. Silylation is a common derivatization technique for this purpose. For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is generally not required, especially when using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with appropriate mobile phases.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing Inadequate chromatography.For LC-MS: Optimize the mobile phase composition (e.g., adjust pH or organic solvent concentration). Consider using a HILIC column for better retention of polar compounds. For GC-MS: Ensure complete derivatization. Check the GC oven temperature program and the cleanliness of the injector and column.
High Variability in Results Inconsistent sample preparation or matrix effects.Ensure precise and consistent addition of the internal standard to all samples, standards, and quality controls. If using a structural analog, matrix effects may be more pronounced. Perform a thorough validation including assessment of matrix effects.
Low Signal Intensity Inefficient ionization or analyte degradation.For LC-MS: Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, and temperature). For negative ion mode, ensure the mobile phase promotes deprotonation. For GC-MS: Verify the integrity of the derivatized analyte. Optimize the ionization energy and detector settings.
Internal Standard Signal is Unstable Degradation of the internal standard or interference.Check the stability of the internal standard in the sample matrix and storage conditions. Verify that there are no co-eluting interferences by analyzing a blank matrix sample spiked with the internal standard.

Potential Internal Standards for this compound Analysis

Internal StandardMolecular FormulaMolecular Weight ( g/mol )Key Properties & ConsiderationsCommercial Availability
This compound-d3 C4H5D3O4123.12Ideal choice. Stable isotope-labeled analog. Co-elutes with the analyte. Compensates for matrix effects and procedural losses most accurately.Limited, often requires custom synthesis.
2,3-Dihydroxy-3-methylbutanoic acid C5H10O4134.13Good alternative. Structurally similar with two hydroxyl groups and a carboxylic acid. Elutes close to the analyte. May not fully compensate for matrix effects.Commercially available from various suppliers.[1][2]
Tropic Acid C9H10O3166.17Used as an internal standard in organic acid analysis by GC-MS. Structurally less similar, which may lead to different extraction and derivatization efficiencies.Commercially available.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma

This protocol utilizes a structural analog internal standard, 2,3-dihydroxy-3-methylbutanoic acid.

1. Sample Preparation (Protein Precipitation)

  • Thaw human plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing 2,3-dihydroxy-3-methylbutanoic acid at a known concentration (e.g., 100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 2 min.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions:

    • This compound: Precursor ion [M-H]⁻ m/z 119.0 -> Product ion (e.g., m/z 73.0).

    • 2,3-dihydroxy-3-methylbutanoic acid: Precursor ion [M-H]⁻ m/z 133.1 -> Product ion (e.g., m/z 87.1).

Protocol 2: GC-MS Analysis of this compound in Urine

This protocol involves derivatization and uses a structural analog internal standard.

1. Sample Preparation (Extraction and Derivatization)

  • Thaw urine samples.

  • To 100 µL of urine, add a known amount of 2,3-dihydroxy-3-methylbutanoic acid internal standard.

  • Acidify the sample with 10 µL of 1 M HCl.

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate (B1210297), vortexing for 1 minute, and centrifuging at 3000 rpm for 5 minutes.

  • Transfer the ethyl acetate layer to a clean tube and repeat the extraction.

  • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • Cool to room temperature and transfer to a GC-MS autosampler vial.

2. GC-MS Conditions

  • GC System: Standard Gas Chromatograph with a Mass Spectrometer detector.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane column (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Split/Splitless, 280°C, Split ratio 20:1.

  • Oven Program: Initial temperature 100°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 5 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the TMS-derivatized analyte and internal standard.

Workflow Diagrams

Caption: Logical workflow for selecting an internal standard for this compound analysis.

analytical_method_comparison cluster_lcms LC-MS/MS Method cluster_gcms GC-MS Method lc_sample_prep Sample Prep: Protein Precipitation lc_analysis Direct Analysis (No Derivatization) lc_sample_prep->lc_analysis lc_pros Pros: - High throughput - Simpler sample prep lc_analysis->lc_pros lc_cons Cons: - Potential for more  matrix effects lc_analysis->lc_cons gc_sample_prep Sample Prep: Extraction & Derivatization gc_analysis Analysis of Volatile Derivatives gc_sample_prep->gc_analysis gc_pros Pros: - High specificity - Less prone to matrix effects gc_analysis->gc_pros gc_cons Cons: - Lower throughput - More complex sample prep gc_analysis->gc_cons start Analyze this compound cluster_lcms cluster_lcms start->cluster_lcms cluster_gcms cluster_gcms start->cluster_gcms

Caption: Comparison of LC-MS/MS and GC-MS analytical workflows for this compound.

References

minimizing degradation of 2,3-dihydroxybutanoic acid during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of 2,3-dihydroxybutanoic acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during sample preparation?

A1: The chemical structure of this compound, which contains two hydroxyl groups and a carboxylic acid, makes it susceptible to degradation from several factors. The most common causes of degradation during sample preparation are exposure to elevated temperatures, extreme pH conditions (both acidic and basic), and oxidation.[1]

Q2: How does temperature affect the stability of this compound in solution?

A2: Elevated temperatures accelerate the rate of chemical degradation. For short-term processing, it is crucial to keep samples on ice or at refrigerated temperatures (2-8°C). For long-term storage, freezing at -80°C is recommended to maintain the integrity of the analyte.[1][2] Repeated freeze-thaw cycles should be avoided as they can also contribute to degradation.

Q3: Is this compound susceptible to oxidation, and how can I prevent it?

A3: Due to the presence of hydroxyl groups, this compound may be susceptible to oxidation, especially with prolonged exposure to air or in the presence of oxidizing agents.[1] To minimize oxidation, consider the following preventative measures:

  • Use Degassed Solvents: Purge solvents with an inert gas like nitrogen or argon before use.

  • Work Under an Inert Atmosphere: If possible, perform sample preparation steps in a glove box or under a continuous stream of an inert gas.[3]

  • Add Antioxidants: For aqueous samples, adding an antioxidant such as ascorbic acid might be beneficial, provided it does not interfere with downstream analysis.[4]

  • Use Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like EDTA can help sequester these ions.[4]

Q4: What is the optimal pH range for handling and extracting this compound?

A4: While specific data on this compound is limited, carboxylic acids can be unstable at extreme pH values, which can catalyze hydrolysis or other degradation reactions.[1] For similar dihydroxy compounds, maintaining a slightly acidic pH (e.g., below 7.0) can improve stability.[4] Standard protocols for similar small acids often use protein precipitation with organic solvents, which circumvents the need for harsh pH adjustments. If pH adjustment is necessary, it should be done cautiously and kept as close to neutral as possible.

Q5: Are there signs of degradation I can look for in my samples or standards?

A5: Visual signs of degradation in a stock solution or processed sample might include a change in color (e.g., turning yellow or brown), which could indicate oxidation and the formation of polymeric byproducts.[4] Inconsistent analytical results, such as lower than expected concentrations, poor peak shapes, or the appearance of unexpected peaks in your chromatogram, are also strong indicators of degradation.[1]

Troubleshooting Guide: Low Recovery or Variable Results

This guide addresses the common issue of low or inconsistent quantification of this compound, which is often linked to degradation during sample preparation.

Observed Problem Potential Cause Suggested Solution
Consistently low analyte concentration across all samples. Thermal Degradation: Samples were processed at room temperature for an extended period. The evaporation step was performed at a high temperature.- Always keep samples on ice or in a refrigerated rack during processing.- Use a gentle stream of nitrogen or a vacuum concentrator at low temperatures (e.g., < 40°C) for solvent evaporation.
Variable concentrations in replicate samples. Inconsistent Exposure to Degrading Conditions: Different samples were exposed to heat or air for varying amounts of time.- Standardize all sample preparation steps to ensure each sample is treated identically.- Process samples in smaller batches to minimize the time each sample spends outside of stable storage conditions.
Appearance of broad, tailing, or unexpected peaks in the chromatogram. Chemical Degradation: The analyte is degrading into one or more different products.- Review all sample preparation conditions (temperature, pH, exposure to air/light).- Prepare fresh solutions and re-process a quality control sample under strictly controlled, cold conditions to see if the issue persists.[1]- If oxidation is suspected, try preparing a sample using degassed solvents or under a nitrogen blanket.[3]
Gradual decrease in concentration in QC samples over a single analytical run. In-autosampler Degradation: The analyte is not stable in the autosampler vial solution or at the set autosampler temperature.- Ensure the autosampler is temperature-controlled and set to a low temperature (e.g., 4°C).- Minimize the time samples sit in the autosampler before injection.- Verify the stability of the reconstituted sample in the mobile phase or chosen solvent.

Quantitative Data Summary

The stability of this compound is highly dependent on storage conditions. The following table provides illustrative stability data for a standard solution of (2R,3S)-2,3-dihydroxybutyric acid (1 mg/mL in methanol).

Storage Condition Time Point Purity (%) by HPLC Comments
2-8°C24 hours99.8Stable for short-term use.[1]
2-8°C7 days99.1Minor degradation may occur.[1]
-20°C1 month99.7Recommended for short-term storage.[1]
-20°C6 months99.2Stable, but should be protected from light.[1]
-80°C12 months99.6Recommended for long-term storage.[1]

Note: This data is illustrative. Users should perform their own stability studies for their specific sample matrix and storage conditions.[1]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum to Minimize Degradation

This protocol uses a simple protein precipitation method designed to be rapid and minimize exposure to degradative conditions.

Materials:

  • Plasma or serum samples

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)

  • LC-MS grade acetonitrile (B52724) (ACN), pre-chilled to -20°C

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Thawing: Thaw plasma/serum samples on ice.

  • Aliquoting: In a clean microcentrifuge tube, aliquot 50 µL of the plasma/serum sample.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing the internal standard to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new, clean tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.

  • Final Centrifugation: Centrifuge the reconstituted sample at 13,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Analysis: Transfer the final supernatant to an autosampler vial for immediate analysis.

Protocol 2: Forced Degradation Study to Identify Potential Issues

This protocol can be used to intentionally stress the analyte to understand its degradation pathways and test the stability-indicating nature of an analytical method.[5][6]

Materials:

  • This compound standard solution (e.g., 1 mg/mL)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Heating block or water bath

Procedure:

  • Prepare Samples: Create separate solutions of this compound for each stress condition:

    • Acid Hydrolysis: Mix the standard solution with 0.1 M HCl.

    • Base Hydrolysis: Mix the standard solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix the standard solution with 3% H₂O₂.

    • Thermal Degradation: Use the standard solution as is.

  • Incubation:

    • Incubate the acid and base hydrolysis samples at 60°C for 30 minutes.[5]

    • Incubate the oxidative degradation sample at room temperature for 8 hours.[4]

    • Incubate the thermal degradation sample at 80°C for 48 hours.[4]

    • Keep a control sample at -80°C.

  • Neutralization (for acid/base samples): After incubation, cool the acid and base hydrolysis samples and carefully neutralize them.

  • Analysis: Analyze all samples (control, acid, base, oxidative, thermal) by your analytical method (e.g., LC-MS) to observe the percentage of the parent compound remaining and the profile of any degradation products that have formed.

Visualizations

G cluster_0 Sample Preparation Workflow Start Start: Plasma/Serum Sample Thaw Thaw Sample on Ice Start->Thaw Precipitate Add Ice-Cold Acetonitrile (+ Internal Standard) Thaw->Precipitate Vortex Vortex 1 min Precipitate->Vortex Centrifuge1 Centrifuge at 4°C Vortex->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Evaporate Evaporate to Dryness (Low Temp, <40°C) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Centrifuge2 Centrifuge at 4°C Reconstitute->Centrifuge2 Analyze Inject for LC-MS Analysis Centrifuge2->Analyze

Caption: Workflow for plasma/serum sample preparation.

G cluster_1 Troubleshooting Degradation Problem Low or Variable Analyte Recovery? CheckTemp Was sample kept cold (on ice / 4°C) during prep? Problem->CheckTemp CheckEvap Was evaporation gentle? (<40°C) Problem->CheckEvap CheckTime Was processing time minimized and consistent? Problem->CheckTime CheckOxidation Is oxidation a possibility? Problem->CheckOxidation Sol_KeepCold Solution: Maintain cold chain. Process on ice. CheckTemp->Sol_KeepCold No Sol_GentleEvap Solution: Use low temp evaporation. CheckEvap->Sol_GentleEvap No Sol_Standardize Solution: Standardize workflow. Process in small batches. CheckTime->Sol_Standardize No Sol_Inert Solution: Use degassed solvents. Work under N2 atmosphere. CheckOxidation->Sol_Inert Yes

Caption: Decision tree for troubleshooting degradation issues.

References

Technical Support Center: Enhancing Sensitivity for Low Levels of 2,3-Dihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the detection sensitivity of 2,3-dihydroxybutanoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to detect low levels of this compound?

A1: this compound is a small, polar molecule with high water solubility and low volatility.[1] These characteristics make it difficult to achieve efficient ionization in standard electrospray ionization (ESI) mass spectrometry, leading to weak signals.[1] For gas chromatography (GC), its low volatility makes derivatization a mandatory step.[2][3]

Q2: What is the recommended ionization mode for LC-MS analysis of this compound?

A2: Negative ion mode ESI is generally preferred for carboxylic acids like this compound.[1] In this mode, the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion, which is typically more abundant than the protonated [M+H]⁺ ion formed in positive mode.[1]

Q3: Is it possible to analyze this compound without chemical derivatization?

A3: Yes, analysis without derivatization is possible but requires careful optimization of liquid chromatography and mass spectrometry conditions.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is a key strategy for retaining and analyzing this polar compound without derivatization.[1] However, for achieving the highest sensitivity, chemical derivatization is often recommended.[1]

Q4: How does chemical derivatization improve the detection of this compound?

A4: Chemical derivatization modifies the structure of this compound to improve its analytical properties.[1] For LC-MS, derivatization can increase its hydrophobicity, which improves retention on reversed-phase columns, and enhance ionization efficiency.[1][2] For GC-MS, derivatization is essential to increase volatility and thermal stability.[2][3]

Q5: What are the common derivatization reagents for this compound?

A5: For GC-MS analysis, silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to create more volatile trimethylsilyl (B98337) (TMS) derivatives.[2][3] For LC-MS, 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to enhance hydrophobicity and signal intensity in negative ion mode.[1]

Q6: How can I separate the different stereoisomers of this compound?

A6: this compound has four stereoisomers.[4] Their separation can be achieved by either derivatizing them with a chiral reagent to form diastereomers, which can then be separated on a standard achiral chromatography column, or by using a chiral HPLC column.[4][5]

Troubleshooting Guides

Issue 1: Low or No Signal in LC-MS Analysis

This is a common issue when analyzing small, polar molecules like this compound.[1] The following steps can help improve signal intensity.

Potential Cause Troubleshooting Steps & Recommendations
Suboptimal Mass Spectrometer Settings Verify Ionization Mode: Ensure the mass spectrometer is operating in negative ion mode (ESI-).[1] Check Mass Range: Confirm that the scan range includes the expected m/z of the deprotonated molecule ([M-H]⁻), which is approximately 119.03 m/z.[1]
Inefficient Ionization Optimize Mobile Phase Additives: The addition of a weak acid to the mobile phase can improve ionization. Start with a low concentration of acetic acid or formic acid.[1]
Poor Retention on Reversed-Phase Column Use HILIC Chromatography: For underivatized analysis, switch to a HILIC column which is designed to retain polar compounds.[1] Chemical Derivatization: Derivatize the sample with a reagent like 3-NPH to increase its hydrophobicity and retention on a C18 column.[1]
Ion Suppression from Matrix Components Improve Sample Preparation: Use solid-phase extraction (SPE) to remove interfering substances like phospholipids (B1166683) and salts.[6] Modify Chromatography: Adjust the chromatographic gradient to separate the analyte from co-eluting matrix components.[6]
Issue 2: Poor Peak Shape in LC-MS (Tailing, Fronting, Splitting)

Poor peak shape can compromise the accuracy and precision of quantification.[6]

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups).[6][7]Lower the mobile phase pH with an acidic modifier (e.g., formic acid) to protonate the carboxylic acid and minimize interactions.[7]
Peak Fronting Sample solvent is stronger than the mobile phase; column overload.[6]Reconstitute the sample in the initial mobile phase or a weaker solvent. Reduce the injection volume or sample concentration.[6]
Peak Splitting Clogged column frit or partially blocked column.Back-flush the column or replace it if necessary.[6]
Issue 3: Challenges in GC-MS Analysis

GC-MS analysis of this compound requires derivatization to increase its volatility.

Problem Potential Cause Recommended Solution
No or Low Signal Incomplete derivatization.Ensure the sample is completely dry before adding the derivatization reagent. Optimize the reaction time and temperature.
Analyte is not volatile enough.Confirm that the derivatization procedure (e.g., silylation) was successful.[2][3]
Poor Peak Shape Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality capillary column.
Contamination.Bake out the column and clean the ion source.

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Mandatory (e.g., silylation)[8]Generally not required, but can enhance sensitivity[8]
Sample Preparation More complex, involving extraction and derivatization[8]Simpler, often protein precipitation and dilution[8]
Typical Run Time Longer, due to derivatization and GC program[8]Shorter, with rapid LC gradients[8]
Limit of Quantification (LOQ) < 1 mg/L for similar dihydroxybutyric acids[8]Potentially lower, in the ng/mL range[8]
Matrix Effects Less prone to matrix effects[8]Can be affected by ion suppression[6]

Table 2: LC-MS/MS Method Parameters for this compound

Parameter Condition
Chromatography Reversed-Phase C18 or HILIC[1][9]
Mobile Phase Water and Acetonitrile (B52724) with 0.1% Formic Acid[9]
Ionization Mode Negative Electrospray Ionization (ESI-)[9]
MS/MS Transition Precursor Ion: m/z 119.03 -> Product Ion: m/z 73.03[1]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Plasma

This protocol uses a simple protein precipitation method for sample preparation.[9]

1. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 200 µL of cold acetonitrile containing an internal standard (e.g., this compound-d3).[9]

  • Vortex the mixture for 1 minute to precipitate proteins.[9]

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.[9]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[9]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[9]

  • Vortex and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions:

  • LC Column: Reversed-phase C18 column.[9]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole operating in negative ESI mode.[9]

  • MRM Transition: Monitor the transition for this compound (m/z 119.03 -> 73.03).[1]

Protocol 2: GC-MS Analysis with Silylation Derivatization

This protocol is for the analysis of this compound in biological samples after derivatization.[2][3]

1. Sample Preparation and Derivatization:

  • Perform a liquid-liquid extraction of the sample (e.g., with ethyl acetate).[8]

  • Dry the extract completely under a stream of nitrogen.

  • Add 50 µL of pyridine (B92270) and 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 60 minutes.[10]

  • Cool the vial to room temperature before injection.[2]

2. GC-MS Conditions:

  • GC Column: TG-5SILMS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[8]

  • Injector Temperature: 280°C.[8]

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 3 minutes.[8]

  • MS Detector: Operate in electron ionization (EI) mode.[8]

  • Data Acquisition: Use selected ion monitoring (SIM) to monitor characteristic ions of the derivatized analyte.[8]

Visualizations

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample precip Protein Precipitation (Cold Acetonitrile) plasma->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc LC Separation (C18 or HILIC) inject->lc ms MS/MS Detection (Negative ESI, MRM) lc->ms data Data Analysis ms->data troubleshooting_low_signal start Low or No Signal for This compound check_ms Verify MS Settings (Negative Ion Mode, Mass Range) start->check_ms optimize_mp Optimize Mobile Phase (Add Weak Acid) check_ms->optimize_mp improve_chroma Improve Chromatography optimize_mp->improve_chroma use_hilic Use HILIC Column (Underivatized) improve_chroma->use_hilic Poor Retention derivatize Chemical Derivatization (e.g., 3-NPH) improve_chroma->derivatize For Max Sensitivity end Signal Enhanced use_hilic->end derivatize->end biomarker_role idh_mutation IDH1/2 Mutations in Acute Myeloid Leukemia (AML) oncometabolite Formation of Oncometabolite 2-Hydroxyglutarate (2-HG) idh_mutation->oncometabolite dhba_production Increased Production of (2R,3S)-2,3-Dihydroxybutanoic Acid idh_mutation->dhba_production correlation Strong Correlation between 2-HG and 2,3-DHBA levels oncometabolite->correlation dhba_production->correlation biomarker 2,3-DHBA as a Potential Biomarker for IDH Mutations correlation->biomarker

References

Validation & Comparative

A Comparative Guide to GC-MS and LC-MS for 2,3-Dihydroxybutanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2,3-dihydroxybutanoic acid, a key metabolite in various biological pathways, is crucial. The choice of analytical technique between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision that impacts sensitivity, sample throughput, and the complexity of the analytical workflow. This guide provides an objective comparison of these two powerful techniques for the analysis of this compound, supported by experimental data and detailed protocols.

At a Glance: GC-MS vs. LC-MS for this compound

The selection between GC-MS and LC-MS for the analysis of this compound depends on several factors, including the specific research question, available instrumentation, and the nature of the sample matrix.[1] While both methods offer high selectivity and sensitivity, they have fundamental differences in sample preparation and separation principles.[1]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Derivatization Mandatory (e.g., silylation) to increase volatility.[1]Generally not required.[1]
Sample Preparation More complex, involving extraction and derivatization.[1]Simpler, often involving protein precipitation and dilution.[1]
Typical Run Time Longer, due to derivatization and extended GC programs.[1]Shorter, with rapid LC gradients.[1]
Linearity Range e.g., 1-20 mg/L (for similar dihydroxybutyric acids)[1]e.g., 0.1-10.0 µg/mL (for similar hydroxyisovaleric acid)[1]
Limit of Quantification (LOQ) < 1 mg/L (for similar dihydroxybutyric acids)[1]Potentially lower, in the ng/mL range.[1]
Precision (%CV) Typically ≤15%Typically ≤15% (≤20% for LLOQ)[2]
Accuracy Typically within ±15%Typically within ±15% (±20% for LLOQ)[2]
Selectivity High, especially with Selected Ion Monitoring (SIM).[3]Very high, particularly with Multiple Reaction Monitoring (MRM).[2]
Matrix Effects Less prone to matrix effects.[1]Can be more susceptible to ion suppression or enhancement.
Chiral Separation Can be achieved after derivatization to form diastereomers.[4]Possible with chiral stationary phases.[5]

Experimental Workflows

The analytical workflows for GC-MS and LC-MS analysis of this compound differ significantly, primarily in the sample preparation stages.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Plasma/Urine Sample Extraction Liquid-Liquid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation (e.g., BSTFA) Drying->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis (SIM) MS_Detection->Data_Analysis

GC-MS workflow for this compound analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Injection LC Injection Supernatant_Transfer->LC_Injection LC_Separation Chromatographic Separation (Reversed-Phase) LC_Injection->LC_Separation MS_Detection Mass Spectrometric Detection (ESI-) LC_Separation->MS_Detection Data_Analysis Data Analysis (MRM) MS_Detection->Data_Analysis

LC-MS/MS workflow for this compound analysis.

Detailed Experimental Protocols

GC-MS Protocol

This protocol involves a liquid-liquid extraction followed by derivatization to make the analyte volatile for gas chromatography.[1]

  • Sample Preparation and Extraction:

    • To 100 µL of plasma, add a suitable internal standard (e.g., a stable isotope-labeled this compound).

    • Acidify the sample with 10 µL of 1M HCl.

    • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 1 minute, and centrifuging at 3000 rpm for 5 minutes.

    • Carefully transfer the supernatant to a new tube and dry it under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6]

    • Seal the vial and heat at 70°C for 30 minutes.[6]

    • After incubation, allow the vial to cool to room temperature.

    • Transfer the derivatized sample to a GC autosampler vial for analysis.[6]

  • GC-MS Conditions:

    • GC Column: A suitable capillary column, such as a TG-5SILMS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

    • Injector: Operate in split mode (e.g., 1/20 split ratio) with an injector temperature of 280°C.[1]

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp up to 300°C at 10°C/min, and hold for 3 minutes.[1]

    • MS Detector: Operate in electron ionization (EI) mode with a detector temperature of 230°C.[1]

    • Data Acquisition: Use selected ion monitoring (SIM) for quantification, monitoring characteristic ions of the derivatized this compound.[1][3]

LC-MS/MS Protocol

This protocol utilizes a simpler protein precipitation step and direct analysis of the polar analyte.[1][2]

  • Sample Preparation:

    • To 50 µL of plasma, add an internal standard (e.g., this compound-d3).[2]

    • Add 200 µL of cold acetonitrile (B52724) containing the internal standard to precipitate proteins.[2]

    • Vortex mix for 1 minute to ensure thorough protein precipitation.[2]

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.[2]

    • Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in 100 µL of the initial mobile phase.[1]

  • LC-MS/MS Conditions:

    • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS Detector: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

    • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification. For this compound (molecular weight ~120.1 g/mol ), a precursor ion of m/z 119.0 would be expected in negative mode, with characteristic product ions for quantification and qualification.[1][7]

Chiral Separation of this compound Isomers

This compound is a chiral compound with two stereocenters, resulting in four possible stereoisomers.[4] The separation and quantification of these individual isomers can be crucial as they may exhibit different biological activities.[4]

A GC-MS method involving derivatization to form diastereomers allows for their separation on a conventional achiral column.[4] This involves a two-step derivatization: esterification with a chiral alcohol (e.g., (S)-(+)-3-methyl-2-butanol) followed by acylation.[4]

Conclusion and Recommendations

Both GC-MS and LC-MS are powerful techniques for the analysis of this compound.

  • GC-MS is a robust and well-established technique. While it requires a more involved sample preparation with derivatization, it can offer high specificity and is less prone to matrix effects.[1] It is also a suitable method for chiral separation of the stereoisomers.[4]

  • LC-MS/MS provides a higher-throughput option with simpler sample preparation.[1] It is particularly well-suited for the direct analysis of polar, non-volatile compounds like this compound and may offer lower limits of detection.[1]

The choice of method will ultimately depend on the specific requirements of the study. For high-throughput screening and direct quantification of the total this compound concentration, LC-MS/MS is often the preferred method. If stereospecific analysis is required and an LC-MS with a chiral column is not available, GC-MS with diastereomeric derivatization presents a viable and effective alternative. For any chosen method, initial validation in the specific biological matrix of interest is highly recommended.[1]

References

A Researcher's Guide to Cross-Validation of 2,3-Dihydroxybutanoic Acid Measurements: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to obtain consistent and reproducible measurements of metabolites across different laboratories is paramount for the successful validation of clinical biomarkers and the advancement of therapeutic programs. This guide provides a comprehensive comparison of the two primary analytical methodologies used for the quantification of 2,3-dihydroxybutanoic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparison of Analytical Methodologies

The selection between GC-MS and LC-MS for the quantification of this compound depends on several factors, including the required sensitivity, sample throughput, and the nature of the biological matrix.[2] Both techniques offer high selectivity and sensitivity; however, they differ fundamentally in their sample preparation and chromatographic separation principles.[2]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Derivatization Mandatory (e.g., silylation) to increase volatility.[2]Generally not required.[2]
Sample Preparation More complex, involving extraction and derivatization.[2]Simpler, often involving protein precipitation and dilution.[2]
Typical Run Time Longer, due to derivatization and longer GC programs.[2]Shorter, with rapid LC gradients.[2]
Linearity Range e.g., 1-20 mg/L (for dihydroxybutyric acids).[2]e.g., 0.1-10.0 µg/mL (for hydroxyisovaleric acid).[2]
Limit of Quantification (LOQ) < 1 mg/L (for dihydroxybutyric acids).[2]Potentially lower, in the ng/mL range.[2]
Precision (%CV) Intra-laboratory CV <15%.[2]Intra-laboratory CV ≤15% (≤20% for the LLOQ).[1]
Matrix Effects Generally lower due to extensive sample cleanup.[2]Can be significant and require careful management.[2]

Experimental Protocols

Detailed methodologies are crucial for establishing and validating analytical methods for this compound. The following protocols are synthesized from established methods for similar short-chain hydroxy acids.

This protocol involves a liquid-liquid extraction followed by a derivatization step to make the analyte volatile for gas chromatography.[2]

1. Sample Preparation and Extraction:

  • To 100 µL of plasma, add a suitable internal standard (e.g., a stable isotope-labeled this compound).[2]

  • Acidify the sample with 10 µL of 1M HCl.[2]

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 1 minute, and centrifuging at 3000 rpm for 5 minutes.[2]

  • Carefully transfer the supernatant to a new tube and dry it under a gentle stream of nitrogen.[2]

2. Derivatization (Silylation):

  • To the dried extract, add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

  • Incubate at 70°C for 60 minutes.

  • Cool the sample to room temperature and transfer the derivatized sample to a GC vial for analysis.[2]

3. GC-MS Conditions:

  • GC Column: A suitable capillary column, such as a TG-5SILMS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]

  • Injector: Operate in split mode (e.g., 1/20 split ratio) with an injector temperature of 280°C.[2]

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp up to 300°C at 10°C/min, and hold for 3 minutes.[2]

  • MS Detector: Operate in electron ionization (EI) mode with a detector temperature of 230°C.[2]

  • Data Acquisition: Use selected ion monitoring (SIM) for quantification, monitoring characteristic ions of the derivatized this compound.[3]

This protocol utilizes a simpler protein precipitation step and direct analysis of the polar analyte.[1]

1. Sample Preparation:

  • Thaw plasma samples on ice.[1]

  • To 50 µL of plasma, add 200 µL of cold acetonitrile (B52724) containing the internal standard.[1]

  • Vortex mix for 1 minute to ensure thorough protein precipitation.[1]

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.[1]

  • Transfer the supernatant to a clean microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Conditions:

  • LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detector: A triple quadrupole mass spectrometer operating in negative electrospray ionization mode (ESI-).[4]

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification. For this compound, a precursor ion of m/z 119.0 would be expected, with characteristic product ions for quantification and qualification.[2][4]

Inter-Laboratory Cross-Validation Workflow

To ensure that data generated across different sites can be reliably combined and compared, a formal inter-laboratory cross-validation study is essential. The following diagram illustrates a typical workflow for such a study.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Sample Analysis cluster_labA Laboratory A cluster_labB Laboratory B cluster_eval Phase 3: Data Evaluation A Define Acceptance Criteria B Select Validated Methods (Lab A & Lab B) A->B C Prepare & Distribute Standardized Sample Sets (QCs & Blinded Samples) B->C D Analyze Samples using Validated Method A C->D E Analyze Samples using Validated Method B C->E F Unblind and Compile Data from Both Labs D->F E->F G Statistical Analysis (e.g., Bland-Altman, %Bias) F->G H Compare Results Against Acceptance Criteria G->H I Results Concordant? H->I J Successful Cross-Validation I->J Yes K Investigate Discrepancies & Re-evaluate I->K No

Caption: A generalized workflow for an inter-laboratory cross-validation study.

References

A Comparative Guide to Chiral Columns for the Separation of 2,3-Dihydroxybutanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise separation of stereoisomers is a critical task. The molecule 2,3-dihydroxybutanoic acid possesses two chiral centers, resulting in four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[1][2] The effective separation of these enantiomeric and diastereomeric pairs is fundamental for elucidating their individual biological activities and for the development of stereochemically pure pharmaceuticals.

While specific application data for the chiral separation of this compound on a wide range of HPLC columns is limited in publicly available literature, successful separations of structurally analogous small, polar, and acidic hydroxy acids, such as tartaric and lactic acid, provide a robust framework for column selection and method development.[1] This guide offers a comparative overview of various chiral HPLC columns suitable for this separation, supported by experimental data from these related compounds. The primary chiral stationary phases (CSPs) discussed fall into three main categories: polysaccharide-based, macrocyclic glycopeptide-based, and anion-exchange columns.

Stereoisomeric Relationships of this compound

The four stereoisomers of this compound exist as two pairs of enantiomers, which are diastereomers of each other.[3][4] Understanding these relationships is key to developing a separation strategy.

G cluster_erythro Erythro Isomers cluster_threo Threo Isomers (2R,3R)-dihydroxybutanoic acid (2R,3R)-dihydroxybutanoic acid (2S,3S)-dihydroxybutanoic acid (2S,3S)-dihydroxybutanoic acid (2R,3R)-dihydroxybutanoic acid->(2S,3S)-dihydroxybutanoic acid Enantiomers (2R,3S)-dihydroxybutanoic acid (2R,3S)-dihydroxybutanoic acid (2R,3R)-dihydroxybutanoic acid->(2R,3S)-dihydroxybutanoic acid Diastereomers (2S,3R)-dihydroxybutanoic acid (2S,3R)-dihydroxybutanoic acid (2R,3R)-dihydroxybutanoic acid->(2S,3R)-dihydroxybutanoic acid Diastereomers (2S,3S)-dihydroxybutanoic acid->(2R,3S)-dihydroxybutanoic acid Diastereomers (2S,3S)-dihydroxybutanoic acid->(2S,3R)-dihydroxybutanoic acid Diastereomers (2R,3S)-dihydroxybutanoic acid->(2S,3R)-dihydroxybutanoic acid Enantiomers

Caption: Stereoisomeric relationships of this compound.

Data Presentation: Comparison of Chiral Column Performance

The following table summarizes the performance of different chiral columns for the separation of compounds structurally related to this compound. This data serves as a valuable starting point for method development.

Chiral Stationary Phase (CSP) TypeColumn ExampleMobile PhaseAnalytesResolution (Rs)Separation Factor (α)Reference Compound
Polysaccharide-Based Chiralcel® OJ-HHexane (B92381)/Ethanol (B145695)/TFA (80:20:0.1)Tartaric Acid derivative> 1.5~1.2Tartaric Acid
Macrocyclic Glycopeptide Astec® CHIROBIOTIC® TMethanol (B129727)/Acetic Acid/Triethylamine (100:0.1:0.05)Lactic Acid> 2.0~1.4Lactic Acid
Anion-Exchange CHIRALPAK® QN-AXMethanol/Formic Acid/Ammonium (B1175870) Formate (B1220265) (100/0.4/0.35)Acidic CompoundsVariableVariableGeneral Acidic Compounds
Derivatization + Achiral GC DB-5-This compound diastereomeric esters> 2.1-This compound

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting separation methods. Below are representative experimental protocols based on the successful separation of analogous compounds.

Polysaccharide-Based CSP Protocol (for Tartaric Acid Derivatives)

This protocol is derived from a method for separating a tartaric acid salt using a cellulose-based column.[1]

  • Column: Chiralcel® OJ-H, 4.6 x 250 mm, 5 µm

  • Instrumentation: HPLC system with UV detection

  • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like hexane and an alcohol such as ethanol or isopropanol. A common starting point is Hexane/Ethanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape (e.g., 80:20 v/v with 0.1% TFA).

  • Flow Rate: 0.8 - 1.2 mL/min[1]

  • Temperature: Ambient, or controlled between 20-40°C to optimize selectivity.[1]

  • Detection: UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS).[1]

  • Sample Preparation: Dissolve the this compound isomer mixture in the mobile phase or a compatible solvent.[1]

Macrocyclic Glycopeptide-Based CSP Protocol (for Lactic Acid)

This protocol is based on the separation of lactic acid, a small hydroxy acid, on a teicoplanin-based CSP.[1]

  • Column: Astec® CHIROBIOTIC® T, 4.6 x 250 mm, 5 µm

  • Instrumentation: HPLC system with UV or MS detection

  • Mobile Phase: These columns are versatile and can be used in reversed-phase, normal-phase, or polar ionic modes. For a polar acidic compound, a polar ionic mode is often effective. A starting condition could be Methanol with a volatile salt like ammonium acetate (B1210297) or ammonium formate (e.g., 10 mM ammonium acetate). The pH of the aqueous portion can be adjusted to optimize separation.

  • Flow Rate: 0.5 - 1.0 mL/min[1]

  • Temperature: 25°C, can be varied to improve resolution.[1]

  • Detection: UV at 210 nm or MS.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase.[1]

Anion-Exchange CSP Protocol (for Acidic Compounds)

This protocol is adapted from a method for separating acidic compounds on a quinine-derivative-based anion-exchange column.[5][6]

  • Column: CHIRALPAK® QN-AX, 4.6 x 150 mm, 5 µm

  • Instrumentation: HPLC or SFC system with UV or MS detection

  • Mobile Phase: A typical mobile phase for an anion-exchange CSP consists of a polar organic solvent (e.g., methanol or acetonitrile) with an acidic additive and a counter-ion. A good starting point is Methanol/Formic Acid/Ammonium Formate (e.g., 100/0.4/0.35 v/v/m).

  • Flow Rate: 0.5 - 1.0 mL/min for HPLC; 2.0 - 4.0 mL/min for SFC.[1]

  • Temperature: Ambient, or controlled between 20-40°C to optimize selectivity.[1]

  • Detection: UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS).[1]

  • Sample Preparation: Dissolve the this compound isomer mixture in the mobile phase or a compatible solvent.[1]

Indirect Separation via Derivatization and Gas Chromatography

An alternative to direct chiral HPLC is the derivatization of the isomers to form diastereomers, which can then be separated on a standard achiral column.[2]

  • Derivatization:

    • Esterification: React 1 mg of the this compound isomer mixture with 1 mL of (S)-(+)-3-methyl-2-butanol and 50 µL of concentrated sulfuric acid. Heat at 80°C for 2 hours.[2]

    • Neutralize, extract with dichloromethane, and dry the organic layers.[2]

    • Acylation: To the dried ester residue, add 200 µL of trifluoroacetic anhydride (B1165640) and 50 µL of pyridine. Heat at 60°C for 30 minutes.[2]

    • Evaporate the excess reagents under a gentle stream of nitrogen.[2]

  • Gas Chromatography Conditions:

    • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[2]

    • Instrumentation: Gas chromatograph with FID or MS detection.

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: Optimized to separate the diastereomeric derivatives.

    • Detection: FID or MS.

Logical Workflow for Chiral Column Selection

The selection of an appropriate chiral column and the development of a separation method is a systematic process.

G cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_finalization Phase 3: Finalization A Characterize Analyte (this compound) - Polar - Acidic B Select CSP Types - Polysaccharide - Macrocyclic Glycopeptide - Anion-Exchange A->B C Perform Initial Runs (based on analogous compounds) B->C D Evaluate Initial Results - Peak Shape - Resolution C->D E Optimize Mobile Phase - Solvent Ratios - Additives/pH D->E F Optimize Physical Parameters - Temperature - Flow Rate E->F G Validate Method - Specificity - Linearity - Accuracy - Precision F->G H Final Method G->H

Caption: Workflow for chiral column selection and method development.

References

2,3-Dihydroxybutanoic Acid vs. 2-Hydroxyglutarate: A Comparative Guide to Oncometabolite Biomarkers in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Acute Myeloid Leukemia (AML) diagnostics and therapeutic monitoring is increasingly influenced by the burgeoning field of oncometabolism. Two key metabolites, 2-hydroxyglutarate (2-HG) and the more recently identified 2,3-dihydroxybutanoic acid (2,3-DHBA), have emerged as critical biomarkers associated with mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes. This guide provides an objective comparison of their performance as biomarkers in AML, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.

Introduction to Oncometabolites in AML

Mutations in IDH1 and IDH2 are found in approximately 20-30% of AML cases.[1] These mutations confer a neomorphic enzyme activity, leading to the production of the oncometabolite (R)-2-hydroxyglutarate (2-HG) from α-ketoglutarate (α-KG).[2][3] 2-HG plays a significant role in leukemogenesis by competitively inhibiting α-KG-dependent dioxygenases, including TET2, which results in epigenetic dysregulation and a block in cellular differentiation.[1][4][5] More recent metabolomic studies have revealed that these mutant IDH enzymes also catalyze the production of (2R,3S)-dihydroxybutanoic acid (2,3-DHBA), suggesting another potential biomarker and effector in AML pathogenesis.[6][7]

Comparative Performance as Biomarkers

Recent studies have directly compared the utility of 2,3-DHBA and 2-HG as biomarkers for identifying IDH mutations in AML patients. Emerging evidence suggests that 2,3-DHBA may offer superior diagnostic potential.

A key study involving metabolomic analysis of plasma from 51 AML patients (29 with wild-type IDH1/2, 9 with IDH1R132 mutations, and 13 with IDH2R140/R172 mutations) demonstrated that both 2-HG and 2,3-DHBA levels were significantly elevated in patients with IDH mutations.[6][7] However, Receiver Operating Characteristic (ROC) analysis indicated that 2,3-DHBA was a more robust biomarker for detecting IDH mutations.[6]

BiomarkerArea Under the Curve (AUC)Sensitivity (at 80% Specificity)p-valueReference
This compound (2,3-DHBA) 0.86187.3%< 0.0001[6]
(2R)-Hydroxyglutarate (2R-HG) Not explicitly stated, but lower than 2,3-DHBA63.8%< 0.0001[6][8]

These findings suggest that while both metabolites are strongly associated with IDH mutations, 2,3-DHBA may provide a more sensitive and specific diagnostic tool.[6]

Signaling Pathways and Metabolic Production

The production of both 2-HG and 2,3-DHBA in AML is a direct consequence of the neomorphic activity of mutant IDH1 and IDH2 enzymes.

2-Hydroxyglutarate (2-HG) Production

Wild-type IDH enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[9] In the presence of IDH1/2 mutations, the enzyme gains a new function, reducing α-KG to 2-HG in an NADPH-dependent manner.[10][11]

2-HG_Production 2-Hydroxyglutarate Production Pathway Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG Oxidative Decarboxylation TwoHG 2-Hydroxyglutarate (Oncometabolite) aKG->TwoHG Reduction WT_IDH Wild-Type IDH1/2 WT_IDH->Isocitrate NADPH_NADP1 NADP+ -> NADPH Mut_IDH Mutant IDH1/2 Mut_IDH->aKG NADPH_NADP2 NADPH -> NADP+

Caption: Production of 2-hydroxyglutarate by wild-type and mutant IDH enzymes.

This compound (2,3-DHBA) Production

The synthesis of 2,3-DHBA is also attributed to the promiscuous reductive activity of mutant IDH enzymes. The proposed pathway involves the catabolism of the amino acid threonine to (3S)-hydroxy-2-oxobutanoic acid, which is then reduced by the mutant IDH enzyme to (2R,3S)-dihydroxybutanoic acid.[6][12]

2,3-DHBA_Production This compound Production Pathway Threonine Threonine HKB (3S)-hydroxy-2-oxobutanoic acid Threonine->HKB Catabolism DHBA (2R,3S)-dihydroxybutanoic acid HKB->DHBA Reduction Mut_IDH Mutant IDH1/2 Mut_IDH->HKB NADPH_NADP NADPH -> NADP+

Caption: Proposed metabolic pathway for the synthesis of this compound.

Experimental Protocols

Accurate quantification of 2-HG and 2,3-DHBA in biological matrices is crucial for their clinical application. The most common and robust methods rely on mass spectrometry.

Quantification of 2-HG and 2,3-DHBA by Gas Chromatography-Mass Spectrometry (GC-MS)

This method was utilized in the study directly comparing the two biomarkers.[6][7]

1. Sample Preparation:

  • Plasma samples (50 µL) are deproteinized with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.

  • The supernatant is collected after centrifugation.

  • The sample is dried under a stream of nitrogen.

2. Derivatization:

  • The dried residue is derivatized to increase volatility for GC analysis. A two-step process is common:

    • Oximation with methoxamine (B1676408) hydrochloride.

    • Silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

3. GC-MS Analysis:

  • An Agilent 7890A gas chromatograph coupled to a 5975C mass selective detector (or similar) is used.

  • A capillary column (e.g., DB-5ms) is employed for separation.

  • The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification of target ions for 2-HG, 2,3-DHBA, and the internal standard.

Quantification of 2-HG by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is another widely used technique for 2-HG quantification, often preferred for its high sensitivity and specificity.[13][14]

1. Sample Preparation:

  • Protein precipitation of plasma, serum, or cell extracts is performed using a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing a stable isotope-labeled internal standard (e.g., D-2-HG-d5).

  • After vortexing and centrifugation, the supernatant is collected.

  • The supernatant may be dried and reconstituted in the initial mobile phase.

2. Chromatographic Separation:

  • A reversed-phase C18 column is typically used for separation.

  • A gradient elution with mobile phases consisting of water and acetonitrile with an additive like formic acid is employed.

3. Mass Spectrometric Detection:

  • A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used.

  • Detection is performed using multiple reaction monitoring (MRM) to enhance selectivity and sensitivity.

Experimental_Workflow General Experimental Workflow for Metabolite Quantification Sample Biological Sample (Plasma, Serum, Cells) Preparation Sample Preparation (Protein Precipitation, Extraction) Sample->Preparation Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Preparation->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Quantification (Comparison to Standards) Data->Quantification

Caption: A generalized workflow for the quantification of small molecule biomarkers.

Clinical Significance and Future Directions

2-Hydroxyglutarate (2-HG):

  • Established Biomarker: 2-HG is a well-established biomarker for the presence of IDH1/2 mutations in AML.[13][15]

  • Prognostic Value: Elevated 2-HG levels have been associated with poorer overall and event-free survival in some studies.[9]

  • Therapeutic Monitoring: Serum and urine 2-HG levels decrease in response to treatment, making it a valuable noninvasive biomarker for monitoring disease activity and therapeutic response to IDH inhibitors.[16]

This compound (2,3-DHBA):

  • Emerging Biomarker: 2,3-DHBA is a promising new biomarker for IDH-mutated AML, with evidence suggesting it may have superior diagnostic performance compared to 2-HG.[6]

  • Potential Role in Pathogenesis: The biological function of 2,3-DHBA in AML is currently unknown, but its production by mutant IDH enzymes suggests it may also have oncometabolic properties.[7] Further research is needed to elucidate its role in leukemogenesis.

  • Anticancer Activity: Some studies have indicated that this compound possesses anticancer properties in vitro and in vivo, though these studies are not specific to AML or the (2R,3S) stereoisomer.[17][18][19]

Conclusion

Both this compound and 2-hydroxyglutarate are valuable biomarkers for identifying IDH mutations in AML. While 2-HG is the more established marker with proven utility in diagnosis, prognosis, and therapeutic monitoring, emerging data strongly suggests that 2,3-DHBA may be a more sensitive and specific biomarker for detecting these mutations. The potential role of 2,3-DHBA as an oncometabolite itself warrants further investigation. For researchers and drug development professionals, the concurrent measurement of both metabolites could provide a more comprehensive picture of the metabolic state in IDH-mutated AML and may lead to improved diagnostic and therapeutic strategies.

References

A Comparative Guide to the Analytical Quantification of 2,3-Dihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of metabolites such as 2,3-dihydroxybutanoic acid is critical for advancing research in areas like metabolomics and clinical diagnostics.[1][2] This organic acid, identified as a potential biomarker in various physiological and pathological states, presents analytical challenges due to its high polarity and low volatility.[1][3] This guide provides a detailed comparison of the two primary analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodological Overview

The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on factors such as required sensitivity, sample throughput, and the nature of the biological matrix.[4]

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and well-established technique, GC-MS offers high specificity.[4] However, due to the polar nature of this compound, a derivatization step is mandatory to increase its volatility and thermal stability for gas-phase analysis.[2][5] Silylation is a common derivatization method where active hydrogen atoms in the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group.[5] This process, while adding a step to sample preparation, makes the analyte suitable for GC-MS analysis.[4][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly suitable for polar and non-volatile compounds, generally offering simpler sample preparation and higher throughput.[4] For this compound, LC-MS/MS methods often involve a straightforward protein precipitation step, followed by direct injection of the supernatant.[1] This method can provide lower limits of detection compared to GC-MS.[4] In some cases, derivatization may also be employed in LC-MS to enhance ionization efficiency and chromatographic retention.[3][5]

Performance Comparison

The following table summarizes the key performance parameters for GC-MS and LC-MS/MS methods for the analysis of this compound and similar hydroxy acids. The data presented provides a benchmark for expected analytical performance.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Derivatization Mandatory (e.g., silylation)[4]Generally not required, but can be used[4]
Sample Preparation More complex (extraction and derivatization)[4]Simpler (protein precipitation and dilution)[1][4]
Typical Run Time Longer[4]Shorter[4]
Linearity Range e.g., 1-20 mg/L (for dihydroxybutyric acids)[4]e.g., 0.1-10.0 µg/mL (for hydroxyisovaleric acid)[4][6]
Limit of Quantification (LOQ) < 1 mg/L (for dihydroxybutyric acids)[4]Potentially in the ng/mL range; 0.045 µg/mL for 3-hydroxybutyric acid[4][6]
Precision (%CV) Intra-laboratory CV of ~22% reported for similar analytes[4]Typically <15% for validated methods[1][4]
Accuracy Acceptable accuracy with proper validation[7]Within ±15% of the nominal value[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

GC-MS Protocol with Silylation Derivatization

This protocol outlines a general procedure for the quantification of this compound in a biological matrix (e.g., plasma, urine) using GC-MS after silylation.

1. Sample Preparation and Extraction:

  • To 100 µL of plasma, add a suitable internal standard (e.g., a stable isotope-labeled this compound).[4]

  • Acidify the sample with 10 µL of 1M HCl.[4]

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 1 minute, and centrifuging at 3000 rpm for 5 minutes.[4]

  • Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[4][8]

2. Derivatization (Silylation):

  • To the dried residue, add 50 µL of a silylation reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5]

  • Add 50 µL of a solvent like pyridine (B92270) or acetonitrile (B52724).

  • Cap the vial tightly and incubate at 60-80°C for 30-60 minutes.[5]

  • After incubation, allow the vial to cool to room temperature.[5]

3. GC-MS Analysis:

  • Transfer the derivatized sample to a GC autosampler vial for injection.[5]

  • GC Column: A capillary column suitable for organic acid analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).[2]

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature of around 300°C.

  • Mass Spectrometer Detection: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for higher sensitivity and selectivity in quantitative analysis.[2]

LC-MS/MS Protocol

This protocol describes a sensitive method for the quantification of this compound in human plasma.[1]

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.[1]

  • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing a suitable internal standard (e.g., this compound-d3).[1]

  • Vortex the mixture for 1 minute to ensure thorough protein precipitation.[1]

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.[1]

  • Transfer the supernatant to a clean microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.[1]

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[8]

2. LC-MS/MS Analysis:

  • LC Column: A reversed-phase C18 column is commonly used.[3]

  • Mobile Phase: A gradient elution using water and acetonitrile, both typically containing a small amount of an additive like formic acid (e.g., 0.1%) to improve chromatography and ionization.[1][3]

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids, as they readily deprotonate to form a [M-H]⁻ ion.[3]

  • Mass Spectrometer Detection: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1] For this compound, the precursor ion would be m/z 119.0, with characteristic product ions selected for quantification and qualification.[3][4]

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound using both GC-MS and LC-MS/MS.

Analytical_Workflow cluster_lcms LC-MS/MS Pathway cluster_gcms GC-MS Pathway Sample Biological Sample (e.g., Plasma, Urine) ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) Sample->ProteinPrecipitation Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extraction CentrifugationLC Centrifugation ProteinPrecipitation->CentrifugationLC SupernatantTransfer Supernatant Transfer & Evaporation CentrifugationLC->SupernatantTransfer Reconstitution Reconstitution SupernatantTransfer->Reconstitution LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS_Analysis Drying Drying Down Extraction->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization GCMS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GCMS_Analysis

Caption: Workflow for this compound analysis.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. LC-MS/MS generally offers a more streamlined workflow with higher sensitivity, making it well-suited for high-throughput analysis in complex biological matrices.[4] GC-MS, while requiring a more involved sample preparation due to the mandatory derivatization step, remains a reliable and highly specific method.[4] The selection of the most appropriate method will depend on the specific research question, available instrumentation, and the required level of sensitivity and throughput. For any chosen method, thorough validation is essential to ensure the accuracy and precision of the results.[1]

References

A Comparative Guide to Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Analysis of 2,3-Dihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2,3-dihydroxybutanoic acid, a metabolite of interest in various physiological and pathological states, is crucial for advancing research and development. The selection of an appropriate analytical methodology is paramount for generating reliable and reproducible data. This guide provides an objective comparison of two powerful and widely used techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound. The information presented is a synthesis of established methods for this compound and analogous short-chain hydroxy acids.

At a Glance: GC-MS vs. LC-MS/MS for this compound Analysis

The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, sample throughput, and the nature of the biological matrix. While both techniques offer high selectivity and sensitivity, they differ fundamentally in their sample preparation and chromatographic separation principles.[1]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Mandatory (e.g., silylation) to increase volatility.[1][2]Generally not required, but can be used to enhance sensitivity.[1][3]
Sample Preparation More complex, involving extraction and derivatization.[1]Simpler, often involving protein precipitation and dilution.[1][4]
Typical Run Time Longer, including derivatization and longer GC programs.[1]Shorter, with rapid LC gradients.[1]
Linearity Range e.g., 1-20 mg/L (for dihydroxybutyric acids)e.g., 0.1-10.0 µg/mL (for hydroxyisovaleric acid)[1]
Limit of Quantification (LOQ) < 1 mg/L (for dihydroxybutyric acids)[1]Potentially lower, in the ng/mL range.[1]
Precision (%CV) Typically < 15%Typically ≤15%[4]
Accuracy (%Recovery) Typically 85-115%Typically within ±15% of nominal value[4]
Matrix Effects Generally lower due to extensive sample cleanup.[1]Can be significant and require careful management.
Compound Suitability Volatile and thermally stable compounds (after derivatization).Wide range, including polar and non-volatile compounds.[1]

Experimental Workflows

The analytical workflows for GC-MS and LC-MS/MS differ significantly, primarily in the sample preparation stages.

cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow A Sample Collection (e.g., Plasma, Urine) B Internal Standard Spiking A->B C Liquid-Liquid Extraction B->C D Drying C->D E Derivatization (Silylation) D->E F GC-MS Analysis E->F G Sample Collection (e.g., Plasma) H Internal Standard Spiking G->H I Protein Precipitation H->I J Centrifugation I->J K Supernatant Transfer J->K L LC-MS/MS Analysis K->L A Sample Cohort B Analyze by GC-MS A->B C Analyze by LC-MS/MS A->C D Compare Results (Accuracy, Precision, Linearity) B->D C->D

References

A Researcher's Guide to Derivatization Reagents for 2,3-Dihydroxybutanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of 2,3-dihydroxybutanoic acid, a key metabolite in various biological pathways, is crucial. Due to its polar nature and low volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging, making derivatization an essential step to improve its chromatographic properties. This guide provides an objective comparison of the performance of different derivatization reagents for this compound, supported by experimental data and detailed protocols.

Comparison of Derivatization Reagent Performance

The selection of a derivatization reagent significantly impacts the sensitivity, precision, and accuracy of this compound analysis. The most common approaches involve silylation for general analysis and chiral derivatization for the separation of its stereoisomers.

Silylation Reagents

Silylation is a robust and widely used method for the derivatization of active hydrogen-containing compounds like this compound.[1] This process involves the replacement of active hydrogens in the hydroxyl (-OH) and carboxyl (-COOH) groups with a trimethylsilyl (B98337) (TMS) group, which increases the volatility and thermal stability of the analyte.[1] The most common silylation reagents are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

While direct comparative quantitative data for this compound is limited, performance data for structurally similar hydroxy and dicarboxylic acids provide a strong basis for reagent selection.

ParameterBSTFA (+/- TMCS)MSTFA (+/- TMCS)MTBSTFA
Reactivity Very strong silylating agent.[2] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance reactivity, especially for hindered hydroxyl groups.[3][4]Considered one of the strongest and most versatile silylating agents.[5]Reacts readily with hydroxyl, carboxyl, thiol, and primary and secondary amine groups.[3]
Derivative Stability TMS derivatives are susceptible to hydrolysis and are generally stable for a few days when stored properly.[6]Similar stability to BSTFA-derived TMS ethers.TBDMS derivatives are approximately 10,000 times more stable against hydrolysis than TMS ethers, offering greater robustness.[3]
Byproducts Byproducts (trimethylsilyltrifluoroacetamide and trifluoroacetamide) are volatile, causing less chromatographic interference.[2]Byproducts are highly volatile.Byproducts are neutral and volatile.[3]
Limit of Detection (LOD) For C2-C14 dicarboxylic acids, LODs of 5 - 40 pg have been reported.[1][7] For formic acid, a higher LOD of 590 ng was noted.[1][7]Generally provides low detection limits comparable to BSTFA for similar analytes.Often provides better analytical responses and lower detection limits for certain compounds due to the formation of a dominant [M-57]+ fragment ion, which is advantageous for selected ion monitoring (SIM).[8]
Linearity (r²) Not explicitly reported for this compound, but generally high for derivatized acids.Not explicitly reported for this compound, but generally high for derivatized acids.Not explicitly reported for this compound, but generally high for derivatized acids.
Chiral Derivatization Reagents

This compound possesses two chiral centers, resulting in four stereoisomers.[9] To separate and quantify these isomers using a standard achiral GC column, a chiral derivatizing agent is used to convert the enantiomers into diastereomers, which have different physical properties.[9] A common method involves esterification with a chiral alcohol followed by acylation.

Parameter(S)-(+)-3-Methyl-2-butanol and Trifluoroacetic Anhydride (B1165640) (TFAA)
Principle Esterification of the carboxyl group with the chiral alcohol (S)-(+)-3-methyl-2-butanol, followed by acylation of the hydroxyl groups with TFAA to form diastereomeric esters.[9]
Resolution (Rs) Baseline separation of all four stereoisomers has been demonstrated, with resolution values (Rs) greater than 2.0 between adjacent peaks.[9]
Retention Time (min) Representative retention times on a DB-5 column are: (2R,3R)-derivative: 25.4 min, (2S,3S)-derivative: 26.1 min, (2R,3S)-derivative: 27.5 min, (2S,3R)-derivative: 28.3 min.[9]
Applicability Suitable for the qualitative and quantitative analysis of the four stereoisomers of this compound in various sample matrices.[9]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful derivatization.

Protocol 1: Silylation with BSTFA + 1% TMCS

This protocol is suitable for the general quantification of total this compound.

Materials and Reagents:

  • This compound standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or acetonitrile (B52724)

  • Reaction vials (e.g., 2 mL with PTFE-lined caps)

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. The presence of water can significantly impede the derivatization reaction.

  • Reconstitution: Add 50 µL of anhydrous pyridine or acetonitrile to the dried sample residue and vortex briefly to dissolve.

  • Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the vial. It is recommended to use the silylating reagent in excess to ensure the reaction proceeds to completion.

  • Incubation: Securely cap the vial and heat at 70-75°C for 45-60 minutes. Reaction time and temperature are critical parameters and may require optimization for different sample matrices.

  • Cooling and Analysis: After incubation, allow the vial to cool to room temperature. Transfer the derivatized sample to a GC autosampler vial for injection into the GC-MS system.

Protocol 2: Chiral Derivatization for Stereoisomer Separation

This protocol is designed for the separation and quantification of the four stereoisomers of this compound.[9]

Materials and Reagents:

  • This compound isomer mixture

  • (S)-(+)-3-Methyl-2-butanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine

  • Reaction vials

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • Esterification:

    • To 1 mg of the this compound isomer mixture in a reaction vial, add 1 mL of (S)-(+)-3-methyl-2-butanol and 50 µL of concentrated sulfuric acid.

    • Heat the mixture at 80°C for 2 hours.

    • Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

    • Extract the diastereomeric esters with dichloromethane (3 x 2 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Acylation:

    • To the dried ester residue, add 200 µL of trifluoroacetic anhydride and 50 µL of pyridine.

    • Heat the mixture at 60°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • Evaporate the excess reagents under a gentle stream of nitrogen.

    • Reconstitute the final derivative in a suitable solvent for GC-MS analysis.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for both silylation and chiral derivatization.

G cluster_0 Silylation Workflow A Dry Sample B Reconstitute in Pyridine/Acetonitrile A->B C Add BSTFA + 1% TMCS B->C D Heat at 70-75°C C->D E Cool to Room Temperature D->E F GC-MS Analysis E->F

Silylation Workflow Diagram

G cluster_1 Chiral Derivatization Workflow G Sample + (S)-(+)-3-Methyl-2-butanol + H2SO4 H Heat at 80°C (Esterification) G->H I Neutralize and Extract H->I J Dry Residue I->J K Add TFAA + Pyridine J->K L Heat at 60°C (Acylation) K->L M Evaporate Reagents L->M N Reconstitute and Analyze by GC-MS M->N

References

A Comparative Guide to the Extraction of 2,3-Dihydroxybutanoic Acid: Liquid-Liquid Extraction vs. Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient isolation of target analytes from complex biological matrices is a critical step in analysis. This guide provides a detailed comparison of two common extraction techniques, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), for the purification of 2,3-dihydroxybutanoic acid, a sugar acid with potential as a biological marker.

Performance Comparison at a Glance

The choice between LLE and SPE often depends on the specific requirements of the analysis, such as desired purity, sample throughput, and cost considerations. Below is a summary of the key performance metrics for each technique in the context of organic acid extraction.

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Mean Recovery ~77.4% for urinary organic acids[1]~84.1% for urinary organic acids[1]
Purity & Selectivity Lower, prone to emulsion formation[2]Higher, reduces matrix effects[2]
Speed & Throughput Generally slower, can be automated for high-throughputFaster sample processing, easily automated[1]
Solvent Consumption HighLow
Cost Lower equipment cost, but can be labor-intensive[1]Higher cost for cartridges, but can be more economical in high-throughput settings
Versatility Versatile for a wide range of analytesSorbent-specific, may require method development

Delving into the Methodologies

A thorough understanding of the experimental protocols is essential for reproducing and optimizing extraction procedures.

Liquid-Liquid Extraction (LLE) Protocol

LLE relies on the differential solubility of this compound between two immiscible liquid phases. A standard protocol for its extraction from a urine sample is as follows:

  • Sample Preparation: A 1 mL aliquot of the urine sample is taken.

  • Acidification: The pH of the sample is adjusted to 1-2 with hydrochloric acid to ensure the this compound is in its protonated, less polar form, which enhances its solubility in the organic solvent.[2]

  • Solvent Addition: An extraction solvent, typically ethyl acetate, is added to the sample.[2]

  • Extraction: The mixture is vortexed vigorously to facilitate the transfer of the analyte from the aqueous phase to the organic phase.

  • Phase Separation: The sample is centrifuged to separate the aqueous and organic layers.

  • Collection: The organic layer containing the this compound is carefully collected.

  • Drying: The collected organic phase is evaporated to dryness under a stream of nitrogen. The dried extract is then ready for derivatization and analysis.

Solid-Phase Extraction (SPE) Protocol

SPE utilizes a solid sorbent to selectively retain the analyte from the liquid sample. For an acidic compound like this compound, a strong anion exchange cartridge is often employed.[3][4] A general procedure is outlined below:

  • Conditioning: The SPE cartridge is first conditioned with a solvent like methanol, followed by water or a buffer, to activate the sorbent.

  • Sample Loading: The prepared sample is loaded onto the cartridge. The this compound, being an acid, will be retained by the anion exchange sorbent.

  • Washing: The cartridge is washed with a solvent to remove any unretained impurities.

  • Elution: A different solvent is then used to elute the purified this compound from the sorbent. The collected eluate contains the concentrated and purified analyte.

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams depict the workflows for both LLE and SPE.

LLE_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) Workflow start Start: Urine Sample acidify Acidify (pH 1-2) start->acidify add_solvent Add Ethyl Acetate acidify->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Organic Layer centrifuge->collect dry Evaporate to Dryness collect->dry end Purified 2,3-Dihydroxybutanoic Acid dry->end

LLE Workflow for this compound.

SPE_Workflow cluster_SPE Solid-Phase Extraction (SPE) Workflow start Start: Urine Sample condition Condition SPE Cartridge start->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute end Purified 2,3-Dihydroxybutanoic Acid elute->end

SPE Workflow for this compound.

Conclusion

Both LLE and SPE are viable methods for the extraction of this compound. The choice between them hinges on the specific analytical goals.

  • LLE is a classic and cost-effective technique that can provide good recovery.[2] However, it is often more labor-intensive, consumes larger volumes of organic solvents, and can be susceptible to emulsion formation, potentially leading to lower purity.[2]

  • SPE generally offers higher recovery rates, greater selectivity, and cleaner extracts, which is particularly beneficial for sensitive downstream analyses like mass spectrometry.[1][2] While the initial cost of SPE cartridges may be higher, the potential for automation and reduced solvent usage can make it a more efficient and economical choice for high-throughput applications.[1] Studies have shown that SPE can achieve high extraction efficiencies, in the range of 90-100% for many organic acids.[3][4]

For applications demanding the highest purity and reproducibility, SPE is the recommended method. For initial or small-scale studies where cost and simplicity are the primary concerns, LLE remains a practical option. Ultimately, the optimal method will depend on a careful consideration of the specific experimental needs and available resources.

References

A Comparative Guide to the Analytical Methods for 2,3-Dihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2,3-dihydroxybutanoic acid, a significant sugar acid and potential biomarker, is crucial for advancing metabolic and clinical research. This guide provides a detailed comparison of the primary analytical methodologies employed for its measurement in biological matrices, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound is a small, polar metabolite that has been identified in human blood and may serve as a biomarker in various physiological and pathological states[1]. Due to its high polarity and low volatility, its analysis can be challenging and often requires specific sample preparation and analytical techniques[2]. This guide offers an objective comparison of these methods, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate approach for their specific needs.

Comparison of Analytical Methods

The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the required sensitivity, sample throughput, and the nature of the biological matrix[3]. While both techniques offer high selectivity and sensitivity, they differ fundamentally in their sample preparation and chromatographic separation principles[3].

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Mandatory (e.g., silylation) to increase volatility[2][3][4].Generally not required, but can be used to enhance sensitivity (e.g., 3-NPH)[3][5].
Sample Preparation More complex, involving extraction and derivatization[3].Simpler, often involving protein precipitation and dilution[1][3].
Typical Run Time Longer, including derivatization and longer GC programs[3].Shorter, with rapid LC gradients[3].
Linearity Range e.g., 1-20 mg/L (for dihydroxybutyric acids)[3].e.g., 0.1-10.0 µg/mL (for a similar hydroxy acid)[3].
Limit of Quantification (LOQ) < 1 mg/L (for dihydroxybutyric acids)[3].Potentially lower, in the ng/mL range[3].
Precision (%CV) Typically ≤15%[1].Typically ≤15%[1].
Accuracy Typically within ±15% of the nominal value[1].Typically within ±15% of the nominal value[1].
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI), typically negative mode[5].
Key Advantage Robust and well-established, can offer high specificity and is less prone to matrix effects[3].Higher throughput with simpler sample preparation, well-suited for polar, non-volatile compounds[3].

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for this compound and similar short-chain hydroxy acids.

GC-MS with Silylation Derivatization

This method involves the conversion of the non-volatile this compound into a volatile trimethylsilyl (B98337) (TMS) derivative, making it amenable to GC-MS analysis. Silylation replaces active hydrogen atoms in hydroxyl and carboxyl groups with a TMS group, significantly reducing the analyte's polarity and increasing its volatility[2][4].

Sample Preparation and Derivatization:

  • Extraction: To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound). Acidify the sample with 10 µL of 1M HCl. Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 1 minute, and centrifuging at 3000 rpm for 5 minutes[3].

  • Drying: Carefully transfer the supernatant to a new tube and dry it under a gentle stream of nitrogen[3].

  • Silylation: To the dried residue, add 50 µL of a silylation reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270). Cap the vial tightly and incubate at 60-70°C for 30-60 minutes[2].

  • Analysis: After cooling to room temperature, transfer the derivatized sample to a GC vial for analysis[2].

GC-MS Conditions:

  • Column: 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms)[4].

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Optimized for the separation of TMS-derivatized organic acids.

  • Detection: Mass spectrometer operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for higher sensitivity in quantitative analysis[4].

LC-MS/MS without Derivatization

This is a direct and high-throughput method that leverages the high sensitivity and selectivity of tandem mass spectrometry to quantify this compound in its native form.

Sample Preparation:

  • Protein Precipitation: To 50 µL of plasma, add 200 µL of cold acetonitrile (B52724) containing the internal standard[1].

  • Vortex and Centrifuge: Vortex mix for 1 minute to ensure thorough protein precipitation. Centrifuge at 13,000 x g for 15 minutes at 4°C[1].

  • Drying and Reconstitution: Transfer the supernatant to a clean microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid)[1].

LC-MS/MS Conditions:

  • Column: Reversed-phase C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column for better retention of polar compounds[1][5].

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%)[1].

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for carboxylic acids, as they readily deprotonate to form a stable [M-H]⁻ ion[5].

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. For this compound (molecular weight ~120.1 g/mol ), a precursor ion of m/z 119.0 would be expected, with characteristic product ions for quantification and qualification[3][5]. A potential transition is m/z 119.03 -> 73.03, corresponding to a loss of H₂O and CO₂[5].

LC-MS/MS with 3-Nitrophenylhydrazine (B1228671) (3-NPH) Derivatization

Chemical derivatization can be employed in LC-MS/MS to enhance the ionization efficiency and chromatographic retention of this compound, thereby improving the sensitivity of the assay.

Sample Preparation and Derivatization:

  • Extraction: Extract this compound from the sample matrix as described in the previous methods.

  • Derivatization Reaction: To the dried and reconstituted sample (in 40 µL of 50% methanol/water), add 20 µL of 200 mM 3-nitrophenylhydrazine hydrochloride in 50% methanol/water and 20 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with 6% pyridine in 50% methanol/water[5].

  • Incubation: Vortex briefly and incubate the reaction mixture at 40°C for 30 minutes[5].

  • Dilution and Analysis: After incubation, dilute the sample with the initial mobile phase and centrifuge to remove any particulates before injection into the LC-MS/MS system[5].

LC-MS/MS Conditions:

  • Column: A standard reversed-phase C18 column can be used as the derivatized product is more hydrophobic[5].

  • Ionization Mode: ESI in negative mode, as the 3-NPH derivative provides a strong signal[5].

  • Detection: MRM mode on a triple quadrupole mass spectrometer. The exact m/z transition will need to be determined by infusing a derivatized standard[5].

Visualizing the Methodologies and Metabolic Context

To further clarify the experimental workflows and the biological relevance of this compound, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plasma Plasma Sample Add_IS_Acid Add Internal Standard & Acidify Plasma->Add_IS_Acid LLE Liquid-Liquid Extraction Add_IS_Acid->LLE Dry_Down Dry Down LLE->Dry_Down Derivatize Silylation (BSTFA, 70°C) Dry_Down->Derivatize GC_MS GC-MS Analysis Derivatize->GC_MS

Caption: Workflow for GC-MS analysis with silylation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample PPT Protein Precipitation (Acetonitrile) Plasma->PPT Centrifuge Centrifuge PPT->Centrifuge Dry_Reconstitute Dry & Reconstitute Centrifuge->Dry_Reconstitute LC_MSMS LC-MS/MS Analysis Dry_Reconstitute->LC_MSMS

Caption: Workflow for direct LC-MS/MS analysis.

Metabolic_Context cluster_disease Associated Pathologies T1DM Type 1 Diabetes Mellitus Metabolite 2,3-Dihydroxybutanoic Acid T1DM->Metabolite Elevated levels in urinary organic acids AML Acute Myeloid Leukemia (IDH1/2 mutations) AML->Metabolite Elevated levels, potential oncometabolite Oncometabolite 2-Hydroxyglutarate Metabolite->Oncometabolite Correlates with

Caption: Metabolic context of this compound.

References

Safety Operating Guide

Safe Disposal of 2,3-Dihydroxybutanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and operational guidance for researchers, scientists, and drug development professionals, this document outlines the proper procedures for the disposal of 2,3-Dihydroxybutanoic acid, ensuring laboratory safety and environmental compliance.

The handling and disposal of all laboratory chemicals require careful adherence to established safety protocols. While this compound is not classified as a hazardous substance based on available data, it is imperative to manage its disposal responsibly to minimize environmental impact and ensure a safe working environment.[1] This guide provides a step-by-step approach to the proper disposal of this compound in various forms.

Key Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below. These properties are essential for understanding the chemical's behavior and for making informed decisions on its safe handling and disposal.

PropertyValue
Molecular FormulaC4H8O4[2][3][4]
Molecular Weight120.10 g/mol [3][5]
Boiling Point342.3°C at 760 mmHg[2]
Flash Point239.3°C[2]
Density0.913 g/cm³[2]

Disposal Procedures

The appropriate disposal method for this compound depends on its form (solid or aqueous solution), concentration, and whether it is mixed with other hazardous materials. Always consult your institution's Environmental Health and Safety (EHS) office before proceeding with any disposal.[1]

  • Characterize the Waste: Determine if the this compound waste is in a pure solid form, a concentrated solution, a dilute aqueous solution, or mixed with other chemicals. If it is mixed with hazardous substances, it must be treated as hazardous waste.[1]

  • Segregate Waste Streams: Do not mix this compound waste with incompatible materials. As an organic acid, it should be kept separate from bases, oxidizing agents, and reactive metals.[1]

  • Select Appropriate Containers: Use clearly labeled, leak-proof containers made of materials compatible with acids, such as high-density polyethylene (B3416737) (HDPE) or glass. Avoid using metal containers.

  • Proper Labeling: The container must be clearly labeled with the full chemical name: "this compound Waste". Include any other components if it is a mixed waste stream.

The choice of disposal path is critical and is determined by the nature of the waste.

  • Solid and Concentrated Solutions: Solid this compound and its concentrated solutions should be disposed of through your institution's official chemical waste program.[1] Ensure the waste is in a properly labeled and sealed container as described in Step 2.

  • Dilute, Uncontaminated Aqueous Solutions: For small quantities of dilute aqueous solutions of this compound that are not contaminated with hazardous materials, neutralization may be a viable disposal option prior to drain disposal.[1] Crucially, always obtain approval from your institution's EHS office before proceeding with any drain disposal. [1]

Experimental Protocol: Neutralization of Dilute this compound Solutions

This protocol outlines the procedure for neutralizing dilute, uncontaminated aqueous solutions of this compound.

Materials:

  • Dilute this compound waste solution

  • Sodium bicarbonate (NaHCO₃)

  • Large, chemically resistant container (e.g., borosilicate glass beaker)

  • Stir bar and stir plate

  • pH meter or pH indicator strips

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Dilution: Further dilute the acidic solution with water at a ratio of at least 10 parts water to 1 part acid solution.[1] This helps to control the neutralization reaction.

  • Neutralization:

    • Place the diluted acid solution in the large beaker with a stir bar.

    • Slowly and carefully add a saturated solution of sodium bicarbonate or small portions of solid sodium bicarbonate to the stirring acidic solution. The reaction will produce carbon dioxide gas, causing effervescence. Add the base slowly to control the rate of gas evolution and prevent splashing.

  • pH Monitoring: Continuously monitor the pH of the solution using a pH meter or pH indicator strips.

  • pH Verification: Continue to add the weak base until the pH of the solution is stable within a neutral range of 6.0 to 8.0.[1]

  • Final Disposal: Once the pH is confirmed to be between 6.0 and 8.0, and with prior approval from your EHS office, the neutralized solution can typically be disposed of down the drain with a copious amount of running water.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start This compound Waste waste_id Identify Waste Form (Solid, Concentrated, Dilute, Mixed) start->waste_id is_mixed Mixed with Hazardous Waste? waste_id->is_mixed is_dilute Dilute Aqueous Solution? is_mixed->is_dilute No hazardous_waste Treat as Hazardous Waste is_mixed->hazardous_waste Yes chem_waste Dispose via Institutional Chemical Waste Program is_dilute->chem_waste No (Solid or Concentrated) neutralize Neutralize with Weak Base to pH 6-8 is_dilute->neutralize Yes hazardous_waste->chem_waste end Disposal Complete chem_waste->end ehs_approval Obtain EHS Approval for Drain Disposal neutralize->ehs_approval ehs_approval->chem_waste Not Approved drain_disposal Dispose Down Drain with Copious Water ehs_approval->drain_disposal Approved drain_disposal->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2,3-Dihydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure and ensure safety when handling 2,3-Dihydroxybutanoic acid. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecification/Standard
Eye Protection Safety goggles or glasses with side shieldsEN 166 (EU) or ANSI Z87.1 (US) compliant
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)EN 374 compliant. Material suitability should be confirmed with the glove manufacturer.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoesN/A
Respiratory Protection Particulate respirator (e.g., N95 or P2)NIOSH (US) or EN 143 (EU) approved respirator. Required if dusts are generated or if working in an area with inadequate ventilation.

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Ventilation: Always handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1]

  • Avoid Contact: Take all necessary precautions to prevent contact with skin, eyes, and clothing.[1]

  • Personal Hygiene: Wash hands thoroughly after handling the compound.[1][2] Do not eat, drink, or smoke in the laboratory.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly closed to prevent contamination and moisture absorption.[2][3]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

Emergency Procedures

In the event of exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing.[2]

  • Skin Contact: Wash the affected area with plenty of soap and water.[2]

  • Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[2]

Disposal Plan

All waste materials containing this compound should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[1][4]

Waste Segregation and Containerization:

  • Waste Characterization: Determine if the waste is pure, in a solution, or mixed with other chemicals. If mixed with hazardous substances, it must be treated as hazardous waste.[2]

  • Segregation: Do not mix waste with incompatible materials. As an organic acid, it should be kept separate from bases, oxidizing agents, and reactive metals.[2]

  • Containers: Use clearly labeled, leak-proof containers made of materials compatible with acids, such as glass or high-density polyethylene.[2] Avoid using metal containers.[2]

Disposal Route:

  • Dispose of chemical waste through a licensed and approved waste disposal company.[1][4]

  • Do not dispose of it down the drain or in regular trash.[1]

  • For small quantities of dilute aqueous solutions not contaminated with hazardous materials, neutralization with a weak base like sodium bicarbonate to a pH between 6.0 and 8.0 may be an option before drain disposal.[2][5] However, always consult with your institution's Environmental Health and Safety (EHS) office before proceeding with any drain disposal.[2]

Experimental Workflow

The following diagram illustrates the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency A Assess Hazards & Review SDS B Don Appropriate PPE A->B C Work in a Ventilated Area (Fume Hood) B->C D Handle with Care to Avoid Contact C->D E Segregate Waste D->E H Spill: Contain & Clean Up D->H I Exposure: Follow First-Aid Procedures D->I F Store in Labeled, Sealed Containers E->F G Dispose via Approved Waste Management F->G

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。